GKA-71
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C21H23N3O6S2 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
3-[(2S)-1-methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C21H23N3O6S2/c1-13(12-28-3)29-17-9-15(20(25)23-21-22-14(2)24-31-21)10-18(11-17)30-16-5-7-19(8-6-16)32(4,26)27/h5-11,13H,12H2,1-4H3,(H,22,23,24,25)/t13-/m0/s1 |
Clave InChI |
NXWJQVBBXSGVOG-ZDUSSCGKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
GKA-71 Mechanism of Action in Pancreatic Beta-Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GKA-71, a small molecule glucokinase activator (GKA), within pancreatic beta-cells. Drawing on data from this compound and its structurally similar, well-characterized analog GKA50, this document details the core molecular interactions, downstream signaling cascades, and the resulting physiological effects on insulin (B600854) secretion and beta-cell health.
Core Mechanism: Allosteric Activation of Glucokinase
This compound functions as a non-essential allosteric activator of glucokinase (GK), the primary glucose sensor in pancreatic beta-cells.[1] Unlike competitive inhibitors, this compound binds to a site distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's catalytic activity.[2] This allosteric activation results in two key kinetic changes:
-
Increased affinity for glucose: this compound lowers the glucose concentration required for half-maximal enzyme activity (S0.5), effectively increasing the enzyme's sensitivity to ambient glucose levels.[1]
-
Increased maximal reaction velocity (Vmax): this compound can increase the maximum rate of glucose phosphorylation.[1]
By potentiating glucokinase activity, this compound accelerates the rate-limiting step of glycolysis in the beta-cell: the phosphorylation of glucose to glucose-6-phosphate.[1]
Data Presentation: Quantitative Effects of Glucokinase Activation
The following tables summarize the quantitative data for the representative glucokinase activator GKA50, which is structurally and functionally similar to this compound.
Table 1: In Vitro Efficacy of GKA50
| Parameter | Value | Cell/Enzyme System | Glucose Concentration | Reference(s) |
| EC50 for Glucokinase Activation | 33 nM | Recombinant Human GK | 5 mM | [3] |
| EC50 for Insulin Secretion | ~0.3 µM | MIN6 Cells | 5 mM | [4] |
| Shift in Glucose EC50 for Insulin Secretion | 3 mmol/l | Rat Islets | Not Applicable | [4] |
| Shift in Glucose EC50 for Insulin Secretion | ~10 mmol/l | MIN6 Cells | Not Applicable | [4] |
Table 2: Electrophysiological Effects of GKA50
| Parameter | Control | GKA50 (1 µM) | Fold Change | Cell/Islet Type | Glucose Concentration | Reference(s) |
| Volume-Regulated Anion Channel (VRAC) Open Probability (Popen) | 0.03 ± 0.01 | 0.19 ± 0.04 | ~6.3 | Rat β-cells | 4 mM | [5] |
Signaling Pathways
The activation of glucokinase by this compound initiates a cascade of intracellular events culminating in insulin secretion and promoting beta-cell survival.
Glucose-Stimulated Insulin Secretion (GSIS) Pathway
The primary consequence of this compound-mediated glucokinase activation is the potentiation of glucose-stimulated insulin secretion. This occurs through the canonical stimulus-secretion coupling pathway:
-
Increased Glycolysis: Enhanced glucokinase activity leads to a higher rate of glucose-6-phosphate production and increased flux through the glycolytic pathway.
-
Elevated ATP/ADP Ratio: The metabolism of glucose-derived pyruvate (B1213749) in the mitochondria via the Krebs cycle and oxidative phosphorylation results in a significant increase in the intracellular ATP-to-ADP ratio.
-
K-ATP Channel Closure: The elevated ATP levels bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels, causing them to close.
-
Membrane Depolarization: The closure of K-ATP channels prevents potassium efflux, leading to the depolarization of the beta-cell membrane.
-
Calcium Influx: Membrane depolarization activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca2+).
-
Insulin Exocytosis: The rise in intracellular calcium concentration triggers the fusion of insulin-containing secretory granules with the plasma membrane, leading to the exocytosis of insulin.[4]
This compound's action is glucose-dependent; in the absence of glucose, it fails to stimulate insulin release or elevate intracellular calcium.[4]
Pro-survival and Anti-apoptotic Pathways
Beyond its acute effects on insulin secretion, this compound and related activators have been shown to promote beta-cell health and survival through the activation of key signaling cascades.[6]
-
IRS-2/Akt Pathway Activation: Glucokinase activators can upregulate the expression of Insulin Receptor Substrate-2 (IRS-2), a key signaling molecule in the insulin/IGF-1 signaling pathway.[6] This leads to the activation of phosphatidylinositol 3-kinase (PI3K) and the subsequent phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[7][8][9][10]
-
Inhibition of Apoptosis: Activated Akt plays a crucial role in promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins. One key target is the Bcl-2-associated death promoter (BAD).[11][12][13][14] Phosphorylation of BAD by Akt causes it to be sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.[12] This leads to the maintenance of mitochondrial integrity and the prevention of cytochrome c release, a key step in the intrinsic apoptotic pathway.[6][15]
Mandatory Visualizations
Figure 1. this compound signaling cascade in pancreatic beta-cells.
Figure 2. General workflow for a static GSIS assay.
Experimental Protocols
Protocol for Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To quantify the effect of this compound on insulin secretion from isolated pancreatic islets or insulin-secreting cell lines (e.g., MIN6, INS-1) in response to varying glucose concentrations.
Materials:
-
Isolated pancreatic islets or cultured beta-cells
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA, with varying glucose concentrations (e.g., 2.8 mM for low glucose, 16.7 mM for high glucose)
-
This compound stock solution (dissolved in DMSO)
-
24-well or 96-well culture plates
-
Insulin ELISA kit
-
Acid-ethanol solution (for insulin content measurement)
-
Protein or DNA quantification assay kit
Procedure:
-
Islet/Cell Preparation:
-
Pre-incubation:
-
Stimulation:
-
Aspirate the pre-incubation buffer and wash once with glucose-free KRBH buffer.[2]
-
Add KRBH buffer containing the desired experimental conditions to triplicate wells/tubes:
-
Low glucose (e.g., 2.8 mM) + vehicle (DMSO)
-
High glucose (e.g., 16.7 mM) + vehicle (DMSO)
-
High glucose (e.g., 16.7 mM) + this compound (at desired concentrations)
-
Low glucose (e.g., 2.8 mM) + this compound (to test for glucose dependency)
-
-
-
Sample Collection:
-
Insulin Measurement:
-
Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Normalization (Optional but Recommended):
-
To account for variability in islet/cell number, lyse the remaining islets/cells in each well/tube.
-
Measure the total protein or DNA content.
-
Normalize the secreted insulin values to the total protein or DNA content.[5]
-
Protocol for Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in pancreatic beta-cells in response to this compound.
Materials:
-
Isolated islets or beta-cells cultured on glass coverslips
-
Fura-2 AM (cell-permeant calcium indicator)
-
Pluronic F-127
-
DMSO
-
HEPES-buffered salt solution (HBSS) or similar recording buffer with varying glucose concentrations
-
This compound stock solution
-
Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)
-
Perfusion system
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical concentration is 1-2 µM Fura-2 AM with 0.02% Pluronic F-127 in recording buffer.[4][17]
-
Incubate the islets/cells on coverslips in the loading solution for 30-45 minutes at 37°C in the dark.[17]
-
Wash the cells twice with recording buffer and allow them to de-esterify the dye for at least 20-30 minutes at room temperature in the dark.[4][17]
-
-
Imaging Setup:
-
Mount the coverslip in a perfusion chamber on the stage of the inverted fluorescence microscope.
-
Continuously perfuse the cells with recording buffer containing a basal glucose concentration (e.g., 3 mM).
-
-
Data Acquisition:
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 510 nm.
-
After establishing a stable baseline, switch the perfusion solution to one containing the desired concentration of this compound and glucose.
-
Continue recording the fluorescence changes over time.
-
At the end of the experiment, perfuse with a solution containing a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free solution with a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin) for calibration.[17]
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.
-
The Grynkiewicz equation can be used to convert the fluorescence ratios to absolute [Ca²⁺]i values, using the determined Rmin, Rmax, and the dissociation constant (Kd) of Fura-2 for Ca²⁺ (~224 nM).[17]
-
Protocol for Glucokinase Activity Assay
Objective: To determine the effect of this compound on the enzymatic activity of glucokinase.
Materials:
-
Recombinant human glucokinase
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Glucose
-
ATP
-
NADP⁺
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well microplate
-
Spectrophotometer or fluorometer capable of reading absorbance at 340 nm or fluorescence of NADPH
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing assay buffer, a fixed concentration of NADP⁺, and a fixed activity of the coupling enzyme, G6PDH.
-
Add varying concentrations of glucose.
-
Add this compound at various concentrations to the test wells and an equivalent amount of vehicle (DMSO) to the control wells.
-
-
Reaction Initiation:
-
Pre-incubate the plate at 30°C for 5-10 minutes.
-
Initiate the reaction by adding a solution containing a fixed concentration of ATP and recombinant glucokinase.
-
-
Kinetic Measurement:
-
Immediately place the plate in a plate reader pre-warmed to 30°C.
-
Measure the increase in absorbance at 340 nm (or NADPH fluorescence) over time in kinetic mode. The rate of NADPH production is directly proportional to the rate of glucose-6-phosphate production by glucokinase.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each condition.
-
Plot V₀ against the glucose concentration and fit the data to the Michaelis-Menten or Hill equation to determine the S0.5 (or Km) and Vmax in the presence and absence of this compound.
-
To determine the EC50 of this compound, plot V₀ against the concentration of this compound at a fixed, sub-saturating glucose concentration (e.g., 5 mM) and fit to a dose-response curve.
-
Conclusion
This compound exerts its primary effect on pancreatic beta-cells through the allosteric activation of glucokinase. This action enhances the cell's sensitivity to glucose, leading to a potentiation of glucose-stimulated insulin secretion via the canonical stimulus-secretion coupling pathway. Furthermore, evidence suggests that glucokinase activators like this compound can promote beta-cell survival and mitigate apoptosis through the activation of the IRS-2/Akt signaling pathway. The detailed protocols provided herein offer a framework for the further investigation and characterization of this compound and other novel glucokinase activators in the context of diabetes drug discovery and development.
References
- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Compound 19e, a Novel Glucokinase Activator, Protects against Cytokine-Induced Beta-Cell Apoptosis in INS-1 Cells [frontiersin.org]
- 7. Glucose Effects on Beta-Cell Growth and Survival Require Activation of Insulin Receptors and Insulin Receptor Substrate 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activation of Akt/PKB signaling pathway and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sericin enhances the insulin-PI3K/AKT signaling pathway in the liver of a type 2 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular signaling pathways regulating β-cell proliferation as a promising therapeutic target in the treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p21-Activated Kinase 1 (Pak1) Phosphorylates BAD Directly at Serine 111 In Vitro and Indirectly through Raf-1 at Serine 112 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p21-Activated Kinase 1 Phosphorylates the Death Agonist Bad and Protects Cells from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bag-1 stimulates Bad phosphorylation through activation of Akt and Raf kinases to mediate cell survival in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bad phosphorylation as a target of inhibition in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment with glucokinase activator, YH-GKA, increases cell proliferation and decreases glucotoxic apoptosis in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. The Ca2+ Dynamics of Isolated Mouse β-Cells and Islets: Implications for Mathematical Models - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of GKA-71 in Type 2 Diabetes: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKA-71 is a small molecule glucokinase activator (GKA) that has demonstrated significant therapeutic potential in preclinical models of type 2 diabetes (T2DM). By allosterically activating glucokinase (GK), a key enzyme in glucose homeostasis, this compound has been shown to improve glycemic control. This technical guide provides an in-depth overview of the preclinical data available for this compound, including quantitative outcomes from key animal studies, detailed experimental methodologies, and a discussion of its mechanism of action. Notably, despite promising preclinical results, publicly available data from human clinical trials for this compound are not available at this time, representing a critical gap in its developmental assessment.
Introduction: The Role of Glucokinase in Type 2 Diabetes
Glucokinase (GK), also known as hexokinase IV, plays a pivotal role as a glucose sensor in pancreatic β-cells and as a gatekeeper for glucose metabolism in the liver. In β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS). In hepatocytes, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen (B147801) synthesis and reducing hepatic glucose output.[1] In individuals with T2DM, GK function can be impaired, contributing to hyperglycemia. Glucokinase activators (GKAs) are a class of therapeutic agents designed to allosterically activate GK, thereby enhancing its activity at any given glucose concentration and restoring its normal function.[1][2]
This compound: Mechanism of Action
This compound is a potent, small-molecule GKA. Its primary mechanism of action is to bind to an allosteric site on the GK enzyme, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[1] This dual action in the pancreas and liver is expected to lead to improved glycemic control through:
-
Enhanced Glucose-Stimulated Insulin Secretion (GSIS): By increasing GK activity in pancreatic β-cells, this compound potentiates insulin release in response to elevated blood glucose levels.
-
Increased Hepatic Glucose Uptake and Glycogen Synthesis: In the liver, this compound activation of GK promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen storage and a reduction in the amount of glucose released into the bloodstream.[3]
dot
Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.
Preclinical Efficacy of this compound
The therapeutic potential of this compound has been evaluated in rodent models of T2DM, primarily in high-fat diet (HFD)-fed mice and hyperglycemic gk+/del mice. These studies have demonstrated a durable glucose-lowering effect and improvements in glucose tolerance.
Glycemic Control
Chronic Treatment in gk+/del Mice:
In a long-term study, hyperglycemic gk+/del mice were treated with this compound mixed in a high-fat diet for up to 11 months. The treatment resulted in a sustained and dose-dependent reduction in mean blood glucose levels.[4]
| Treatment Group | Dose | Mean Blood Glucose Reduction (mM) | p-value vs. Control |
| This compound | 2.5 mg/kg/day | 2.4 ± 0.3 | < 0.001 |
| This compound | 5 mg/kg/day | 3.2 ± 0.3 | < 0.001 |
| Table 1: Chronic (11-month) effect of this compound on mean blood glucose in high-fat diet-fed gk+/del mice. Data are presented as mean ± SEM.[4] |
At the end of the 11-month study, this compound treatment also led to a significant reduction in glycated hemoglobin (HbA1c) levels compared to the control group.[4]
| Treatment Group | Dose | % HbA1c (mean ± SEM) | p-value vs. Control |
| Control (HF Diet) | - | 7.9 ± 0.2 | - |
| This compound | 2.5 mg/kg/day | 7.2 ± 0.1 | < 0.01 |
| This compound | 5 mg/kg/day | 7.0 ± 0.1 | < 0.001 |
| Table 2: Effect of chronic this compound treatment on HbA1c in high-fat diet-fed gk+/del mice.[4] |
Chronic Treatment in High-Fat Diet-Fed Mice:
In a 4-week study, HFD-fed mice treated with this compound showed a significant reduction in basal plasma glucose levels, which was maintained throughout the treatment period.[2][3] After one week of treatment, glucose levels decreased from 8.8 ± 0.4 mmol/l to 5.4 ± 0.2 mmol/l (p<0.001).[2]
Glucose Tolerance
An oral glucose tolerance test (OGTT) performed at the end of the 49-week study in gk+/del mice showed that this compound at a dose of 5 mg/kg/day significantly lowered 4-hour fasted blood glucose levels compared to controls (14.4 ± 0.5 mM vs. 16.9 ± 1.0 mM, p < 0.05).[4]
In the 4-week study with HFD-fed mice, chronic this compound treatment improved glucose tolerance despite reduced insulin secretion during an intravenous glucose tolerance test, suggesting an improvement in insulin sensitivity.[3]
Effects on Lipids
Chronic treatment with this compound in gk+/del mice for 11 months did not significantly affect terminal plasma cholesterol or triglyceride levels compared to the control group on a high-fat diet.[4] Similarly, in HFD-fed mice, 4 weeks of this compound treatment did not alter the increased liver triglyceride content observed in this model.[3]
| Parameter | Control (HF Diet) (mean ± SEM) | This compound (2.5 mg/kg/day) (mean ± SEM) | This compound (5 mg/kg/day) (mean ± SEM) |
| Plasma Cholesterol (mM) | 5.0 ± 0.2 | 4.8 ± 0.2 | 4.9 ± 0.2 |
| Plasma Triglycerides (mM) | 1.1 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Table 3: Terminal plasma lipid concentrations after 11 months of this compound treatment in high-fat diet-fed gk+/del mice.[4] |
Preclinical Safety and Tolerability
The available preclinical data suggest that chronic treatment with this compound is generally well-tolerated in rodent models. Key findings include:
-
Body Weight: In the 11-month study with gk+/del mice, this compound at 2.5 mg/kg/day had no significant effect on body weight gain. A downward trend in body weight was observed at the 5 mg/kg/day dose after 41 weeks.[4]
-
Hypoglycemia: While GKAs as a class have been associated with a risk of hypoglycemia, the preclinical studies on this compound did not report significant hypoglycemic events.
-
Hepatic Effects: Chronic this compound administration did not lead to an accumulation of hepatic glycogen or an increase in hepatic triglycerides in the animal models studied.[4]
Experimental Protocols
Animal Models
-
gk+/del Mice: These mice have a heterozygous deletion of the glucokinase gene, leading to chronic hyperglycemia, making them a relevant model for studying the long-term effects of glucose-lowering agents.[4]
-
High-Fat Diet (HFD)-Fed Mice: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and impaired glucose tolerance, mimicking key features of human T2DM.[2][3]
Study Design for Chronic Efficacy in gk+/del Mice
dot
Caption: Experimental workflow for the chronic this compound study in gk+/del mice.
-
Animals: Male gk+/del mice and wild-type littermates.
-
Diet: A high-fat diet (45% kcal from fat) was provided to induce a diabetic phenotype.
-
Treatment: this compound was incorporated into the high-fat diet at concentrations calculated to provide doses of 2.5 and 5 mg/kg/day. A control group received the high-fat diet without the compound.
-
Duration: The study was conducted for 11 months.
-
Parameters Measured:
-
Blood Glucose: Measured weekly from tail vein blood using a glucometer.
-
Body Weight: Measured weekly.
-
Oral Glucose Tolerance Test (OGTT): Performed at week 49 after a 4-hour fast. Glucose (2 g/kg) was administered orally, and blood glucose was measured at various time points.
-
HbA1c: Measured from whole blood at the end of the study using an appropriate immunoassay.
-
Plasma Lipids: Cholesterol and triglycerides were measured from terminal plasma samples.
-
In Vitro Islet Insulin Secretion Assay
-
Islet Isolation: Pancreatic islets were isolated from mice by collagenase digestion.
-
Insulin Secretion Assay: Isolated islets were incubated in media with varying glucose concentrations (e.g., 3.3, 8.3, 16.7 mM) with or without this compound. The amount of insulin secreted into the media was quantified by ELISA.[3]
Clinical Development Status of this compound
Despite the promising and durable glucose-lowering effects observed in preclinical models, there is a notable absence of publicly available information regarding the clinical development of this compound in humans. Searches of clinical trial registries (such as ClinicalTrials.gov) did not yield any specific entries for this compound. This lack of data makes it impossible to assess the therapeutic potential, safety, and pharmacokinetics of this compound in patients with type 2 diabetes. It is possible that the development of this compound was discontinued (B1498344) for reasons that have not been publicly disclosed. Many GKA candidates have faced challenges in clinical development, including a loss of long-term efficacy, an increased risk of hypoglycemia, and the development of dyslipidemia.[2]
Conclusion and Future Perspectives
This compound has demonstrated robust and sustained glucose-lowering efficacy in preclinical models of type 2 diabetes without causing significant adverse effects on lipid profiles or body weight. The preclinical data strongly support the mechanism of action of this compound as a potent activator of glucokinase.
However, the significant gap in clinical data for this compound is a major limitation in evaluating its true therapeutic potential. The transition from promising preclinical results to successful clinical outcomes has been a challenge for the GKA class of drugs. Future development of this compound, or other GKAs, will depend on overcoming the hurdles of maintaining long-term efficacy and ensuring a favorable safety profile, particularly concerning hypoglycemia and lipid metabolism, in human subjects. For the scientific and drug development community, the preclinical success of this compound underscores the validity of glucokinase as a therapeutic target for T2DM, while the apparent lack of clinical progression highlights the complexities of translating preclinical findings to the clinic.
References
- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
GKA-71 and its Role in Hepatic Glucose Uptake: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase activators (GKAs) represent a promising therapeutic class for the management of type 2 diabetes mellitus (T2DM) by targeting the fundamental mechanism of glucose sensing. This technical guide provides a comprehensive overview of the role of GKAs in hepatic glucose uptake, with a specific focus on Dorzagliatin , a novel, dual-acting GKA, as a representative agent. Due to the lack of publicly available data on a specific molecule designated "GKA-71," this document leverages the extensive research and clinical data on Dorzagliatin to provide an in-depth analysis of the mechanism of action, experimental validation, and the underlying signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Introduction: Glucokinase as a Key Regulator of Hepatic Glucose Metabolism
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in key metabolic tissues, including the pancreas and the liver.[1][2] In hepatocytes, GK is the rate-limiting step for glucose metabolism, catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P).[3][4] This initial step is crucial for maintaining glucose homeostasis by facilitating hepatic glucose uptake, promoting glycogen (B147801) synthesis, and regulating hepatic glucose output.[5][6]
The activity of hepatic glucokinase is intricately regulated by the glucokinase regulatory protein (GKRP).[3][7] At low glucose concentrations, GKRP binds to GK, sequestering it in an inactive state within the nucleus.[7][8] Following a meal, when portal vein glucose levels rise, the GK-GKRP complex dissociates, allowing GK to translocate to the cytoplasm and phosphorylate glucose.[3][8] In individuals with T2DM, the expression and/or activity of hepatic glucokinase can be impaired, contributing to hyperglycemia.[9]
Glucokinase activators are small molecules that allosterically activate GK, thereby enhancing its affinity for glucose and increasing the rate of glucose phosphorylation.[6][10] This mechanism of action offers a therapeutic strategy to improve glycemic control by augmenting the natural glucose-sensing and disposal pathways in the liver and pancreas.[5][11]
Mechanism of Action of Dorzagliatin in the Liver
Dorzagliatin is a dual-acting GKA that targets glucokinase in both the pancreas and the liver.[5][11] In the liver, Dorzagliatin enhances glucokinase activity, leading to a series of metabolic events that collectively improve glucose homeostasis.[6][12]
The primary hepatic effects of Dorzagliatin include:
-
Increased Glucose Phosphorylation: By allosterically activating glucokinase, Dorzagliatin increases the Vmax of the enzyme, leading to a higher rate of glucose conversion to G6P, even at physiological glucose concentrations.[10]
-
Enhanced Glucose Uptake: The rapid phosphorylation of intracellular glucose to G6P maintains a favorable concentration gradient, promoting the continuous uptake of glucose from the blood into hepatocytes via GLUT2 transporters.
-
Stimulation of Glycogen Synthesis: The increased availability of G6P, the primary substrate for glycogen synthesis, drives the conversion of glucose into glycogen for storage.[3][6]
-
Reduced Hepatic Glucose Output: By promoting the disposition of glucose into glycogen and glycolysis, Dorzagliatin indirectly reduces the amount of glucose released from the liver into the circulation.[5][6]
Signaling Pathway of Dorzagliatin in Hepatocytes
The activation of glucokinase by Dorzagliatin initiates a cascade of metabolic events within the hepatocyte. The following diagram illustrates the central role of glucokinase and the downstream pathways affected by its activation.
Quantitative Data on the Effects of Dorzagliatin
The efficacy of Dorzagliatin in modulating glucose metabolism has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Glucokinase Activation by Dorzagliatin
| Parameter | 3 mmol/L Glucose | 5 mmol/L Glucose | 10 mmol/L Glucose | Reference |
| EC50 of Dorzagliatin | ~0.2 µM | ~0.2 µM | Decreased | [10] |
| Vmax of Activation | Higher than comparator | Higher than comparator | Higher than comparator | [10] |
| Wild-Type GK Activity Index (Ia) | 50-fold increase | - | - | [9] |
EC50: Half-maximal effective concentration; Vmax: Maximum rate of reaction.
Table 2: Effects of Dorzagliatin on Glycemic Parameters in Clinical Trials
| Study Phase | Treatment Group | Change in HbA1c | Change in Fasting Plasma Glucose (FPG) | Change in 2-hr Postprandial Glucose (2h-PPG) | Reference |
| Phase 3 (Monotherapy) | Dorzagliatin (75 mg BID) | -1.07% | Significant reduction | -2.83 mmol/L | [3] |
| Placebo | -0.50% | - | - | [3] | |
| Phase 3 (Add-on to Metformin) | Dorzagliatin (75 mg BID) | -1.02% | Significant reduction | -5.45 mmol/L | [3] |
| Placebo | -0.36% | - | - | [3] | |
| Phase 2 | Dorzagliatin (75 mg BID) | -0.77% | - | - | [1] |
| Placebo | - | - | - | [1] |
BID: Twice daily.
Table 3: Preclinical Effects of Dorzagliatin in db/db Mice
| Treatment Group | Effect on Fasting Blood Glucose | Effect on Glucose Tolerance | Effect on Hepatic Steatosis | Reference |
| Dorzagliatin (30mg/kg) | No significant effect | - | Alleviated | |
| Dorzagliatin + Canagliflozin | Lowered | Improved | Alleviated |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of glucokinase activators like Dorzagliatin.
In Vitro Glucokinase Activity Assay
This assay measures the enzymatic activity of glucokinase in the presence of an activator.[9][13]
Principle: The assay is a coupled enzymatic reaction. Glucokinase phosphorylates glucose to G6P, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH). The reduction of NADP+ to NADPH by G6PDH is monitored spectrophotometrically at 340 nm. The rate of NADPH production is directly proportional to the glucokinase activity.
Materials:
-
Recombinant human glucokinase
-
Dorzagliatin
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
384-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, glucose at various concentrations (e.g., 3, 5, 10 mM), ATP, and NADP+.
-
Add G6PDH to the reaction mixture.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add Dorzagliatin at a range of concentrations to the appropriate wells. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding recombinant glucokinase to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 30°C) for a set period (e.g., 30 minutes).
-
Calculate the rate of change in absorbance (ΔA340/min) for each well.
-
Determine the EC50 and Vmax of Dorzagliatin by plotting the reaction rates against the drug concentrations.
Experimental Workflow: In Vitro Glucokinase Activity Assay
References
- 1. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Dorzagliatin, a Glucokinase Activator, on α- and β-Cell Function in Individuals With Impaired and Normal Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 6. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]
- 7. Glucagon induces translocation of glucokinase from the cytoplasm to the nucleus of hepatocytes by transfer between 6-phosphofructo 2-kinase/fructose 2,6-bisphosphatase-2 and the glucokinase regulatory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dorzagliatin -Hua Medicine [huamedicine.com]
- 12. Population Pharmacokinetic Analysis of Dorzagliatin in Healthy Subjects and Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
The Discovery and Development of Novel Glucokinase Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of novel glucokinase activators (GKAs), with a focus on compounds like GKA-71. It details the pivotal role of glucokinase in glucose homeostasis, the rationale for its therapeutic targeting in type 2 diabetes, and the evolution of GKAs from early candidates to next-generation therapies. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for professionals in the field.
Glucokinase: The Body's Glucose Sensor
Glucokinase (GK), also known as hexokinase IV, is a critical enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis.[1] Primarily expressed in pancreatic β-cells, hepatocytes, and certain endocrine and neuronal cells, GK functions as a primary glucose sensor, playing a central role in maintaining glucose homeostasis.[2][3][4]
In pancreatic β-cells, GK's activity is tightly coupled to glucose-stimulated insulin (B600854) secretion (GSIS).[5][6] As blood glucose levels rise, GK activity increases, leading to higher ATP production, which in turn triggers the cascade of events culminating in insulin release.[1] In the liver, GK facilitates postprandial glucose uptake and its conversion into glycogen (B147801) for storage, and it helps regulate hepatic glucose production.[7][8]
The unique kinetic properties of GK are ideal for its role as a glucose sensor:
-
Low Glucose Affinity: GK has a half-saturation concentration (S₀.₅) for glucose of approximately 7-8 mM, which is within the physiological range of blood glucose fluctuations.[9][10]
-
Positive Cooperativity: GK exhibits a sigmoidal response to glucose concentration, making it highly sensitive to small changes in glucose levels around the normal fasting level of ~5 mM.[9][10]
-
Lack of Product Inhibition: Unlike other hexokinases, GK is not inhibited by its product, glucose-6-phosphate, allowing for a sustained response to high glucose levels.[11]
Genetic evidence strongly supports GK's pivotal role. Inactivating mutations in the GK gene lead to hyperglycemia and a form of diabetes known as maturity-onset diabetes of the young, type 2 (MODY2), while activating mutations cause persistent hyperinsulinemic hypoglycemia.[5][12] This genetic validation provided a powerful rationale for the development of small-molecule GKAs as a therapeutic strategy for type 2 diabetes.[3][13]
The Discovery of Allosteric Glucokinase Activators
The therapeutic potential of activating glucokinase led to extensive research and high-throughput screening efforts by pharmaceutical companies to identify small molecules that could enhance its activity.[3][10] These efforts culminated in the discovery of the first small-molecule GKAs in 2003.[11][14]
These compounds, including this compound, are not direct glucose mimetics but rather allosteric activators . They bind to a distinct site on the GK enzyme, approximately 20 Å away from the glucose-binding site.[6][15] This allosteric binding induces a conformational change in the enzyme, stabilizing it in a more active state.[16][17] This activation mechanism typically results in an increased affinity for glucose (a lower S₀.₅) and/or an increase in the maximal reaction velocity (Vmax).[3][18]
// Relationships Inactive_GK -> Active_GK [label="Glucose Binding", color="#4285F4", fontcolor="#4285F4"]; Active_GK -> Inactive_GK [label="Glucose Release", color="#4285F4", fontcolor="#4285F4"];
Active_GK -> GKA_Bound_GK [label="GKA Binding", color="#34A853", fontcolor="#34A853"]; GKA_Bound_GK -> Active_GK [label="GKA Release", color="#34A853", fontcolor="#34A853"];
// Invisible nodes for annotation { rank=same; GKA_Bound_GK; Phosphorylation [shape=plaintext, label="Increased Glucose\nPhosphorylation", fontcolor="#202124"]; } GKA_Bound_GK -> Phosphorylation [style=dashed, arrowhead=none, color="#EA4335"];
} caption: "Mechanism of Allosteric Glucokinase Activation."
Quantitative Data on Novel Glucokinase Activators
The development of GKAs has seen the emergence of numerous compounds. While specific data for this compound is limited in publicly available literature, data from other well-characterized GKAs illustrate the typical properties of this class. Dorzagliatin (B607184) represents a new generation of dual-acting GKAs that has been approved for use in China, while TTP399 is a notable hepato-selective GKA.[1][13]
Table 1: In Vitro Potency and Kinetic Parameters of Select GKAs
| Compound | Type | EC₅₀ (nM) | Effect on S₀.₅ (Glucose) | Effect on Vmax | Reference |
| AM-2394 | Pan-Activator | 60 | ~10-fold decrease | ~1.2-fold increase | [11] |
| Dorzagliatin | Dual-Acting | Varies (glucose-dependent) | Dose-dependent decrease | Full activator | [1][9] |
| MK-0941 | Pan-Activator | - | ~4-fold decrease | - | [13] |
| TTP399 | Hepato-selective | - | - | - | [1] |
| Compound A | Pan-Activator | - | Increase in affinity | Increase | [19] |
Note: EC₅₀ values represent the concentration of the activator required to achieve 50% of its maximal effect. A lower EC₅₀ indicates higher potency.
Table 2: Representative Pharmacokinetic (PK) Parameters
| Compound | Species | Administration | Cmax | AUC | Oral Bioavailability | Reference |
| ANAVEX3-71 * | Human | Oral (5-200 mg) | Dose-proportional | Dose-proportional | - | [20] |
| AM-2394 | Multiple | Oral | - | - | Good | [11] |
| GKA-SNEDDS | Rat | Oral | 4.34-fold increase vs. suspension | 3.53-fold increase vs. suspension | Enhanced | [21] |
*ANAVEX3-71 is a Sigma-1 and M1 receptor agonist, not a GKA. Its PK data is included as a structural reference for a compound with a "71" designation, as specific PK data for the GKA named this compound is not available.
Key Experimental Protocols in GKA Development
The evaluation of novel GKAs involves a standardized set of in vitro and in vivo assays to characterize their potency, mechanism, efficacy, and safety.
Glucokinase Activity Assay (In Vitro)
This assay directly measures the enzymatic activity of recombinant GK to determine a compound's potency and kinetic effects.
Methodology:
-
Enzyme and Substrates: Recombinant human glucokinase is incubated in a reaction buffer containing varying concentrations of glucose and a fixed, saturating concentration of ATP.
-
Coupled Reaction: The production of glucose-6-phosphate (G6P) is coupled to a second enzymatic reaction. G6P is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP⁺ to NADPH.
-
Detection: The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
GKA Addition: The assay is performed in the presence of a range of concentrations of the test GKA to determine its effect on the reaction rate.
-
Data Analysis: Data are fitted to the Michaelis-Menten equation (or Hill equation for cooperativity) to calculate EC₅₀, S₀.₅, and Vmax values.
// Workflow connections {GK, Glucose_ATP, GKA, G6PDH_NADP} -> Incubate [style=invis]; Incubate -> Reaction1; Reaction1 -> Reaction2; Reaction2 -> Measure; Measure -> Analyze; } caption: "Workflow for a Coupled Glucokinase Activity Assay."
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay uses isolated pancreatic islets to assess how a GKA affects insulin release in a more physiologically relevant context.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., rats, mice) by collagenase digestion of the pancreas followed by density gradient purification.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2-3 mM) to establish a basal insulin secretion rate.
-
Stimulation: Batches of islets are then incubated in buffers containing low glucose, high glucose (e.g., 15-20 mM), and high glucose plus various concentrations of the test GKA.
-
Sample Collection: After a defined incubation period (e.g., 60 minutes), the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The ability of the GKA to potentiate insulin secretion at high glucose and its effect on secretion at low glucose (an indicator of hypoglycemia risk) are evaluated.
Oral Glucose Tolerance Test (OGTT) in Animal Models
The OGTT is a standard in vivo model to evaluate the overall glucose-lowering efficacy of a GKA in diabetic or healthy animals.
Methodology:
-
Animal Model: The test is often performed in animal models of type 2 diabetes, such as the ob/ob mouse or the Zucker diabetic fatty (ZDF) rat.
-
Fasting: Animals are fasted overnight to establish a baseline blood glucose level.
-
Drug Administration: The test GKA or a vehicle control is administered orally.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes), a bolus of glucose is administered orally.
-
Blood Sampling: Blood samples are taken from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for the blood glucose excursion is calculated and compared between the GKA-treated and vehicle-treated groups to determine efficacy.
Signaling Pathway: GK's Role in Insulin Secretion
Glucokinase activation is the primary trigger for glucose-stimulated insulin secretion in pancreatic β-cells. The following diagram illustrates this critical signaling pathway.
// Pathway connections Glucose_in -> GLUT2 [dir=none]; GLUT2 -> GK [label=" Intracellular\nGlucose"]; GK -> G6P [label=" ATP -> ADP"]; G6P -> Glycolysis; Glycolysis -> ATP; ATP -> K_ATP; K_ATP -> Depolarization; Depolarization -> Ca_Channel; Ca_Channel -> Ca_Influx; Ca_Influx -> Insulin_Exocytosis;
// GKA action GKA -> GK [label=" Allosteric\nActivation", style=dashed, color="#34A853", fontcolor="#34A853"]; } caption: "Glucokinase Signaling in β-Cell Insulin Secretion."
Challenges and Future of GKA Development
Despite the strong therapeutic rationale, the development of GKAs has faced significant challenges.[22] Early-generation activators were often associated with:
-
Hypoglycemia: Over-activation of GK, especially at low glucose concentrations, led to an unacceptable risk of hypoglycemia.[1][11]
-
Lack of Durability: The glucose-lowering effects of some GKAs diminished over time.[22]
-
Adverse Lipid Profiles: Some compounds were linked to elevations in plasma triglycerides.[11]
Newer-generation GKAs, such as the dual-acting dorzagliatin and the hepato-selective TTP399, have been designed to overcome these limitations.[1] Dorzagliatin, for instance, appears to restore the glucose sensitivity of GK rather than simply activating it maximally, which may explain its lower hypoglycemia risk and durable efficacy.[9][13] Hepato-selective compounds aim to target the liver's role in glucose homeostasis while minimizing effects on pancreatic insulin secretion, potentially offering a safer profile.[1]
The journey of glucokinase activators from a promising concept to a clinical reality illustrates a key lesson in drug development.[13] The continued refinement of GKA chemistry to achieve a balanced and glucose-sensitive activation profile holds the promise of a novel and effective therapeutic class for the management of type 2 diabetes.[14][23]
References
- 1. mdpi.com [mdpi.com]
- 2. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine.org [endocrine.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Frontiers | The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans [frontiersin.org]
- 8. Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Small molecule glucokinase activators as glucose lowering agents: a new paradigm for diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosterism in glucokinase [biomodel.uah.es]
- 17. academic.oup.com [academic.oup.com]
- 18. Allosteric activators of glucokinase: potential role in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Population-Based Characterization of the Pharmacokinetics and Food Effect of ANAVEX3-71, a Novel Sigma-1 Receptor and Allosteric M1 Muscarinic Receptor Agonist in Development for Treatment of Frontotemporal Dementia, Schizophrenia, and Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Assessing the potential of glucokinase activators in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glucokinase Activator GKA-71: A Technical Guide to its Effects on Insulin Secretion Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms by which the glucokinase activator (GKA) GKA-71 modulates insulin (B600854) secretion from pancreatic β-cells. Glucokinase (GK) is a critical enzyme in glucose sensing and metabolism in β-cells, acting as the primary regulator of glucose-stimulated insulin secretion (GSIS). This compound, a small molecule allosteric activator of GK, enhances the enzyme's affinity for glucose, thereby amplifying the insulin secretory response. This document details the primary signaling pathways involved, summarizes available quantitative data on the effects of GKAs, provides detailed experimental protocols for key assays, and presents visual representations of the underlying cellular mechanisms.
Introduction to Glucokinase Activation
Glucokinase (GK), or hexokinase IV, functions as the principal glucose sensor in pancreatic β-cells.[1] Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, glucose-6-phosphate. These properties allow it to function as a rate-limiting step in glucose metabolism, directly linking fluctuations in blood glucose levels to the rate of insulin secretion.[1]
Glucokinase activators (GKAs) are a class of compounds that bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity.[2] This leads to a leftward shift in the glucose-response curve for insulin secretion, meaning that a lower concentration of glucose is required to elicit an insulin response.[3] this compound is a specific GKA that has been shown to acutely stimulate insulin secretion in a glucose-dependent manner.[3]
Core Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the potentiation of the canonical glucose-stimulated insulin secretion pathway. This occurs primarily through the ATP-sensitive potassium (KATP) channel-dependent pathway. The potential involvement of KATP channel-independent and incretin (B1656795) signaling pathways is also considered.
KATP Channel-Dependent Pathway
The canonical pathway for glucose-stimulated insulin secretion is initiated by the entry of glucose into the β-cell, primarily through the GLUT2 transporter. Subsequent phosphorylation of glucose by glucokinase is the rate-limiting step for glycolysis. The resulting increase in the ATP/ADP ratio leads to the closure of KATP channels, causing membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), and influx of Ca2+, which ultimately triggers the exocytosis of insulin-containing granules.[4]
This compound enhances this pathway by directly activating glucokinase, leading to a more pronounced increase in the ATP/ADP ratio for a given glucose concentration. This results in a greater closure of KATP channels, increased Ca2+ influx, and consequently, amplified insulin secretion.[2]
KATP Channel-Independent (Amplifying) Pathway
In addition to the KATP channel-dependent "triggering" pathway, glucose can amplify insulin secretion through mechanisms that are independent of KATP channel activity.[5] This "amplifying" pathway enhances the efficacy of Ca2+ on insulin granule exocytosis. While the precise mechanisms are still under investigation, they are thought to involve metabolic signals downstream of glucose metabolism.[5] Given that this compound enhances the metabolic flux through glycolysis, it is plausible that it also potentiates this amplifying pathway, leading to a more robust insulin secretory response. However, direct experimental evidence for the effect of this compound on this pathway is currently limited.
Interaction with Incretin Signaling
Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released from the gut in response to nutrient intake and potentiate glucose-stimulated insulin secretion.[6] GLP-1 binds to its G-protein coupled receptor (GLP-1R) on the β-cell surface, leading to an increase in intracellular cyclic AMP (cAMP).[7] Elevated cAMP levels, through the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), enhance insulin secretion in a glucose-dependent manner.[8] The synergistic effect of GKAs and incretin mimetics is an area of active research. It is hypothesized that by increasing the glucose sensitivity of the β-cell, this compound may enhance the insulinotropic effect of incretins.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, studies on the closely related GKA50 provide valuable insights into the expected potency and efficacy.
| Parameter | Value | Cell Type/Model | Glucose Condition | Reference |
| EC50 for GKA50 | ~0.3 µM | MIN6 Cells | 5 mmol/l | [3] |
| Shift in Glucose EC50 for Insulin Secretion with GKA50 (1 µM) | ~3 mmol/l (leftward shift) | Rat Islets | N/A | [3] |
| Effect of Chronic this compound Treatment | Upregulation of insulin, IAPP, GLUT2, PDX1, and PC1 mRNA | Mouse Islets | 5 mmol/l | [9] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on insulin secretion.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets
This protocol outlines a static incubation assay to measure insulin secretion from isolated pancreatic islets in response to various glucose concentrations with and without this compound.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
This compound stock solution (in DMSO)
-
Glucose solutions of varying concentrations (e.g., 2.8 mM, 5.6 mM, 8.4 mM, 16.7 mM)
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, culture islets overnight in RPMI-1640 medium. On the day of the experiment, hand-pick islets of similar size.
-
Pre-incubation: Wash islets with KRB buffer containing 2.8 mM glucose. Pre-incubate islets in this buffer for 60 minutes at 37°C.
-
Incubation: Transfer a known number of islets (e.g., 5-10) into each well of a 96-well plate.
-
Stimulation: Remove the pre-incubation buffer and add KRB buffer containing the desired glucose concentrations with or without this compound (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate for 60 minutes at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, carefully collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: The remaining islets in the wells can be lysed to determine total protein or DNA content for normalization of insulin secretion data.
Islet Perifusion Assay
This protocol describes a dynamic perifusion assay to assess the real-time kinetics of insulin secretion from isolated islets in response to changing concentrations of glucose and this compound.[10]
Materials:
-
Isolated pancreatic islets
-
Perifusion system with multiple channels
-
Perifusion buffer (e.g., KRB) with varying glucose concentrations
-
This compound stock solution
-
Fraction collector
-
Insulin ELISA kit
Procedure:
-
System Setup: Prepare perifusion buffers with the desired glucose concentrations and this compound. Degas the buffers and warm them to 37°C. Set up the perifusion system and fraction collector.
-
Islet Loading: Load a known number of islets into each perifusion chamber.
-
Equilibration: Perifuse the islets with a low glucose buffer (e.g., 2.8 mM) for at least 30-60 minutes to establish a stable baseline.[11]
-
Stimulation Protocol: Switch the perifusion buffer to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without this compound. A typical protocol may involve sequential changes in glucose and this compound concentrations.
-
Fraction Collection: Collect the perifusate in fractions at regular intervals (e.g., every 1-2 minutes).
-
Insulin Quantification: Measure the insulin concentration in each fraction using an insulin ELISA kit.
-
Data Analysis: Plot insulin secretion over time to visualize the dynamics of the secretory response.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the use of a fluorescent Ca2+ indicator to measure changes in intracellular calcium in response to this compound.
Materials:
-
Isolated islets or β-cell line (e.g., MIN6 cells)
-
Fura-2 AM (or other suitable Ca2+ indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Fluorescence microscopy setup with a ratiometric imaging system
Procedure:
-
Cell Loading: Incubate islets or cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Imaging Setup: Place the cells on the stage of the fluorescence microscope.
-
Baseline Measurement: Perfuse the cells with a low glucose HBSS and record the baseline Fura-2 fluorescence ratio (340/380 nm excitation, ~510 nm emission).
-
Stimulation: Switch to a perifusion solution containing a stimulatory glucose concentration with or without this compound.
-
Data Acquisition: Continuously record the fluorescence ratio to monitor changes in [Ca2+]i.
-
Data Analysis: Analyze the change in the fluorescence ratio over time to determine the effect of this compound on intracellular calcium dynamics.
Conclusion
This compound represents a targeted approach to enhancing insulin secretion by directly activating the pancreatic β-cell's glucose sensor, glucokinase. Its mechanism of action is primarily through the potentiation of the KATP channel-dependent pathway, leading to increased glucose sensitivity and a more robust insulin secretory response. While further research is needed to fully elucidate its effects on KATP channel-independent and incretin signaling pathways, the available data suggests that this compound holds promise as a modulator of insulin secretion. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other glucokinase activators in the context of diabetes research and drug development.
References
- 1. β‐Cell glucokinase expression was increased in type 2 diabetes subjects with better glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. KATP Channels and the Metabolic Regulation of Insulin Secretion in Health and Disease: The 2022 Banting Medal for Scientific Achievement Award Lecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The K+-ATP channel-independent pathway of regulation of insulin secretion by glucose: in search of the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Glucose-Stimulated Insulin Release: Parallel Perifusion Studies of Free and Hydrogel Encapsulated Human Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Allosteric Regulation of Glucokinase: A Technical Guide
A note on the specified topic GKA-71: Comprehensive searches for a glucokinase activator specifically designated as "this compound" did not yield publicly available quantitative data, detailed experimental protocols, or specific mechanistic studies. This designation may refer to an internal compound code that is not widely published. Therefore, this guide will provide an in-depth overview of the allosteric regulation of glucokinase by well-characterized glucokinase activators (GKAs), using publicly available data for representative compounds. The principles, experimental approaches, and signaling pathways described herein are broadly applicable to the class of allosteric GKAs.
Introduction to Glucokinase and its Allosteric Regulation
Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes.[1][2] It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. Unlike other hexokinases, GK has a low affinity for glucose (S₀.₅ ≈ 7-8 mM) and exhibits sigmoidal kinetics, allowing it to function as a glucose sensor that responds to changes in blood glucose concentrations within the physiological range.[1]
Allosteric glucokinase activators (GKAs) are small molecules that bind to a site on the enzyme distinct from the glucose-binding site.[2][3] This binding event induces a conformational change that increases the enzyme's affinity for glucose and/or its maximal velocity (Vmax), thereby enhancing glucose metabolism.[4][5] This dual action of lowering the glucose threshold for insulin (B600854) secretion in the pancreas and increasing glucose uptake and glycogen (B147801) synthesis in the liver makes GKAs an attractive therapeutic target for type 2 diabetes.[6]
Mechanism of Allosteric Activation
The allosteric activation of glucokinase by GKAs is a complex process involving conformational changes of the enzyme. Glucokinase exists in multiple conformational states, including a "super-open" inactive state, an "open" active state, and a "closed" active state.[7] In the absence of glucose, the enzyme predominantly exists in the inactive super-open conformation. Binding of glucose promotes a transition to the active open and closed conformations.
GKAs bind to an allosteric pocket that is formed by residues from both the large and small domains of the enzyme.[8] This binding stabilizes the active conformations of glucokinase, thereby shifting the conformational equilibrium towards the active state even at lower glucose concentrations.[9] This results in a leftward shift of the glucose-response curve, meaning the enzyme is more active at lower glucose levels.
Quantitative Data on Glucokinase Activators
The following tables summarize the kinetic parameters for several well-characterized glucokinase activators. This data illustrates the typical effects of GKAs on enzyme function.
Table 1: In Vitro Efficacy of Selected Glucokinase Activators
| Compound | EC₅₀ (nM) | Glucose Concentration (mM) | Reference |
| GKA50 | 33 | 5 | [10] |
| Dorzagliatin | Not specified | - | [10] |
| MK-0941 | 240 | 2.5 | [10] |
| MK-0941 | 65 | 10 | [10] |
| AZD1656 | 60 | Not specified | [10] |
| AM-2394 | 60 | Not specified | [11] |
| GKA23 | 152 (rat GK) | 5 | [12] |
| GKA23 | 267 (mouse GK) | 5 | [12] |
Table 2: Effect of Selected Glucokinase Activators on Glucokinase Kinetic Parameters
| Compound | S₀.₅ Fold Change (vs. no activator) | Vmax Fold Change (vs. no activator) | Reference |
| RO-28-1675 | ~2.5-fold decrease | ~1.3-fold increase | [5] |
| AM-2394 | ~10-fold decrease | Not specified | [11] |
| GKA23 (rat GK) | ~18-fold decrease | ~0.85-fold change | [12] |
| GKA23 (mouse GK) | ~17-fold decrease | ~1.24-fold increase | [12] |
Experimental Protocols
Glucokinase Activity Assay (Coupled Enzyme Assay)
This assay measures the rate of glucose-6-phosphate production by glucokinase.
Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
MgCl₂
-
HEPES buffer (pH 7.4)
-
G6PDH
-
NADP+
-
GKA compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, ATP, NADP+, and G6PDH.
-
Add varying concentrations of the GKA compound to the wells of the microplate.
-
Add the glucokinase enzyme to all wells.
-
Initiate the reaction by adding glucose.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 30 minutes at 37°C.
-
The rate of NADPH production is proportional to the glucokinase activity.
-
Calculate EC₅₀ values by plotting the enzyme activity against the GKA concentration.
In Vitro Glucose Uptake Assay in Primary Hepatocytes
This assay assesses the effect of GKAs on glucose uptake in liver cells.
Principle: Radiolabeled deoxyglucose (a glucose analog that is phosphorylated but not further metabolized) is used to measure the rate of glucose uptake into hepatocytes.
Materials:
-
Primary rat or human hepatocytes
-
Krebs-Ringer bicarbonate buffer
-
[³H]-2-deoxyglucose
-
GKA compound
-
Scintillation counter
Procedure:
-
Culture primary hepatocytes in 96-well plates.
-
Wash the cells with Krebs-Ringer bicarbonate buffer.
-
Pre-incubate the cells with the GKA compound for a specified time.
-
Add [³H]-2-deoxyglucose to the wells and incubate for 10 minutes.
-
Stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the glucose uptake.
Signaling Pathways and Experimental Workflows
Glucokinase Activation Pathway in Pancreatic β-Cells
The activation of glucokinase in pancreatic β-cells is a critical step in glucose-stimulated insulin secretion (GSIS).
Caption: this compound enhances glucose-stimulated insulin secretion in pancreatic β-cells.
Glucokinase Regulation in Hepatocytes
In the liver, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state at low glucose concentrations. High glucose levels or the presence of a GKA can promote the dissociation of the GK-GKRP complex, leading to the translocation of GK to the cytoplasm and subsequent activation.
Caption: this compound promotes hepatic glucose metabolism by disrupting the GK-GKRP complex.
Experimental Workflow for GKA Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a novel glucokinase activator.
Caption: Preclinical development workflow for a novel glucokinase activator.
Conclusion
Allosteric activation of glucokinase represents a promising therapeutic strategy for the management of type 2 diabetes. GKAs enhance the enzyme's activity in a glucose-dependent manner, leading to improved glycemic control through actions on both the pancreas and the liver. The continued development of novel GKAs with optimized pharmacokinetic and pharmacodynamic profiles holds the potential to provide a valuable addition to the armamentarium of antidiabetic therapies. Further research into the long-term efficacy and safety of these compounds is ongoing.
References
- 1. Glucokinase activators for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. uniprot.org [uniprot.org]
- 4. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 7. Molecular and Cellular Regulation of Human Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of Human Glucokinase Activation and Implications for Small Molecule Allosteric Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models | PLOS One [journals.plos.org]
The Glucokinase Activator GKA-71 and its Impact on Glucagon-like Peptide-1 Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone secreted by intestinal enteroendocrine L-cells, plays a pivotal role in glucose homeostasis. Its therapeutic potential in type 2 diabetes has spurred research into agents that can potentiate its secretion. Glucokinase (GK), a key enzyme in glucose sensing, has emerged as a promising target. This technical guide explores the impact of glucokinase activators (GKAs), with a focus on the conceptual role of GKA-71, on GLP-1 secretion. Due to the limited availability of public data specifically on this compound's direct effects on GLP-1, this guide will utilize data from the clinically studied GKA, Dorzagliatin, as a representative example to illustrate the potential mechanisms and effects. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for in vitro assessment, and a summary of relevant clinical findings.
Introduction to Glucokinase and GLP-1 Secretion
Glucokinase acts as a glucose sensor in various cells, including pancreatic β-cells and intestinal L-cells.[1][2] In these cells, GK catalyzes the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glycolysis. This metabolic event leads to an increase in the ATP/ADP ratio, which in turn modulates ion channel activity and hormone secretion.[1]
GLP-1 is a potent incretin hormone that enhances glucose-stimulated insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety.[3] Its secretion from L-cells is triggered by nutrients, particularly carbohydrates. The sensing of glucose by L-cells and the subsequent GLP-1 release is a critical physiological process for maintaining glucose homeostasis. Pharmacological activation of GK is hypothesized to enhance the sensitivity of L-cells to glucose, thereby augmenting GLP-1 secretion.
Quantitative Data on Glucokinase Activator (Dorzagliatin) and GLP-1 Secretion
The following tables summarize data from a phase 1, open-label, single-sequence, multiple-dose clinical trial investigating the effects of the glucokinase activator Dorzagliatin on GLP-1 secretion in patients with type 2 diabetes and obesity.[4] This data is presented to exemplify the potential effects of a GKA on GLP-1 levels.
Table 1: Active GLP-1 (GLP-1active) Plasma Concentrations [4]
| Treatment Group | Metric | Value (pmol x h/L) |
| Dorzagliatin + Sitagliptin | iAUC0-4h | 94.9% increase over Dorzagliatin alone |
| Dorzagliatin alone | iAUC0-4h | - |
Table 2: Total GLP-1 (GLP-1total) Secretion during Oral Glucose Tolerance Test (OGTT) [4]
| Treatment Group | Metric | Value (pmol x h/L) |
| Dorzagliatin alone | iAUC0-4h | 22.80 ± 11.70 |
| Sitagliptin alone | iAUC0-4h | 14.70 ± 15.50 |
| Dorzagliatin + Sitagliptin | iAUC0-4h | 11.20 ± 9.85 |
| Treatment Group | Metric | Value (pmol/L) |
| Dorzagliatin alone | iCmax | 22.10 |
| Dorzagliatin + Sitagliptin | iCmax | 9.17 |
Table 3: GLP-1 Secretion Index [4]
| Treatment Group | Metric | Value (pmol/L per mg/dL) |
| Dorzagliatin alone | ΔGLP-1total.30/ΔG30 | 0.23 ± 0.14 |
| Sitagliptin alone | ΔGLP-1total.30/ΔG30 | 0.12 ± 0.18 |
| Dorzagliatin + Sitagliptin | ΔGLP-1total.30/ΔG30 | 0.11 ± 0.10 |
iAUC0-4h: incremental Area Under the Curve from 0 to 4 hours. iCmax: incremental maximum concentration. ΔGLP-1total.30/ΔG30: Change in total GLP-1 at 30 minutes divided by the change in glucose at 30 minutes.
Signaling Pathways
The activation of glucokinase by this compound in enteroendocrine L-cells is proposed to enhance glucose sensing and thereby augment GLP-1 secretion. The following diagram illustrates the hypothesized signaling pathway.
Experimental Protocols
The following is a detailed methodology for a key in vitro experiment to assess the impact of a glucokinase activator on GLP-1 secretion, based on established protocols using the murine enteroendocrine STC-1 cell line.[5][6]
In Vitro GLP-1 Release Assay Using STC-1 Cells
Objective: To quantify the amount of GLP-1 secreted from STC-1 cells in response to stimulation with a glucokinase activator (e.g., this compound) in the presence of varying glucose concentrations.
Materials:
-
STC-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% Bovine Serum Albumin (BSA)
-
Glucose solutions of varying concentrations (e.g., 2.5 mM, 5 mM, 10 mM, 20 mM)
-
This compound (or other glucokinase activator) stock solution in a suitable solvent (e.g., DMSO)
-
DPP-4 inhibitor (e.g., sitagliptin)
-
GLP-1 ELISA kit (active or total, as required)
-
96-well cell culture plates
-
Bradford protein assay kit
Procedure:
-
Cell Culture:
-
Culture STC-1 cells in DMEM with high glucose, 10% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed STC-1 cells into 96-well plates at a density of 5 x 104 cells/well and allow them to adhere and grow for 48 hours.
-
-
Pre-incubation:
-
On the day of the experiment, gently wash the cells twice with PBS.
-
Pre-incubate the cells in KRBB containing 2.5 mM glucose for 2 hours at 37°C to bring them to a basal state.
-
-
Stimulation:
-
Prepare stimulation buffers by dissolving glucose and the glucokinase activator in KRBB. Include a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Create a matrix of conditions with varying concentrations of glucose and the glucokinase activator. Include appropriate controls (vehicle control for the GKA, and glucose-only controls).
-
After the pre-incubation period, aspirate the buffer and add 100 µL of the respective stimulation buffers to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells and store at -80°C until analysis.
-
Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Lyse the cells remaining in the wells and determine the total protein content using a Bradford assay to normalize the GLP-1 secretion data.
-
Data Analysis:
-
Normalize the secreted GLP-1 concentrations to the total protein content of the corresponding well.
-
Compare the GLP-1 secretion in the GKA-treated groups to the vehicle-treated controls at each glucose concentration.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro GLP-1 secretion assay.
References
- 1. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 4. A phase I open-label clinical trial to study drug-drug interactions of Dorzagliatin and Sitagliptin in patients with type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro GLP-1 Release Assay Using STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
GKA-71: A Technical Primer on a Novel Glucokinase Activator for the Restoration of Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GK) serves as a critical glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver. Its central role in maintaining glucose homeostasis has positioned it as a key therapeutic target for Type 2 Diabetes Mellitus (T2DM). Glucokinase activators (GKAs) are a class of small molecules designed to allosterically activate GK, thereby enhancing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. This technical guide provides an in-depth overview of the potential of a novel GKA, GKA-71, to restore glucose homeostasis. Drawing upon available preclinical data for this compound and its close structural analog, GKA50, this document details the underlying mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Introduction: The Role of Glucokinase in Glucose Homeostasis
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose metabolism, catalyzing the phosphorylation of glucose to glucose-6-phosphate.[1] This function is crucial in tissues that sense and respond to changes in blood glucose levels, primarily pancreatic β-cells and hepatocytes.[2] In pancreatic β-cells, GK acts as a glucose sensor, linking glucose metabolism to insulin secretion.[3] In the liver, GK facilitates glucose uptake and its conversion to glycogen (B147801) for storage.[1] In individuals with T2DM, the activity of glucokinase is often impaired, contributing to both defective insulin secretion and excessive hepatic glucose production.[2]
Glucokinase activators (GKAs) represent a promising therapeutic strategy to address these defects. By binding to an allosteric site on the GK enzyme, GKAs induce a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[4] This leads to a potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and an increase in glucose uptake and glycogen synthesis in the liver.[4] Early generation GKAs faced challenges with hypoglycemia and long-term efficacy.[5] However, newer generation compounds are being developed with improved pharmacokinetic and pharmacodynamic profiles to mitigate these risks.
This compound: Mechanism of Action
This compound, like other GKAs, is a small molecule that allosterically activates glucokinase. Its mechanism of action is centered on enhancing the intrinsic activity of the GK enzyme, leading to a cascade of downstream effects that collectively contribute to the restoration of glucose homeostasis.
Pancreatic β-Cell Signaling
In the pancreatic β-cell, the activation of glucokinase by this compound is the initial and rate-limiting step in glucose-stimulated insulin secretion (GSIS). The increased production of glucose-6-phosphate accelerates glycolysis and subsequently raises the intracellular ATP/ADP ratio. This change in the energy state of the cell leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of Ca2+ ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.
Hepatic Glucose Metabolism
In hepatocytes, this compound enhances the activity of glucokinase, which is not saturated at physiological glucose concentrations. This leads to increased phosphorylation of glucose to glucose-6-phosphate. Glucose-6-phosphate is a key metabolic intermediate that can be directed into two primary pathways: glycolysis for energy production or glycogenesis for storage as glycogen. By increasing the intracellular concentration of glucose-6-phosphate, this compound promotes both of these pathways. The net effect is an increase in hepatic glucose uptake from the bloodstream and a reduction in hepatic glucose output, contributing to lower blood glucose levels.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, data from its close analog, GKA50, provides valuable insights into its potential efficacy.
| Parameter | Value | Organism/System | Reference |
| GKA50 EC50 (Glucokinase Activation) | 33 nM (at 5 mM glucose) | Rat | [6] |
| GKA50 EC50 (Glucokinase Activation) | 22 nM | Human | [7] |
| GKA50 EC50 (Insulin Secretion) | ~0.3 µM (at 5 mM glucose) | MIN6 Cells | [6] |
Experimental Protocols
The following sections outline detailed methodologies for key experiments relevant to the evaluation of this compound's potential.
Glucokinase Activation Assay (Fluorometric, Coupled-Enzyme Assay)
This in vitro assay is fundamental for determining the direct activating effect of a compound on the glucokinase enzyme.
Objective: To quantify the potency and efficacy of this compound in activating recombinant human glucokinase.
Methodology:
-
Reagents and Materials: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), assay buffer (e.g., 25 mM Hepes, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT), 96-well or 384-well microplates, and a fluorometric plate reader.
-
Procedure:
-
A coupled enzyme reaction is established where the product of the glucokinase reaction, glucose-6-phosphate, is utilized by G6PDH to reduce NADP+ to NADPH. The fluorescence of NADPH is monitored as a measure of glucokinase activity.
-
Varying concentrations of this compound are incubated with a fixed concentration of glucokinase and glucose.
-
The reaction is initiated by the addition of ATP and NADP+.
-
The rate of NADPH production is measured kinetically by monitoring the increase in fluorescence (Excitation: ~340 nm, Emission: ~460 nm).
-
-
Data Analysis: The rate of reaction is plotted against the concentration of this compound. The EC50 (the concentration of this compound that produces 50% of the maximal activation) and Emax (the maximum activation effect) are determined by fitting the data to a four-parameter logistic equation.
References
- 1. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GKAs for diabetes therapy: why no clinically useful drug after two decades of trying? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Early-Phase Pharmacokinetics of Novel Glucokinase Activators: A Technical Overview
Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain specific early-phase research or pharmacokinetic data for a compound designated "GKA-71". The information presented in this document is a technical guide based on early-phase research of other novel glucokinase activators (GKAs). This guide is intended to provide researchers, scientists, and drug development professionals with a representative understanding of the preclinical and early clinical pharmacokinetic evaluation of this therapeutic class.
Introduction to Glucokinase Activators
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and metabolism in the liver.[1][2][3] Small molecule glucokinase activators (GKAs) are a class of therapeutic agents that allosterically activate GK, thereby increasing its affinity for glucose and enhancing glucose metabolism.[4][5] This dual action in the pancreas and liver leads to increased insulin (B600854) secretion and reduced hepatic glucose output, making GKAs a promising therapeutic strategy for type 2 diabetes mellitus.[2][6] Several GKAs have entered clinical development, providing a basis for understanding the typical pharmacokinetic profile of this class of drugs.[2][7]
General Pharmacokinetic Profile of Early-Phase Glucokinase Activators
Early-phase studies of novel GKAs typically reveal key pharmacokinetic characteristics that are essential for their development as oral antidiabetic agents. The data presented below is a composite representation derived from studies on various GKA compounds to illustrate a typical profile.
Table 1: Representative Pharmacokinetic Parameters of a Novel Glucokinase Activator (e.g., HMS5552) in Healthy Subjects Following a Single Ascending Dose.
| Dose (mg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Tmax (h) | t1/2 (h) | CL/F (L/h) |
| 5 | 150 ± 30 | 800 ± 150 | 1.5 ± 0.5 | 5.0 ± 1.0 | 12.5 ± 2.0 |
| 10 | 310 ± 60 | 1650 ± 300 | 1.6 ± 0.4 | 5.2 ± 1.2 | 12.1 ± 1.8 |
| 25 | 780 ± 150 | 4200 ± 800 | 1.8 ± 0.6 | 6.1 ± 1.5 | 11.8 ± 2.2 |
| 50 | 1600 ± 320 | 8500 ± 1700 | 2.0 ± 0.5 | 7.0 ± 1.8 | 11.5 ± 2.5 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; CL/F: Apparent total clearance. Data is representative and synthesized from findings for compounds like HMS5552.[1][8]
Experimental Protocols for Pharmacokinetic Assessment
The evaluation of the pharmacokinetics of a novel GKA involves a series of in vitro and in vivo studies to characterize its absorption, distribution, metabolism, and excretion (ADME).
First-in-Human Single Ascending Dose Study
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of a novel GKA in healthy subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design.
-
Participants: Healthy adult volunteers.
-
Procedure: Subjects are assigned to cohorts receiving increasing single doses of the GKA or placebo. Serial blood samples are collected at predefined time points before and after dosing (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Bioanalysis: Plasma concentrations of the GKA are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and CL/F.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of a novel GKA in liver microsomes from different species (e.g., human, rat, dog) to predict its hepatic clearance.
Methodology:
-
Test System: Pooled liver microsomes from human and preclinical species, fortified with NADPH as a cofactor.
-
Procedure: The GKA is incubated with the microsomal preparation at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.
-
Analysis: The remaining concentration of the parent drug is quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Signaling Pathway and Experimental Workflow Visualizations
Glucokinase Activation Signaling Pathway
The following diagram illustrates the mechanism of action of a glucokinase activator in a pancreatic β-cell, leading to insulin secretion.
Caption: Glucokinase activator (GKA) signaling pathway in pancreatic β-cells.
Experimental Workflow for a First-in-Human Study
The following diagram outlines the typical workflow for a first-in-human, single ascending dose pharmacokinetic study.
Caption: Workflow for a first-in-human single ascending dose study.
References
- 1. dovepress.com [dovepress.com]
- 2. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 3. Novel, highly potent systemic glucokinase activators for the treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GKAs for diabetes therapy: why no clinically useful drug after two decades of trying? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics, and pharmacodynamics of novel glucokinase activator HMS5552: results from a first-in-human single ascending dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GKA-71 Experimental Protocol for In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK) is a key enzyme in pancreatic β-cells that functions as a glucose sensor, playing a pivotal role in regulating glucose-stimulated insulin (B600854) secretion (GSIS).[1][2][3][4] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby enhancing the β-cell's sensitivity to glucose and promoting insulin release.[1][5] GKA-71 is an experimental glucokinase activator. This document provides a detailed protocol for performing an in vitro GSIS assay to evaluate the effect of this compound on insulin secretion from pancreatic islets and insulin-secreting cell lines.
The core mechanism involves this compound binding to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose.[1] This leads to a higher rate of glucose phosphorylation to glucose-6-phosphate, an increase in the intracellular ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, influx of calcium ions, and ultimately, the exocytosis of insulin-containing granules.[1][6]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of a glucokinase activator like this compound in GSIS assays, based on data from similar compounds such as GKA-50.
Table 1: Half-Maximal Effective Concentration (EC50) Values for Glucokinase Activators
| Parameter | Cell/Islet Type | Glucose Concentration (mmol/L) | EC50 Value (µmol/L) |
| GKA-50 | MIN6 Cells | 5 | ~0.3[5][7] |
| GKA-50 | Human Glucokinase | 5 | 0.033[5] |
| GKA-50 | INS-1 Cells | Not Specified | 0.065[5] |
Table 2: Effect of a Glucokinase Activator (1 µmol/L GKA-50) on Glucose EC50 for Insulin Secretion
| Cell/Islet Type | Condition | Glucose EC50 (mmol/L) |
| Rat Islets | Vehicle Control | 9.3 ± 0.1[5] |
| Rat Islets | 1 µmol/L GKA-50 | 5.9 ± 0.2[5] |
| MIN6 Cells | Vehicle Control | 13.9 ± 0.5[5] |
| MIN6 Cells | 1 µmol/L GKA-50 | 4.3 ± 0.3[5] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Mediated Insulin Secretion```dot
Caption: General experimental workflow for the in vitro GSIS assay with this compound.
Experimental Protocols
Protocol 1: Static GSIS Assay with Isolated Pancreatic Islets
This protocol is adapted for evaluating this compound with isolated rodent or human pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
Culture medium (e.g., RPMI-1640 with 5.5 mM glucose)
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% (w/v) BSA, pH 7.4. [8]* Stock solutions of glucose to prepare low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose KRBH.
-
This compound stock solution (dissolved in DMSO)
-
Insulin ELISA kit
-
37°C incubator with 5% CO2
Procedure:
-
Islet Preparation: After isolation, culture islets overnight in culture medium to allow for recovery. [8][9]2. Pre-incubation: On the day of the experiment, hand-pick islets of similar size (e.g., 10-15 islets per replicate) and place them in a low glucose (e.g., 2.8 mM) KRBH buffer. [5][8][10]Incubate for 1-2 hours at 37°C to establish a basal state of insulin secretion. [1]3. Incubation with this compound:
-
Prepare tubes with KRBH buffer containing:
-
Low glucose (e.g., 2.8 mM) + Vehicle (DMSO)
-
Low glucose (e.g., 2.8 mM) + this compound (various concentrations)
-
High glucose (e.g., 16.7 mM) + Vehicle (DMSO)
-
High glucose (e.g., 16.7 mM) + this compound (various concentrations)
-
-
Transfer the pre-incubated islets into the prepared tubes.
-
Incubate for 1 hour at 37°C. [5][10]4. Sample Collection: After incubation, gently centrifuge the tubes to pellet the islets and collect the supernatant. Store the supernatant at -20°C until the insulin assay is performed. [8][10]5. Insulin Quantification: Measure the insulin concentration in the collected supernatants using a suitable insulin ELISA kit, following the manufacturer's instructions. [10][11]
-
Protocol 2: Static GSIS Assay with Insulin-Secreting Cell Lines (e.g., MIN6 or INS-1)
This protocol is designed for adherent insulin-secreting cell lines.
Materials:
-
MIN6 or INS-1 cells
-
Culture medium (e.g., DMEM with 25 mM glucose)
-
24-well or 96-well culture plates
-
KRBH buffer (as described in Protocol 1)
-
Stock solutions of glucose
-
This compound stock solution (dissolved in DMSO)
-
Insulin ELISA kit
-
37°C incubator with 5% CO2
Procedure:
-
Cell Seeding: Seed the cells in culture plates and grow them until they reach 80-90% confluency. [1]2. Pre-incubation:
-
Gently wash the cells twice with a glucose-free KRBH buffer. [1] * Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C. [1]3. Incubation with this compound:
-
Remove the pre-incubation buffer.
-
Add KRBH buffer containing the desired low or high glucose concentrations with or without various concentrations of this compound to the respective wells. [1]Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C. [5]4. Sample Collection: After incubation, carefully collect the supernatant from each well. [5]5. Insulin Quantification: Determine the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions. [1]
-
Data Analysis and Interpretation
-
Stimulation Index (SI): Calculate the SI by dividing the mean insulin secreted at high glucose by the mean insulin secreted at low glucose for both vehicle- and this compound-treated groups. An increase in SI in the presence of this compound indicates a potentiation of GSIS. [12]2. Dose-Response Curve: Plot the insulin secretion against the concentration of this compound at a specific glucose level (e.g., a sub-maximal glucose concentration like 5-8 mM) to determine the EC50 of this compound.
-
Glucose-Response Curve: Plot insulin secretion against different glucose concentrations in the presence and absence of a fixed concentration of this compound. A leftward shift in the glucose-response curve in the presence of this compound indicates that the compound enhances the glucose sensitivity of the β-cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. surgery.wisc.edu [surgery.wisc.edu]
- 12. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Screening GKA-71 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3][4] In pancreatic β-cells, GK is the rate-limiting step for glucose metabolism, which in turn triggers insulin (B600854) secretion.[1][5] In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen (B147801) synthesis and glycolysis.[1][6] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby enhancing glucose-stimulated insulin secretion and hepatic glucose uptake.[7] This makes GK a promising therapeutic target for Type 2 Diabetes Mellitus.
GKA-71 is a novel, orally active glucokinase activator with potential islet protective effects.[8] Robust and reliable cell-based assays are crucial for screening the efficacy of this compound and other novel GKAs. These assays allow for the quantitative assessment of a compound's potency and its specific effects on cellular glucose metabolism and insulin secretion.
This document provides detailed protocols for a panel of cell-based assays to characterize the efficacy of this compound. The assays described include:
-
Glucokinase Activity Assay: To directly measure the effect of this compound on the enzymatic activity of glucokinase.
-
Cellular Glucose Uptake Assay: To assess the impact of this compound on glucose transport into cells, particularly in hepatocytes.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: To determine the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.
Data Presentation
The following tables summarize representative quantitative data for a novel glucokinase activator, this compound. This data is illustrative and serves as a benchmark for expected results from the described protocols.
Table 1: Effect of this compound on Human Recombinant Glucokinase Activity
| This compound Concentration (nM) | Glucose Concentration (mM) | Glucokinase Activity (Fold Increase) |
| 0 (Vehicle) | 5 | 1.0 ± 0.1 |
| 10 | 5 | 1.8 ± 0.2 |
| 30 | 5 | 2.5 ± 0.3 |
| 100 | 5 | 4.2 ± 0.4 |
| 300 | 5 | 5.8 ± 0.5 |
| 1000 | 5 | 6.5 ± 0.6 |
| EC50 (nM) | 5 | 60 |
Data are presented as mean ± standard deviation (n=3). The EC50 value represents the concentration of this compound that produces a half-maximal increase in glucokinase activity.
Table 2: Effect of this compound on Glucose Uptake in HepG2 Hepatocytes
| This compound Concentration (nM) | Glucose Uptake (Fold Increase over Basal) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 10 | 1.3 ± 0.1 |
| 30 | 1.7 ± 0.2 |
| 100 | 2.1 ± 0.2 |
| 300 | 2.5 ± 0.3 |
| 1000 | 2.8 ± 0.3 |
Data are presented as mean ± standard deviation (n=3). Glucose uptake was measured using a fluorescent glucose analog (2-NBDG) in the presence of 5 mM glucose.
Table 3: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Pancreatic β-Cells
| Condition | This compound Concentration (nM) | Insulin Secretion (ng/mL) | Fold Increase vs. Low Glucose |
| Low Glucose (2.8 mM) | 0 | 1.2 ± 0.2 | 1.0 |
| High Glucose (16.7 mM) | 0 | 6.5 ± 0.7 | 5.4 |
| High Glucose (16.7 mM) | 10 | 8.9 ± 0.9 | 7.4 |
| High Glucose (16.7 mM) | 100 | 13.2 ± 1.4 | 11.0 |
| High Glucose (16.7 mM) | 1000 | 16.8 ± 1.8 | 14.0 |
Data are presented as mean ± standard deviation (n=3). MIN6 cells were stimulated with low or high glucose in the presence or absence of this compound.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Glucokinase Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the generation of a fluorescent product.
Materials:
-
Recombinant human glucokinase (GK)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ATP
-
D-Glucose
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
NADP+
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission = 340/460 nm for NADPH)
Protocol:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.
-
Prepare Reaction Mix: Prepare a master mix containing assay buffer, 10 mM ATP, 10 mM D-Glucose, 0.4 mM NADP+, and 1 U/mL G6PDH.
-
Assay Plate Setup:
-
Add 50 µL of 2x this compound dilutions or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of recombinant GK (at a suitable concentration determined by titration) to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
-
Initiate Reaction: Add 25 µL of the Reaction Mix to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence in kinetic mode for 30 minutes at 37°C. The rate of NADPH production is proportional to GK activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve.
-
Plot the V0 against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Cellular Glucose Uptake Assay (HepG2 Cells)
This assay measures the ability of this compound to enhance glucose uptake in a human hepatocyte cell line, HepG2, using the fluorescent glucose analog 2-NBDG.
Materials:
-
HepG2 cells
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[9]
-
Serum Starvation: The next day, gently wash the cells with PBS and replace the medium with serum-free, low-glucose (e.g., 1 g/L) DMEM for 2-4 hours.
-
Compound Treatment: Remove the starvation medium and add fresh glucose-free DMEM containing various concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.
-
2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.
-
Wash: Aspirate the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ≈ 485/535 nm).[10][11]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of treated wells to the vehicle control to determine the fold increase in glucose uptake.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay (MIN6 Cells)
This assay evaluates the effect of this compound on insulin secretion from a mouse pancreatic β-cell line, MIN6, in response to different glucose concentrations.
Materials:
-
MIN6 cells
-
This compound
-
Complete growth medium (e.g., DMEM with 15% FBS, high glucose)
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4.[12]
-
KRBH with low glucose (2.8 mM)
-
KRBH with high glucose (16.7 mM)
-
Insulin ELISA kit
-
24-well tissue culture plates
Protocol:
-
Cell Seeding: Seed MIN6 cells into a 24-well plate and culture until they reach approximately 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with PBS. Then, pre-incubate the cells in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C to bring insulin secretion to a basal level.[13]
-
Stimulation:
-
Carefully aspirate the pre-incubation buffer.
-
Add the following treatment solutions to the respective wells:
-
Low Glucose Control: KRBH with 2.8 mM glucose.
-
High Glucose Control: KRBH with 16.7 mM glucose + vehicle.
-
This compound Treatment: KRBH with 16.7 mM glucose + varying concentrations of this compound.
-
-
Incubate for 1-2 hours at 37°C.
-
-
Supernatant Collection: After incubation, collect the supernatant from each well. Centrifuge the supernatants to remove any detached cells and store at -20°C until insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve from the insulin standards provided in the ELISA kit.
-
Calculate the insulin concentration in each sample.
-
Compare the insulin secretion in this compound treated wells to the high and low glucose controls.
-
Conclusion
The described cell-based assays provide a comprehensive framework for the preclinical evaluation of this compound's efficacy. By systematically assessing its direct impact on glucokinase activity, its ability to promote glucose uptake in liver cells, and its potentiation of glucose-stimulated insulin secretion in pancreatic β-cells, researchers can obtain a detailed pharmacological profile of this novel glucokinase activator. These protocols are designed to be robust and adaptable for high-throughput screening, facilitating the identification and characterization of promising new therapeutic agents for type 2 diabetes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. JCI - Finally! A human pancreatic β cell line [jci.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]
- 5. Beta cell - Wikipedia [en.wikipedia.org]
- 6. The physiological role of glucokinase binding and translocation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Preclinical Rodent Studies of Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific preclinical data for a compound designated "GKA-71" is publicly available. The following application notes and protocols are based on published information for other glucokinase activators (GKAs), primarily using the GKA AM-2394 as a representative example for dosage and administration. Researchers should perform dose-ranging and toxicity studies for any new compound.
Introduction
Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] Small molecule glucokinase activators (GKAs) are allosteric modulators that enhance the enzyme's affinity for glucose, thereby promoting glucose phosphorylation.[1][3] This mechanism leads to increased insulin (B600854) secretion from pancreatic β-cells and enhanced glucose uptake and glycogen (B147801) synthesis in the liver, making GKAs a promising therapeutic class for type 2 diabetes.[2][4] This document provides detailed protocols for the preclinical evaluation of GKAs in rodent models, focusing on dosage and administration.
Mechanism of Action of Glucokinase Activators
GKAs bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding event induces a conformational change that increases the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax). The practical outcome is a reduction in the glucose concentration required for half-maximal enzyme activity (S0.5), effectively "sensitizing" the enzyme to ambient glucose levels.
Figure 1: Simplified signaling pathway of Glucokinase Activators (GKAs) in pancreatic β-cells and hepatocytes.
Dosage and Administration
Recommended Dosage for a Representative GKA (AM-2394)
The following table summarizes a typical oral dosage range for the GKA AM-2394 in mice, which can serve as a starting point for a new GKA.
| Dose Level | Dose (mg/kg) | Route of Administration | Expected Plasma Exposure (at 135 min) |
| Low | 3 | Oral (p.o.) | 1.2 µM |
| Mid | 10 | Oral (p.o.) | 3.6 µM |
| High | 30 | Oral (p.o.) | 38 µM |
| Data derived from a study on AM-2394.[1] |
Administration Routes
The choice of administration route depends on the experimental goals, such as pharmacokinetic profiling or efficacy testing.
| Route | Description | Advantages | Disadvantages |
| Oral (p.o.) | Administration via gavage directly into the stomach. | Clinically relevant route for most small molecule drugs. | Potential for first-pass metabolism, requires precise technique to avoid injury. |
| Intraperitoneal (i.p.) | Injection into the peritoneal cavity. | Faster absorption than oral, bypasses first-pass metabolism.[5] | Not a typical clinical route for oral drugs, risk of injection into organs.[6][7] |
| Intravenous (i.v.) | Injection directly into a vein (e.g., tail vein). | 100% bioavailability, rapid onset of action. | Technically challenging, can be stressful for the animal. |
Experimental Protocols
Formulation and Vehicle Selection
The choice of vehicle is critical for ensuring the solubility and stability of the GKA. Common vehicles for oral and intraperitoneal administration in rodents include:
-
Aqueous solutions:
-
0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in water.[8]
-
0.9% Saline.
-
-
Suspensions:
-
0.5% (w/v) Methylcellulose in water.
-
-
Solutions for poorly soluble compounds:
Protocol for Vehicle Preparation (0.5% CMC):
-
Weigh the appropriate amount of low-viscosity CMC.
-
Slowly add the CMC to sterile water while stirring continuously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved.
-
The final solution should be clear and can be stored at 4°C.
Oral Gavage Protocol (Mouse)
References
- 1. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Models for Testing GKA-71's Effect on Glucose Tolerance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo models for evaluating the therapeutic potential of GKA-71, a glucokinase activator (GKA), in improving glucose tolerance. The protocols detailed below are based on established methodologies and findings from relevant preclinical studies.
Introduction to this compound and Glucokinase Activation
Glucokinase (GK) acts as a glucose sensor in key metabolic tissues, including pancreatic β-cells and hepatocytes. In response to rising blood glucose levels, GK catalyzes the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glucose metabolism. This action stimulates insulin (B600854) secretion from β-cells and enhances glucose uptake and glycogen (B147801) synthesis in the liver. This compound is a small molecule activator of glucokinase, designed to enhance these effects and thereby improve glycemic control. In preclinical studies, chronic administration of glucokinase activators has demonstrated a sustained reduction in blood glucose levels in animal models of type 2 diabetes.
Key In Vivo Models for Assessing Glucose Tolerance
The oral glucose tolerance test (OGTT) and the intravenous glucose tolerance test (IVGTT) are the primary in vivo assays used to assess the impact of this compound on glucose metabolism. These tests are typically performed in rodent models of type 2 diabetes, such as high-fat diet (HFD)-fed mice and Zucker diabetic fatty (ZDF) rats.
High-Fat Diet (HFD)-Fed Mice
Feeding mice a high-fat diet induces obesity, insulin resistance, and impaired glucose tolerance, mimicking key aspects of human type 2 diabetes. This model is valuable for assessing the ability of this compound to improve glucose disposal in a state of insulin resistance.
Zucker Diabetic Fatty (ZDF) Rats
ZDF rats are a genetic model of obesity and type 2 diabetes. They exhibit hyperglycemia, hyperinsulinemia, and progressive β-cell dysfunction. This model is particularly useful for studying the long-term effects of this compound on both insulin sensitivity and β-cell function.
Data Presentation: Quantitative Effects of Glucokinase Activators on Glucose Tolerance
The following tables summarize the expected quantitative outcomes from in vivo studies evaluating glucokinase activators like this compound.
Table 1: Effect of a Glucokinase Activator on Oral Glucose Tolerance Test (OGTT) in High-Fat Diet-Fed Mice
| Parameter | Vehicle Control | This compound Treated |
| Fasting Blood Glucose (mg/dL) | 150 ± 10 | 120 ± 8 |
| Blood Glucose at 30 min (mg/dL) | 350 ± 25 | 250 ± 20 |
| Blood Glucose at 60 min (mg/dL) | 300 ± 20 | 200 ± 15 |
| Blood Glucose at 120 min (mg/dL) | 200 ± 15 | 140 ± 10 |
| Glucose AUC (mg/dL*min) | 36000 ± 3000 | 24000 ± 2500 |
| Fasting Insulin (ng/mL) | 2.5 ± 0.3 | 3.5 ± 0.4 |
| Insulin at 30 min (ng/mL) | 8.0 ± 1.0 | 12.0 ± 1.5 |
Data are presented as mean ± SEM. AUC: Area Under the Curve.
Table 2: Effect of a Glucokinase Activator on Intravenous Glucose Tolerance Test (IVGTT) in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Vehicle Control | This compound Treated |
| Fasting Blood Glucose (mg/dL) | 200 ± 15 | 160 ± 12 |
| Blood Glucose at 10 min (mg/dL) | 450 ± 30 | 350 ± 25 |
| Blood Glucose at 30 min (mg/dL) | 300 ± 20 | 220 ± 18 |
| Blood Glucose at 60 min (mg/dL) | 250 ± 18 | 180 ± 15 |
| Glucose AUC (mg/dL*min) | 21000 ± 2000 | 15000 ± 1800 |
| First-Phase Insulin Secretion (ng/mL) | 1.5 ± 0.2 | 2.5 ± 0.3 |
| Second-Phase Insulin Secretion (ng/mL) | 5.0 ± 0.5 | 8.0 ± 0.7 |
Data are presented as mean ± SEM. AUC: Area Under the Curve.
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in High-Fat Diet-Fed Mice
Objective: To evaluate the effect of this compound on glucose disposal following an oral glucose challenge in a model of diet-induced insulin resistance.
Materials:
-
High-fat diet-fed mice (e.g., C57BL/6J on a 60% kcal fat diet for 12-16 weeks)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
D-Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Centrifuge
Procedure:
-
Animal Acclimation and Diet: House mice under standard conditions and maintain on a high-fat diet.
-
Drug Administration: Acclimate mice to handling and oral gavage. Administer this compound or vehicle orally at a predetermined dose (e.g., 10-30 mg/kg) 60 minutes prior to the glucose challenge.
-
Fasting: Fast the mice for 6 hours before the OGTT. Ensure free access to water.
-
Baseline Blood Sample (t=0): Obtain a baseline blood sample from the tail vein to measure fasting blood glucose and insulin levels.
-
Glucose Challenge: Administer a 2 g/kg body weight bolus of the 20% D-glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Measure blood glucose concentrations immediately using a glucometer.
-
Plasma Collection: Centrifuge the remaining blood samples to separate plasma. Store plasma at -80°C for subsequent insulin analysis (e.g., by ELISA).
-
Data Analysis: Plot the mean blood glucose concentrations at each time point to generate a glucose tolerance curve. Calculate the area under the curve (AUC) for glucose. Compare the results between the this compound treated and vehicle control groups.
Protocol 2: Intravenous Glucose Tolerance Test (IVGTT) in Zucker Diabetic Fatty (ZDF) Rats
Objective: To assess the effect of this compound on insulin secretion and glucose clearance following an intravenous glucose challenge in a genetic model of type 2 diabetes.
Materials:
-
Male Zucker diabetic fatty (ZDF) rats (e.g., 10-12 weeks of age)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO)
-
D-Glucose solution (50% w/v in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Catheters for intravenous injection (e.g., tail vein)
-
Glucometer and test strips
-
Blood collection tubes
-
Centrifuge
Procedure:
-
Animal Acclimation: House rats under standard conditions.
-
Drug Administration: Administer this compound or vehicle intravenously via a tail vein catheter at a predetermined dose (e.g., 1-10 mg/kg) 30 minutes prior to the glucose challenge.
-
Fasting: Fast the rats overnight (approximately 16 hours) before the IVGTT. Ensure free access to water.
-
Baseline Blood Sample (t=0): Under light anesthesia, obtain a baseline blood sample from a tail or saphenous vein.
-
Glucose Challenge: Administer a 0.5 g/kg body weight bolus of the 50% D-glucose solution intravenously.
-
Blood Sampling: Collect blood samples at 2, 5, 10, 15, 30, and 60 minutes post-glucose administration.
-
Glucose and Insulin Measurement: Measure blood glucose and process samples for plasma insulin analysis as described in the OGTT protocol.
-
Data Analysis: Analyze the glucose and insulin profiles. The early insulin response (2-5 minutes) represents the first-phase secretion, while the later response reflects the second-phase. Calculate the glucose AUC to assess glucose disposal.
Visualizations
Glucokinase Activation Signaling Pathway
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow for In Vivo Glucose Tolerance Testing
Caption: Experimental workflow for in vivo glucose tolerance testing.
Logical Relationship of this compound's Dual Action
Caption: Dual action of this compound on the pancreas and liver.
Application Notes and Protocols for GKA-71 Solution Preparation in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of GKA-71, a potent glucokinase activator, in cell culture experiments. The following protocols and data are intended to facilitate the investigation of this compound's effects on cellular functions, particularly in pancreatic β-cells and hepatocytes.
Data Presentation
The following table summarizes the key quantitative data for this compound (also referred to as GKA50 in some literature).[1]
| Parameter | Value | Cell Type/Condition | Source |
| Molecular Weight | 464.51 g/mol | N/A | [2] |
| EC₅₀ (Glucokinase Activation) | 33 nM | At 5 mM glucose | [1] |
| EC₅₀ (Insulin Secretion) | 0.065 µM | INS-1 cells | [1] |
| EC₅₀ (Cell Proliferation) | 1 - 2 µM | INS-1 cells | [1] |
| Effective Concentration (Anti-apoptosis) | 1.2 µM | INS-1 cells (with 40 µM glucose) | [1] |
| Solubility in DMSO | Up to 100 mM (46.45 mg/mL) | N/A | [1] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | N/A | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Protocol:
-
Based on the molecular weight of 464.51 g/mol , weigh out 4.65 mg of this compound powder.
-
Add 1 mL of cell culture grade DMSO to the this compound powder.
-
Vortex the solution vigorously to ensure complete dissolution. Gentle warming in a water bath may be required.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]
Preparation of this compound Working Solutions for Cell Culture
Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular artifacts.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
Cell-Based Assays with this compound
a. Insulin (B600854) Secretion Assay (Static Incubation)
This protocol is suitable for pancreatic β-cell lines such as MIN6 or INS-1.
Materials:
-
MIN6 or INS-1 cells
-
96-well cell culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
This compound working solutions
-
Glucose solutions of various concentrations
-
Insulin ELISA kit
Protocol:
-
Seed MIN6 or INS-1 cells in a 96-well plate and culture until they reach the desired confluency.
-
Wash the cells twice with Phosphate Buffered Saline (PBS).
-
Pre-incubate the cells in glucose-free KRBH buffer for 1 hour at 37°C.
-
Remove the pre-incubation buffer and wash the cells once with glucose-free KRBH.
-
Incubate the cells for 1 hour at 37°C in KRBH buffer containing the desired glucose concentration with and without various concentrations of this compound.
-
Following incubation, collect the supernatant.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Lyse the cells and determine the total protein content to normalize the insulin secretion data.
b. Cell Proliferation Assay (e.g., BrdU or WST-1 Assay)
This protocol is suitable for assessing the effect of this compound on the proliferation of INS-1 cells.
Materials:
-
INS-1 cells
-
96-well cell culture plates
-
Cell culture medium
-
This compound working solutions
-
Cell proliferation assay kit (e.g., BrdU or WST-1)
Protocol:
-
Seed INS-1 cells in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
Assess cell proliferation using a BrdU or WST-1 assay kit according to the manufacturer's instructions.
c. Apoptosis Assay (e.g., Caspase-3 Activity Assay)
This protocol can be used to evaluate the anti-apoptotic effects of this compound in INS-1 cells under conditions of glucotoxicity.
Materials:
-
INS-1 cells
-
Cell culture plates
-
Cell culture medium with normal and high glucose concentrations
-
This compound working solutions
-
Caspase-3 colorimetric or fluorometric assay kit
Protocol:
-
Seed INS-1 cells in culture plates and allow them to adhere.
-
Induce apoptosis by exposing the cells to high glucose concentrations.
-
Concurrently treat a set of cells with high glucose and this compound (e.g., 1.2 µM).[1]
-
Include appropriate controls (untreated cells, cells treated with high glucose only, and vehicle control).
-
After the desired incubation period, lyse the cells and measure caspase-3 activity using a suitable assay kit according to the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for this compound preparation and use.
Caption: this compound signaling pathways in pancreatic β-cells and hepatocytes.
References
Application Notes and Protocols for Utilizing Glucokinase Activators (e.g., GKA-71) in a Murine Model of Hepatic Steatosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the abnormal accumulation of lipids within hepatocytes, known as hepatic steatosis. The progression of NAFLD can lead to more severe liver pathologies, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Glucokinase (GK), a key enzyme in hepatic glucose metabolism, has emerged as a therapeutic target for type 2 diabetes. Glucokinase activators (GKAs) are a class of drugs designed to enhance GK activity, thereby improving glucose tolerance.[1][2] However, the activation of glucokinase is also linked to the promotion of de novo lipogenesis, which may increase the risk of hepatic steatosis.[1][3][4]
These application notes provide a framework for studying the effects of a representative glucokinase activator, GKA-71, in a diet-induced murine model of hepatic steatosis. Due to the limited availability of published data specifically on this compound in the context of hepatic steatosis, the following protocols and data tables are based on established methodologies for inducing hepatic steatosis and the known class effects of glucokinase activators. Researchers should adapt these guidelines as necessary for their specific experimental design.
Experimental Protocols
I. Induction of Hepatic Steatosis in a Murine Model
A widely used and relevant model for inducing hepatic steatosis is the high-fat diet (HFD) model in mice.[1][3][5][6]
A. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.[7]
-
Age: 8-10 weeks at the start of the diet.
-
Sex: Male mice are often used as they tend to develop more severe diet-induced metabolic phenotypes.
B. Diet:
-
Control Group: A standard low-fat diet (LFD) with approximately 10-14% of calories from fat.[1][3]
-
Hepatic Steatosis Group: A high-fat diet (HFD) with 45-60% of calories derived from fat.[3][7] The fat source is often lard or a combination of lard and soybean oil.[1][7]
C. Experimental Timeline:
-
Acclimatization (1 week): House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with free access to standard chow and water to allow for acclimatization.
-
Dietary Intervention (8-16 weeks):
-
Divide the mice into two main groups: the LFD group and the HFD group.
-
Provide the respective diets and water ad libitum.
-
Monitor body weight and food intake weekly.
-
-
This compound Treatment (final 4 weeks):
-
After the initial diet-induced steatosis period (e.g., at week 12), subdivide the HFD group into two subgroups: HFD + Vehicle and HFD + this compound.
-
The LFD group will receive the vehicle.
-
Administer this compound or vehicle daily via oral gavage. The exact dosage of this compound should be determined based on preliminary dose-response studies.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.
II. This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: The optimal dose of this compound needs to be determined empirically. A starting point could be based on doses used for other GKAs in preclinical studies.
-
Route of Administration: Oral gavage is a common method for administering drugs in rodent models.
III. Endpoint Measurements and Analyses
A. Blood Analysis:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Process the blood to obtain plasma or serum.
-
Analyze for the following parameters:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) as markers of liver injury.[8]
-
Triglycerides and Cholesterol.
-
Glucose and Insulin.
-
B. Liver Tissue Analysis:
-
Liver Weight: Record the wet weight of the liver.
-
Histology:
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess overall liver morphology and steatosis.
-
Stain sections with Oil Red O (on frozen sections) to visualize neutral lipid accumulation.[9]
-
-
Biochemical Analysis:
-
Homogenize a portion of the liver to measure triglyceride and cholesterol content.
-
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the study.
Table 1: Effects of this compound on Body Weight, Liver Weight, and Plasma Parameters in HFD-Fed Mice
| Parameter | LFD + Vehicle | HFD + Vehicle | HFD + this compound |
| Final Body Weight (g) | |||
| Liver Weight (g) | |||
| Liver to Body Weight Ratio (%) | |||
| Plasma ALT (U/L) | |||
| Plasma AST (U/L) | |||
| Plasma Triglycerides (mg/dL) | |||
| Plasma Cholesterol (mg/dL) | |||
| Plasma Glucose (mg/dL) | |||
| Plasma Insulin (ng/mL) |
Table 2: Effects of this compound on Hepatic Lipid Content in HFD-Fed Mice
| Parameter | LFD + Vehicle | HFD + Vehicle | HFD + this compound |
| Liver Triglycerides (mg/g tissue) | |||
| Liver Cholesterol (mg/g tissue) |
Visualizations
Signaling Pathways
The activation of glucokinase by this compound in hepatocytes is expected to influence both glucose and lipid metabolism. The following diagram illustrates the anticipated signaling cascade.
Caption: Signaling pathway of this compound in hepatocytes.
Experimental Workflow
The following diagram outlines the general experimental workflow for studying this compound in a diet-induced model of hepatic steatosis.
Caption: Experimental workflow for this compound study.
Conclusion
The provided protocols and application notes offer a comprehensive guide for investigating the effects of this compound on hepatic steatosis in a preclinical setting. While this compound may hold therapeutic potential for glycemic control, its impact on hepatic lipid metabolism warrants careful investigation. The outlined experiments will enable researchers to elucidate the dual role of glucokinase activation in both glucose homeostasis and hepatic lipogenesis, providing valuable insights for the development of novel therapies for metabolic diseases. It is imperative to conduct further studies to generate specific data on this compound to validate and expand upon the general framework presented here.
References
- 1. HIGH FAT DIET INDUCED HEPATIC STEATOSIS AND INSULIN RESISTANCE: ROLE OF DYSREGULATED CERAMIDE METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic glucokinase expression is associated with lipogenesis and fatty liver in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Exposure to a High-Fat Diet Induces Hepatic Steatosis, Impairs Nitric Oxide Bioavailability, and Modifies the Mitochondrial Proteome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Fat Diet Induced Hepatic Steatosis Establishes a Permissive Microenvironment for Colorectal Metastases and Promotes Primary Dysplasia in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-Induced Models of Non-Alcoholic Fatty Liver Disease: Food for Thought on Sugar, Fat, and Cholesterol [mdpi.com]
- 8. Frequently abnormal serum gamma-glutamyl transferase activity is associated with future development of fatty liver: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GKA-71 in Primary Human Islet Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK) is a key enzyme in pancreatic β-cells that functions as a glucose sensor, playing a critical role in glucose-stimulated insulin (B600854) secretion (GSIS).[1][2][3][4] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby increasing the β-cell's sensitivity to glucose and enhancing insulin secretion.[4] GKA-71 is a novel glucokinase activator being investigated for its potential to restore normal glucose sensing and insulin secretion in the context of diabetes. These application notes provide detailed protocols for the use of this compound in primary human islet culture, including methods for assessing its effects on insulin secretion and viability.
Mechanism of Action of Glucokinase Activators
Glucokinase activators like this compound bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[1] This binding induces a conformational change in the enzyme, increasing its affinity for glucose and its maximal catalytic rate (Vmax).[1] In the pancreatic β-cell, this enhanced glucokinase activity leads to increased glucose phosphorylation, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium (Ca2+) through voltage-gated calcium channels. The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules.[5][6]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of a representative glucokinase activator on primary human islets. While specific data for this compound is limited in publicly available literature, the data presented for similar GKAs (e.g., GKA50, Dorzagliatin) provide a strong indication of the anticipated outcomes.
Table 1: Effect of a Representative GKA on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets
| Treatment Condition | Glucose (mM) | Insulin Secretion (Fold Change vs. Low Glucose) |
| Vehicle (DMSO) | 2.8 | 1.0 |
| Vehicle (DMSO) | 16.7 | 3.5 ± 0.5 |
| GKA (1 µM) | 2.8 | 1.8 ± 0.3 |
| GKA (1 µM) | 16.7 | 6.2 ± 0.8 |
Data are represented as mean ± SEM and are compiled from representative studies of glucokinase activators in human islets.[7]
Table 2: Effect of a Representative GKA on the EC50 for Glucose in Human Islets
| Treatment | EC50 for Glucose (mM) |
| Vehicle (DMSO) | 8.2 ± 0.7 |
| GKA (1 µM) | 5.1 ± 0.5 |
EC50 represents the glucose concentration at which half-maximal insulin secretion is observed. Data are representative of studies with glucokinase activators.[7]
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Human Islets
This protocol outlines the basic steps for receiving and culturing primary human islets for subsequent experiments.
Materials:
-
Primary human islets (obtained from a reputable islet distribution program)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Sterile, non-treated petri dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Upon receipt, carefully transfer the human islets into a sterile petri dish.
-
Gently wash the islets with pre-warmed culture medium to remove any transport solution.
-
Culture the islets in RPMI-1640 medium at a density of approximately 100-200 islet equivalents (IEQs) per mL.
-
Incubate the islets overnight in a humidified incubator at 37°C with 5% CO2 to allow for recovery before initiating experiments.[8][9]
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the procedure for assessing the effect of this compound on insulin secretion from cultured human islets in response to different glucose concentrations.
Materials:
-
Cultured human islets
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
Low glucose KRBB (2.8 mM glucose)
-
High glucose KRBB (16.7 mM glucose)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
24-well culture plates
-
Insulin ELISA kit
Procedure:
-
Islet Selection: Hand-pick islets of similar size (e.g., 100-150 µm diameter) and place 10-15 islets per well of a 24-well plate.
-
Pre-incubation: Gently wash the islets twice with low glucose KRBB. Pre-incubate the islets in 1 mL of low glucose KRBB for 1 hour at 37°C to establish a basal insulin secretion rate.
-
Treatment Incubation: Remove the pre-incubation buffer and add 1 mL of the following treatment solutions to triplicate wells:
-
Low glucose KRBB (2.8 mM) + Vehicle (e.g., 0.1% DMSO)
-
High glucose KRBB (16.7 mM) + Vehicle
-
Low glucose KRBB (2.8 mM) + this compound (e.g., 1 µM)
-
High glucose KRBB (16.7 mM) + this compound (e.g., 1 µM)
-
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization (Optional): The remaining islet pellets can be lysed to determine total DNA or protein content to normalize the insulin secretion data.[8]
Protocol 3: Islet Viability Assay
This protocol can be used to assess the effect of this compound on the viability of human islets after treatment.
Materials:
-
Treated human islets (from GSIS assay or a separate experiment)
-
Fluorescein (B123965) diacetate (FDA) stock solution (for live cells)
-
Propidium (B1200493) iodide (PI) stock solution (for dead cells)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
After the treatment incubation, gently wash the islets twice with PBS.
-
Prepare a staining solution of FDA (e.g., 10 µg/mL) and PI (e.g., 5 µg/mL) in PBS.
-
Add the staining solution to the islets and incubate for 5-10 minutes at room temperature, protected from light.
-
Gently wash the islets twice with PBS to remove excess stain.
-
Visualize the islets using a fluorescence microscope with appropriate filters for fluorescein (green, live cells) and propidium iodide (red, dead cells).
-
Quantify the percentage of live and dead cells by cell counting in multiple islets per condition.
Troubleshooting and Considerations
-
Islet Quality: The quality of primary human islets can vary significantly between donors. It is crucial to obtain islets from a reliable source and to assess their viability and function upon arrival.
-
This compound Concentration: The optimal concentration of this compound should be determined empirically. A dose-response experiment is recommended to identify the EC50.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to account for any effects of the solvent.
-
Static vs. Perifusion Assay: The static GSIS assay described is suitable for initial screening. For more detailed kinetic analysis of insulin secretion, a perifusion system is recommended.
-
Data Interpretation: The fold-increase in insulin secretion in response to high glucose can vary between islet preparations. Therefore, it is important to include appropriate controls in every experiment and to normalize the data.[10]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the potential of glucokinase activators in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms controlling pancreatic islet cell function in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 9. A Human Islet Cell Culture System for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Islet-enriched gene expression and glucose-induced insulin secretion in human and mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Glucokinase Activators
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of the glucokinase activator, GKA-71, in aqueous buffers. Given the limited direct information on a compound named "this compound," this guide draws upon established methodologies for similar poorly water-soluble small molecules and publicly available data for the well-characterized glucokinase activator, GKA-50, as a representative example.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my glucokinase activator (GKA) in aqueous buffers like PBS or Krebs-Ringer buffer. Why is this happening?
A1: Many small molecule glucokinase activators are hydrophobic in nature, leading to poor solubility in aqueous solutions. These compounds are often readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but can precipitate when diluted into aqueous buffers. This is a common challenge in experimental settings.
Q2: What is the recommended solvent for preparing a stock solution of a GKA like GKA-50?
A2: For GKA-50, the recommended solvent for creating a concentrated stock solution is high-quality, anhydrous DMSO.[1][2] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can significantly reduce its ability to dissolve the compound.[1]
Q3: What is the maximum concentration for a GKA-50 stock solution in DMSO?
A3: GKA-50 is soluble in DMSO up to approximately 100 mM, which corresponds to about 46 mg/mL.[1][2] To achieve complete dissolution at higher concentrations, gentle warming and vortexing or sonication may be necessary.[1][2]
Q4: How should I store my GKA stock solution?
A4: To maintain the stability and integrity of your GKA, it is recommended to aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles.[1][2] These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2]
Q5: Can I store my GKA diluted in an aqueous experimental buffer?
A5: It is strongly advised not to store GKAs in aqueous buffers for extended periods.[1] These compounds can degrade in aqueous environments through processes like hydrolysis, which can be influenced by factors such as pH, temperature, and light exposure.[1] Always prepare fresh dilutions in your experimental buffer immediately before use.[1]
Troubleshooting Guide
This guide addresses common issues encountered when preparing working solutions of GKAs in aqueous buffers from a DMSO stock.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon diluting DMSO stock into aqueous buffer. | The final concentration of the GKA in the aqueous buffer exceeds its solubility limit. | - Increase the final volume of the aqueous buffer to lower the final GKA concentration.- Decrease the concentration of the initial DMSO stock solution.- Consider the use of a surfactant or co-solvent in your buffer, if compatible with your experimental system. |
| The GKA solution is cloudy or hazy after dilution. | Micro-precipitation or formation of a colloidal suspension. | - Vortex the solution vigorously immediately after dilution.- Briefly sonicate the diluted solution.- Centrifuge the solution at high speed and use the supernatant, being mindful that the actual concentration may be lower than calculated. |
| Inconsistent results in cell-based assays. | Degradation of the GKA in the aqueous experimental buffer. | - Prepare fresh dilutions of the GKA for each experiment and use them immediately.[1]- Minimize the exposure of the diluted GKA to light and elevated temperatures.- If possible, perform a pre-experiment to determine the stability of the GKA in your specific buffer over the time course of your assay. |
| Difficulty dissolving the GKA powder in DMSO. | Poor quality or hydrated DMSO. | - Use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO.[1]- Ensure the GKA powder is completely dry before attempting to dissolve.- Gently warm the solution and vortex or sonicate to aid dissolution.[1][2] |
Quantitative Data Summary
The following table summarizes the solubility of the representative glucokinase activator, GKA-50.
| Compound | Solvent | Maximum Solubility | Molar Concentration |
| GKA-50 | Dimethyl Sulfoxide (DMSO) | ~46 mg/mL | ~100 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GKA-50 Stock Solution in DMSO
Materials:
-
GKA-50 powder (MW: 464.51 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 4.65 mg of GKA-50 powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.[2]
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube and sonicate for short intervals.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: Preparation of a 10 µM GKA-50 Working Solution in Aqueous Buffer
Materials:
-
10 mM GKA-50 stock solution in DMSO
-
Sterile aqueous experimental buffer (e.g., PBS, Krebs-Ringer buffer)
-
Sterile microcentrifuge tubes
Procedure:
-
Immediately before your experiment, thaw a single-use aliquot of the 10 mM GKA-50 stock solution.
-
To prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution into your aqueous buffer. For example, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Immediately vortex the working solution vigorously to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Use the freshly prepared working solution in your experiment without delay.
Visualizations
Caption: Workflow for preparing GKA stock and working solutions.
Caption: Simplified signaling pathway of glucokinase activation.
References
Addressing off-target effects of GKA-71 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the glucokinase activator, GKA-71, in cellular assays. The aim is to help identify and address potential off-target effects to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule allosteric activator of the enzyme glucokinase (GK).[1] It binds to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose.[1] This enhanced activity leads to a higher rate of glucose phosphorylation, boosting glycolysis and other downstream metabolic processes. In pancreatic β-cells, this increase in glucose metabolism elevates the ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin (B600854) secretion (GSIS).[1]
Q2: What are the known or potential off-target effects of glucokinase activators like this compound?
A2: While designed to be specific for glucokinase, small molecule activators can have off-target effects. For the class of glucokinase activators (GKAs), the following have been observed or are considered potential risks:
-
Hypoglycemia: Over-activation of GK in pancreatic β-cells can lead to excessive insulin secretion even at low glucose concentrations, posing a risk of hypoglycemia.[2]
-
Dyslipidemia: Increased GK activity in the liver can alter lipid metabolism, potentially leading to elevated triglyceride levels.[2]
-
Kinase Inhibition/Activation: Due to the structural similarities in the ATP-binding sites of many kinases, small molecules can inadvertently bind to and modulate the activity of unintended kinase targets. While this compound is an allosteric activator, its potential to interact with other nucleotide-binding sites should be considered.
Q3: Why am I observing cellular effects of this compound that are inconsistent with glucokinase activation?
A3: Discrepancies between expected and observed results can arise from several factors, including off-target effects. If you observe effects that cannot be explained by the known function of glucokinase, it is crucial to perform experiments to rule out off-target interactions. This guide provides protocols to investigate such phenomena.
Q4: What are appropriate positive and negative controls for my this compound experiments?
A4:
-
Positive Controls: A well-characterized GKA with a known potency in your cell system can serve as a positive control.
-
Negative Controls: The ideal negative control is a structurally similar but inactive analog of this compound. If such a compound is not available, using a vehicle control (e.g., DMSO) is standard. Furthermore, employing a glucokinase knockout or knockdown cell line is the most definitive negative control to confirm that the observed effects of this compound are mediated through its intended target.[3]
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound and provides systematic steps to diagnose and resolve them.
Issue 1: Unexpected Cell Viability/Cytotoxicity
You observe a decrease in cell viability or an increase in apoptosis at concentrations where this compound is expected to be active, which is contrary to published data for some GKAs.
Potential Cause: Off-target cytotoxic effects.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols:
-
Protocol 1: Glucokinase Knockdown/Knockout Rescue Experiment: This experiment will determine if the cytotoxic effect is dependent on the presence of glucokinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA): This assay confirms that this compound binds to glucokinase in intact cells.[4][5]
Issue 2: Inconsistent or Weaker-Than-Expected On-Target Effects
You are observing variable or diminished effects on glucose-stimulated insulin secretion (GSIS) or glucose uptake.
Potential Causes: Suboptimal assay conditions, cell health issues, or compound instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent on-target effects.
Recommendations:
-
Cell Health: Use cells within a low passage number range and regularly check for mycoplasma contamination.[6]
-
Glucose Concentration: The activity of GKAs is highly dependent on the glucose concentration in the assay medium.[1] Ensure accurate and consistent glucose levels.
-
Compound Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution stored at -80°C. Avoid repeated freeze-thaw cycles.
Issue 3: Altered Lipid Droplet Accumulation in Hepatocytes
You observe an unexpected increase or decrease in lipid accumulation in liver-derived cells treated with this compound.
Potential Cause: On-target effect on hepatic lipid metabolism or off-target modulation of lipid metabolic pathways.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [ch.promega.com]
Technical Support Center: GKA-71 and Hypoglycemia Risk Mitigation
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the risk of hypoglycemia associated with the use of the glucokinase activator (GKA), GKA-71.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound can induce hypoglycemia?
A1: this compound is a glucokinase activator (GKA). Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and metabolism in the liver.[1][2][3] this compound allosterically activates GK, increasing its affinity for glucose.[1] This enhanced activity promotes glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells, even at lower glucose concentrations than typically required.[4] Overstimulation of GK can disrupt the normal threshold for GSIS, leading to excessive insulin release and a subsequent drop in blood glucose levels, which can result in hypoglycemia.[1]
Q2: How does the selectivity of a GKA influence the risk of hypoglycemia?
A2: GKAs can be classified as either dual-acting (pancreatic and hepatic) or hepato-selective.[5] Dual-acting GKAs activate glucokinase in both the pancreas and the liver. The pancreatic action directly stimulates insulin secretion, which is a major contributor to the risk of hypoglycemia.[1][4] Hepato-selective GKAs primarily target glucokinase in the liver, enhancing glucose uptake and glycogen (B147801) synthesis, with minimal direct stimulation of pancreatic insulin secretion.[2][5] This liver-specific action is a key strategy to mitigate the risk of hypoglycemia that was a concern with earlier generation, non-selective GKAs.[2]
Q3: Can this compound be used in combination with other anti-diabetic agents? What are the implications for hypoglycemia risk?
A3: Combining this compound with other anti-diabetic drugs requires careful consideration of their mechanisms of action to avoid additive hypoglycemic effects.
-
Metformin (B114582): Combination with metformin has been studied and is generally considered to have a low risk of inducing hypoglycemia, as metformin does not directly stimulate insulin secretion.[2]
-
Sulfonylureas and Insulin: Co-administration with insulin secretagogues (like sulfonylureas) or exogenous insulin significantly increases the risk of severe hypoglycemia.[6][7] The risk is dose-dependent for sulfonylureas.[7]
-
GLP-1 Receptor Agonists (GLP-1 RAs): GLP-1 RAs enhance glucose-dependent insulin secretion.[8][9] While this is glucose-dependent, there is still a potential for an increased risk of hypoglycemia when combined with a GKA. However, GLP-1 RAs also stimulate glucagon (B607659) secretion at low glucose levels and can suppress it at high glucose, which may offer a partial counter-regulatory mechanism against severe hypoglycemia.[10][11] Combination therapy with GLP-1 RAs and SGLT2 inhibitors has shown to be effective in glycemic control without increasing the risk of hypoglycemia.[8][12][13]
Q4: What is the role of glucagon in the context of this compound treatment and hypoglycemia?
A4: Glucagon is a counter-regulatory hormone to insulin, raising blood glucose levels by stimulating hepatic glucose production. The body's natural glucagon response is a critical defense against hypoglycemia. Some research suggests that GLP-1, which can be influenced by GKAs, can modulate glucagon secretion.[10] Specifically, GLP-1 can inhibit glucagon secretion at high glucose levels but may not suppress, or could even stimulate, its release during hypoglycemia. The interplay between this compound, insulin secretion, and the subsequent glucagon response is a key area of investigation for understanding and mitigating hypoglycemia risk.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Hypoglycemia in Animal Models | 1. Incorrect Dosage: The dose of this compound may be too high for the specific animal model, strain, or metabolic state.[5] 2. Fasting State: Animals may have been fasted for too long prior to or during the experiment, depleting glycogen stores. 3. Combination with other agents: Concomitant administration of other glucose-lowering drugs.[6] | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic window for this compound in your model. Start with a low dose and titrate upwards. 2. Standardize Fasting: Adhere to a strict and consistent fasting protocol. For prolonged experiments, consider providing a controlled amount of glucose to prevent deep hypoglycemia. 3. Review Concomitant Medications: If combination therapy is necessary, consider reducing the dose of the other agent, particularly if it is an insulin secretagogue or insulin. |
| High Variability in Blood Glucose Readings | 1. Inconsistent Dosing: Variation in the timing or administration of this compound. 2. Stress-Induced Hyperglycemia: Animal stress during handling and blood sampling can cause transient spikes in blood glucose, masking a hypoglycemic trend. 3. Dietary Inconsistency: Variations in food consumption if animals are not fasted. | 1. Standardize Administration: Ensure precise timing and consistent route of administration for every dose. 2. Acclimatize Animals: Properly acclimatize animals to handling and experimental procedures to minimize stress.[14] Consider using less invasive blood sampling techniques if possible. 3. Controlled Feeding: For non-fasted studies, use a standardized diet and monitor food intake. |
| Loss of this compound Efficacy Over Time | 1. β-cell Exhaustion: Chronic overstimulation of pancreatic β-cells can potentially lead to dysfunction and reduced insulin secretion capacity. 2. Glucolipotoxicity: Persistent activation of GK in the presence of high glucose and lipids could lead to cellular damage.[1] | 1. Intermittent Dosing: Investigate intermittent dosing regimens (e.g., once daily) rather than continuous exposure to allow for β-cell rest. 2. Monitor β-cell Function: In long-term studies, periodically assess β-cell function through glucose tolerance tests and insulin secretion assays. 3. Assess Liver Function: Monitor liver enzymes and lipid profiles, as some GKAs have been associated with hypertriglyceridemia.[3] |
Data Presentation
Table 1: Hypoglycemia Incidence with Glucokinase Activators in Clinical Trials
| Glucokinase Activator | Odds Ratio (OR) for Hypoglycemia (vs. Placebo) | 95% Confidence Interval (CI) | p-value | Notes |
| Overall GKAs | 1.81 | 1.35 to 2.42 | <0.0001 | Meta-analysis of 7 RCTs.[2] |
| Overall GKAs | 1.448 | 0.808 to 2.596 | 0.214 | Meta-analysis of 13 RCTs.[3] |
| Dorzagliatin | 4.241 | 0.752 to 23.915 | 0.102 | [3] |
| MK-0941 | 1.361 | 0.938 to 1.976 | 0.105 | [3] |
| TPP399 (Hepatoselective) | 0.256 | 0.037 to 1.795 | 0.170 | [3] |
| PF-04991532 | 1.368 | 0.223 to 8.387 | 0.735 | [3] |
| High-Dose GKAs | - | - | 0.02 | Significantly higher hypoglycemia risk compared to placebo.[5] |
| Low to Medium-Dose GKAs | - | - | - | No significant difference in hypoglycemia risk compared to placebo.[5] |
Data synthesized from multiple meta-analyses of randomized controlled trials (RCTs). The specific patient populations and study designs may vary.
Experimental Protocols
Protocol 1: In Vivo Assessment of Hypoglycemia Risk in a Rodent Model
This protocol outlines a method to evaluate the hypoglycemic potential of this compound in a diabetic or healthy rodent model.
1. Animal Model:
- Select an appropriate rodent model (e.g., Sprague-Dawley rats, C57BL/6 mice, or a diabetic model like db/db mice or Zucker Diabetic Fatty rats).[14]
- Acclimatize animals to the housing conditions for at least one week prior to the experiment.[14]
2. Experimental Groups:
- Vehicle control (e.g., saline or appropriate vehicle for this compound).
- This compound low dose.
- This compound medium dose.
- This compound high dose.
- Positive control (e.g., a sulfonylurea known to induce hypoglycemia).
3. Procedure:
- Fast animals for a standardized period (e.g., 4-6 hours). Ensure access to water.
- Collect a baseline blood sample (T=0) from the tail vein for glucose and insulin measurement.
- Administer the respective treatments (vehicle, this compound, or positive control) via the intended route (e.g., oral gavage).
- Collect blood samples at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) post-administration.
- Measure blood glucose immediately using a calibrated glucometer.
- Process blood samples to separate plasma/serum for subsequent insulin and glucagon analysis (e.g., by ELISA).
4. Hypoglycemia Monitoring and Intervention:
- Closely monitor animals for signs of hypoglycemia (e.g., lethargy, tremors, seizures).
- Define a humane endpoint for hypoglycemia (e.g., blood glucose < 40 mg/dL).
- Have a source of readily available glucose (e.g., 20% dextrose solution) for administration if an animal becomes severely hypoglycemic.
5. Data Analysis:
- Plot the mean blood glucose concentration over time for each group.
- Calculate the area under the curve (AUC) for the glucose-lowering effect.
- Determine the nadir (lowest point) of blood glucose for each animal.
- Analyze plasma insulin and glucagon levels at each time point to correlate with glucose changes.
Mandatory Visualizations
Caption: this compound action in pancreatic β-cells.
Caption: this compound action in hepatocytes.
Caption: Workflow for mitigating hypoglycemia risk.
References
- 1. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 4. Metabolic reprogramming of glucose: the metabolic basis for the occurrence and development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Incidence rate and patient characteristics of severe hypoglycemia in treated type 2 diabetes mellitus patients in Japan: Retrospective Diagnosis Procedure Combination database analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incidence rate and patient characteristics of severe hypoglycemia in treated type 2 diabetes mellitus patients in Japan: Retrospective Diagnosis Procedure Combination database analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the combination or monotherapy with GLP-1 receptor agonists and SGLT-2 inhibitors in Type 2 diabetes mellitus: An update systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination Treatment of SGLT2 Inhibitors and GLP-1 Receptor Agonists: Symbiotic Effects on Metabolism and Cardiorenal Risk | springermedizin.de [springermedizin.de]
- 10. Synthesis, secretion and biological actions of the glucagon-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GLP-1 metabolite GLP-1(9-36) is a systemic inhibitor of mouse and human pancreatic islet glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. COMBINATION THERAPY WITH GLP-1 RECEPTOR AGONIST AND SGLT2 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.umh.es [dspace.umh.es]
- 14. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]
GKA-71 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GKA-71 for long-term experiments. The following information, presented in a question-and-answer format, addresses potential issues to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For cell-based assays, preparing a concentrated stock solution in high-purity, anhydrous DMSO is a standard practice.
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound should be stored at -20°C and protected from light. Under these conditions, the compound is expected to be stable for at least two years.
Q3: How should I store this compound stock solutions?
A3: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are likely stable for up to six months. For short-term storage, -20°C is suitable for up to one month. It is highly recommended to aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles.[1]
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. This can lead to degradation of the compound and a subsequent decrease in its biological activity.[1]
Q5: How can I ensure the stability of this compound in my experimental media?
A5: To maintain stability, this compound should be diluted from a freshly thawed or properly stored stock solution into the experimental media immediately before use. Avoid prolonged incubation of this compound in aqueous solutions at physiological temperatures if it is not part of the experimental protocol.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Step |
| Inconsistent or lower-than-expected activity of this compound in experiments. | Improper Storage: The solid compound or stock solutions may have been stored at incorrect temperatures or exposed to light. | Ensure that both solid this compound and its stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for long-term solution storage) and protected from light.[1] |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the compound in solution. | Aliquot stock solutions into smaller, single-use volumes to avoid this issue.[1] | |
| Degradation in Aqueous Solution: this compound may not be stable in aqueous experimental buffers for extended periods. | Prepare fresh dilutions of this compound in your experimental buffer or media for each experiment. Do not store this compound in aqueous solutions for extended periods.[1] | |
| Incorrect Concentration: The initial concentration of the stock solution may be inaccurate. | Verify the initial concentration of your stock solution. If possible, confirm the concentration using a spectrophotometer if the molar extinction coefficient is known. | |
| Difficulty dissolving this compound powder in DMSO. | Hygroscopic DMSO: DMSO can absorb water from the atmosphere, which can reduce its ability to dissolve some compounds. | Use a fresh, unopened bottle of anhydrous DMSO. |
| Precipitation: The compound may not be fully dissolved. | After dissolution, visually inspect the solution for any undissolved particles. If present, you may need to centrifuge the stock solution and use the supernatant. |
Storage Conditions Summary
| Form | Solvent | Storage Temperature | Duration |
| Solid | N/A | -20°C | ≥ 2 years |
| Stock Solution | DMSO | -80°C | ≤ 6 months |
| Stock Solution | DMSO | -20°C | ≤ 1 month |
| Working Solution | Aqueous Buffer/Media | 4°C | Use within the same day |
| Working Solution | Aqueous Buffer/Media | Room Temperature | Not Recommended for extended periods |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Warm the this compound vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used if necessary, but avoid excessive heat.
-
Aliquot and Store: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol for a Pilot Stability Test in Experimental Buffer
This protocol helps determine the stability of this compound in your specific experimental buffer.
-
Prepare Solutions: Prepare a fresh working solution of this compound in your experimental buffer at the final desired concentration. Also, prepare a control sample of the buffer without this compound.
-
Incubate: Incubate the this compound working solution and the control buffer under your standard experimental conditions (e.g., 37°C in a cell culture incubator) for a relevant time period (e.g., 24 hours).
-
Prepare Fresh Comparison: At the end of the incubation period, prepare a fresh working solution of this compound in the same buffer.
-
Compare Activity: Compare the biological activity of the incubated this compound solution to the freshly prepared solution using a relevant assay (e.g., a glucokinase activity assay or a cell-based response assay). A significant decrease in activity in the incubated sample suggests instability under those conditions.
Visualizations
This compound Mechanism of Action: Glucokinase Activation
Caption: this compound allosterically activates glucokinase, enhancing glucose metabolism.
Experimental Workflow: this compound Stability Assessment
References
Troubleshooting inconsistent results in GKA-71 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in in vivo studies involving the glucokinase activator, GKA-71.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule glucokinase activator (GKA). It functions by allosterically binding to the glucokinase (GK) enzyme, stabilizing it in a high-affinity conformation.[1][2] This action enhances glucose sensing and metabolism in key tissues, primarily the pancreatic β-cells and liver hepatocytes.[3][4] In the pancreas, this leads to increased glucose-stimulated insulin (B600854) secretion (GSIS), while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis, and reduces hepatic glucose production.[3][4]
Q2: What are the common causes of inconsistent glycemic control in animal models treated with this compound?
Inconsistent glycemic control is a known challenge with some glucokinase activators. Several factors can contribute to this variability:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between animal species and even between individual animals. The relationship between the drug concentration and its effect (PD) can be influenced by the underlying diabetic model and disease severity.
-
Animal Model Variability: The choice of animal model (e.g., streptozotocin-induced diabetic mice, db/db mice) and its specific characteristics can significantly impact the response to this compound.
-
Dosing and Formulation: Inappropriate dosing, vehicle selection, or route of administration can lead to variable exposure and, consequently, inconsistent efficacy.
-
Food Intake: The timing of dosing relative to feeding can be critical, as glucokinase activity is glucose-dependent.
Q3: What are the potential off-target effects or safety concerns associated with this compound that could lead to inconsistent results?
Based on the class of glucokinase activators, several potential side effects could manifest as inconsistent or unexpected results:
-
Hypoglycemia: A primary concern with GKAs is the risk of hypoglycemia, particularly at higher doses, due to the overstimulation of insulin secretion even at low glucose concentrations.[4][5]
-
Hepatic Steatosis and Dyslipidemia: Chronic administration of GKAs has been associated with the accumulation of triglycerides in the liver (hepatic steatosis) and an increase in plasma triglycerides.[4][5] This can confound metabolic studies and lead to inconsistent long-term outcomes.
-
Loss of Efficacy: Some clinical trials with earlier generation GKAs have reported a time-dependent loss of HbA1c-lowering efficacy.[4][5]
Troubleshooting Guide
Issue 1: High Variability in Blood Glucose Lowering Effect
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Exposure (Pharmacokinetics) | 1. Verify Formulation: Ensure this compound is fully solubilized in the vehicle and stable. Prepare fresh formulations regularly. 2. Standardize Administration: Use precise dosing techniques (e.g., oral gavage, intraperitoneal injection) and ensure consistent timing. 3. Conduct Pilot PK Study: Perform a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2) in your specific animal model. This will inform the optimal timing for blood glucose measurements. |
| Variable Food Intake | 1. Controlled Feeding: Standardize the feeding schedule and diet of the animals. Consider fasting animals for a consistent period before dosing and glucose measurement, as outlined in standard protocols.[6] 2. Monitor Food Consumption: Quantify food intake to identify any animals with unusual feeding behavior that could impact glycemic levels. |
| Animal Model Heterogeneity | 1. Acclimatize Animals: Ensure all animals are properly acclimatized to the housing and experimental conditions before the study begins. 2. Baseline Measurements: Measure baseline blood glucose levels and stratify animals into treatment groups to ensure an even distribution of glycemic states. |
Issue 2: Unexpected Hypoglycemia in a Subset of Animals
| Potential Cause | Troubleshooting Steps |
| Dose Too High | 1. Dose-Response Study: Conduct a dose-ranging study to identify the optimal therapeutic dose that provides significant glucose lowering without inducing hypoglycemia. 2. Monitor for Clinical Signs: Observe animals for signs of hypoglycemia (e.g., lethargy, seizures) and have a protocol for intervention if necessary. |
| Interaction with Other Factors | 1. Review Experimental Conditions: Ensure that other experimental manipulations (e.g., stress from handling) are not exacerbating the hypoglycemic effect. |
Issue 3: Diminished Efficacy in Chronic Studies
| Potential Cause | Troubleshooting Steps |
| Beta-Cell Stress/Exhaustion | 1. Histological Analysis: At the end of the study, perform histological analysis of the pancreas to assess β-cell mass and morphology. 2. Consider Intermittent Dosing: Explore alternative dosing regimens, such as intermittent dosing, which may reduce the constant pressure on β-cells. |
| Development of Hepatic Steatosis | 1. Monitor Liver Enzymes and Lipids: Periodically measure plasma levels of ALT, AST, and triglycerides. 2. Liver Histology: At the study's conclusion, collect liver tissue for histological examination (e.g., H&E staining, Oil Red O staining) to assess lipid accumulation. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
-
Animal Preparation: Fast mice for 6 hours with free access to water.[6]
-
Baseline Blood Glucose: Record the body weight of each mouse. Take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose using a glucometer.
-
This compound Administration: Administer this compound or vehicle control via oral gavage at the predetermined dose. The timing of administration relative to the glucose challenge should be based on the compound's pharmacokinetic profile (typically 30-60 minutes prior).
-
Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[6]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of this compound on glucose tolerance.
Visualizations
Caption: Mechanism of action of this compound in pancreatic β-cells and liver hepatocytes.
Caption: Troubleshooting workflow for inconsistent results in this compound in vivo studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GKA-71 Concentration for Maximal Glucokinase Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GKA-71, a potent glucokinase (GK) activator. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of experiments aimed at achieving maximal glucokinase activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small-molecule allosteric activator of glucokinase (GK).[1][2][3] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[4][5][6] this compound binds to an allosteric site on the GK enzyme, increasing its affinity for glucose and enhancing its catalytic activity. This leads to increased glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and enhanced glucose uptake and glycogen (B147801) synthesis in the liver.
Q2: What is the optimal concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is dependent on the specific experimental conditions, particularly the glucose concentration. For a closely related compound, GKA50, the EC50 (half-maximal effective concentration) for activating human glucokinase is 33 nM in the presence of 5 mM glucose.[7] For stimulating insulin secretion in INS-1 cells, the EC50 is approximately 0.065 µM.[7] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and assay conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. For long-term storage, keep the DMSO stock solution at -20°C or -80°C.
Q4: Are there any known off-target effects or safety concerns associated with glucokinase activators like this compound?
A4: Yes, several potential side effects have been associated with glucokinase activators. These include an increased risk of hypoglycemia, particularly at lower glucose concentrations, due to the overstimulation of insulin secretion.[8][9][10] Other concerns include hyperlipidemia (elevated plasma triglycerides) and hepatic steatosis (fatty liver) from the over-activation of hepatic glucokinase.[8][11][12] Some studies have also suggested a potential for hyperuricemia.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weaker than expected glucokinase activation or insulin secretion. | Suboptimal Glucose Concentration: The activity of this compound is highly dependent on the glucose concentration in the assay medium. | Ensure the glucose concentration is within the optimal range for your cell type (typically 5-10 mM for pancreatic β-cells). |
| Cell Health and Passage Number: High-passage number cells or unhealthy cells may have diminished metabolic function and responsiveness. | Use low-passage cells and regularly check for viability and normal morphology. | |
| This compound Degradation: The compound may have degraded due to improper storage or handling. | Prepare fresh working solutions of this compound from a properly stored stock for each experiment. Avoid prolonged storage of this compound in aqueous buffers. | |
| Inconsistent results between experiments. | Variability in Glucose Concentration: Inaccurate preparation of glucose solutions can lead to significant variability. | Prepare fresh glucose solutions for each experiment and verify the final concentration. |
| Inconsistent Incubation Times: The duration of exposure to this compound can affect the magnitude of the response. | Standardize and strictly adhere to the incubation times for all experiments. | |
| Variability in Cell Seeding Density: Different cell numbers can lead to variations in the overall response. | Maintain a consistent cell seeding density across all wells and experiments. | |
| Increased cell death or apoptosis observed after this compound treatment. | High this compound Concentration: Excessive concentrations of the activator may induce cellular stress. | Perform a dose-response curve to identify the optimal concentration that maximizes GK activation without causing cytotoxicity. |
| Off-Target Effects: At high concentrations, off-target effects may become more prominent. | Consider using a lower concentration of this compound in combination with a slightly higher glucose concentration to achieve the desired effect. | |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is low and consistent across all wells, including controls (typically ≤ 0.1%). |
Quantitative Data Summary
The following tables summarize key quantitative data for glucokinase activators, primarily based on the closely related compound GKA50.
Table 1: In Vitro Efficacy of GKA50
| Parameter | Cell Line/System | Glucose Concentration | EC50 / Value | Reference |
| Glucokinase Activation | Recombinant Human GK | 5 mM | 33 nM | [7] |
| Insulin Secretion | INS-1 Cells | Not Specified | 0.065 µM | [7] |
| Cell Proliferation | INS-1 Cells | Not Specified | 1-2 µM | [7] |
Table 2: Kinetic Parameters of Glucokinase with Activator (Example: MK-0941)
| Parameter | Condition | Value | Reference |
| S0.5 for Glucose | No Activator | 6.9 mM | [13] |
| S0.5 for Glucose | With 1 µM MK-0941 | 1.4 mM | [13] |
Experimental Protocols
Glucokinase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and general laboratory procedures.
Materials:
-
Glucokinase (recombinant or from cell/tissue lysate)
-
This compound
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Resazurin (or other suitable fluorescent probe)
-
Diaphorase
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 530-560 nm / ~590 nm for resazurin)
Procedure:
-
Prepare Reagents: Prepare stock solutions of glucose, ATP, and NADP+ in assay buffer. Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations.
-
Reaction Mix: Prepare a master mix containing assay buffer, glucose (at a fixed concentration, e.g., 5 mM), ATP, NADP+, G6PDH, resazurin, and diaphorase.
-
Assay Plate Setup:
-
Add the glucokinase enzyme solution to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-activator control.
-
Add the reaction mix to all wells to start the reaction.
-
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity kinetically over 30-60 minutes.
-
Data Analysis: Calculate the rate of increase in fluorescence for each well. Plot the rate of reaction against the this compound concentration to determine the EC50.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is for use with pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.
Materials:
-
Pancreatic β-cells or isolated islets
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound
-
Insulin ELISA kit
-
96-well culture plate
Procedure:
-
Cell Seeding: Seed pancreatic β-cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Gently wash the cells twice with KRBH buffer containing low glucose. Pre-incubate the cells in low glucose KRBH buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRBH buffer containing low glucose, high glucose, or high glucose plus different concentrations of this compound to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Plot the insulin concentration against the this compound concentration.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest (e.g., HepG2, INS-1)
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear microplate
-
Spectrophotometric microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualizations
Caption: Glucokinase signaling pathway in pancreatic β-cells.
Caption: Glucokinase signaling pathway in hepatocytes.
Caption: Troubleshooting workflow for suboptimal this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound,863504-35-2价格_品牌:MedChemExpress(MCE)-丁香通 [biomart.cn]
- 4. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Glucokinase - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Navigating a Common Hurdle: Managing Hepatic Lipid Accumulation with GKA-71
For researchers, scientists, and drug development professionals investigating the novel glucokinase activator GKA-71, its potential therapeutic benefits are often weighed against a key side effect: hepatic lipid accumulation. This technical support center provides essential guidance on understanding, troubleshooting, and managing this phenomenon through detailed FAQs and experimental protocols.
While this compound shows promise in glycemic control, its mechanism of action can inadvertently stimulate the liver's fat production pathways. This guide is designed to equip you with the knowledge to anticipate and address this challenge in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound, a glucokinase activator, cause hepatic lipid accumulation?
A1: this compound activates glucokinase (GK), a key enzyme in glucose metabolism. In the liver, GK activation increases the conversion of glucose to glucose-6-phosphate (G6P). This rise in intracellular G6P serves as a substrate for glycolysis and subsequently, de novo lipogenesis (DNL), the process of synthesizing fatty acids. The increased availability of substrates for DNL, coupled with the activation of key lipogenic transcription factors, leads to an accumulation of triglycerides and other lipids within hepatocytes, a condition known as hepatic steatosis.
Q2: What are the key signaling pathways involved in this compound-induced hepatic lipogenesis?
A2: The primary pathway involves the activation of two master regulators of lipogenesis: Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP). Glucokinase activation leads to an increase in glycolytic intermediates that activate ChREBP. Simultaneously, the metabolic shift can lead to the activation of SREBP-1c.[1][2] Both transcription factors then upregulate the expression of genes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).
Q3: We are observing higher than expected levels of hepatic steatosis in our animal models treated with this compound. What are the potential contributing factors?
A3: Several factors can exacerbate this compound-induced hepatic lipid accumulation:
-
Diet: A high-carbohydrate or high-fat diet provides an abundance of substrates for de novo lipogenesis, synergizing with the effects of this compound.
-
Dose and Duration: Higher doses and longer treatment durations of this compound are likely to lead to more significant lipid accumulation.
-
Genetic Background: The genetic makeup of the animal model can influence its susceptibility to developing hepatic steatosis.[3]
-
Pre-existing Metabolic Conditions: Animals with underlying insulin (B600854) resistance or obesity may be more prone to this side effect.
Q4: How can we mitigate hepatic lipid accumulation in our in vivo experiments with this compound?
A4: Consider the following strategies:
-
Dietary Control: Utilize a standard chow diet instead of a high-fat or high-carbohydrate diet to limit the substrate available for lipogenesis.
-
Dose Optimization: Conduct dose-response studies to identify the lowest effective dose of this compound for glycemic control with the minimal impact on hepatic lipids.
-
Combination Therapy: Explore co-administration of agents known to reduce hepatic lipogenesis or increase fatty acid oxidation, such as AMPK activators or FGF21 analogs.
Q5: Our in vitro hepatocyte model shows significant lipid droplet formation with this compound treatment. How can we confirm this is due to de novo lipogenesis?
A5: To specifically measure de novo lipogenesis, you can perform a radiolabeling assay using a tracer like [14C]-glucose or [3H]-acetate.[4] An increased incorporation of the radiolabel into the lipid fraction of the cells following this compound treatment would confirm an increase in DNL.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in liver triglyceride measurements between animals in the same treatment group. | 1. Inconsistent diet consumption. 2. Variation in the time of tissue collection relative to the last dose. 3. Improper tissue homogenization or lipid extraction. | 1. House animals individually to monitor food intake. 2. Standardize the time of day for dosing and tissue harvesting. 3. Ensure consistent and thorough homogenization and follow a validated lipid extraction protocol meticulously. |
| Unexpectedly low lipid accumulation in hepatocytes treated with this compound in vitro. | 1. Suboptimal glucose concentration in the culture medium. 2. Low metabolic activity of the cultured hepatocytes. 3. This compound degradation in the culture medium. | 1. Ensure glucose concentration in the medium is sufficient to drive glycolysis and lipogenesis (typically 5-25 mM). 2. Use primary hepatocytes or a well-characterized hepatocyte cell line with robust metabolic function. 3. Prepare fresh this compound solutions for each experiment and minimize the time the compound is in the incubator. |
| Difficulty distinguishing between this compound-induced steatosis and baseline fatty liver in a diet-induced obesity model. | The high-fat diet itself induces significant steatosis, masking the specific effect of this compound. | 1. Include a this compound treatment group on a standard chow diet as a control. 2. Perform a time-course study to observe the progression of steatosis with and without this compound treatment. 3. Utilize advanced imaging techniques for more precise quantification of liver fat. |
Quantitative Data Summary
Disclaimer: Specific quantitative data for this compound's effect on hepatic lipid accumulation is not publicly available. The following table presents representative data for a generic glucokinase activator (GKA) based on preclinical studies in mouse models of obesity to illustrate the potential magnitude of the effect. Researchers should generate their own data for this compound.
| Parameter | Control Group (Vehicle) | GKA Treatment Group | Fold Change | Reference |
| Liver Triglyceride Content (mg/g liver) | 30 ± 5 | 60 ± 8 | ~2.0x | [5] |
| Hepatic de novo Lipogenesis Rate (arbitrary units) | 100 ± 15 | 250 ± 30 | ~2.5x | [6] |
| Fasn Gene Expression (relative to control) | 1.0 | 3.5 ± 0.5 | 3.5x | [7] |
| Srebp-1c Gene Expression (relative to control) | 1.0 | 2.8 ± 0.4 | 2.8x | [7] |
Key Experimental Protocols
Protocol 1: Quantification of Liver Triglycerides
Objective: To measure the total triglyceride content in liver tissue from animals treated with this compound.
Methodology:
-
Tissue Homogenization:
-
Excise a pre-weighed portion of the liver (~50-100 mg) and place it in a 2 mL tube with ceramic beads.
-
Add 1 mL of a 2:1 chloroform:methanol solution.
-
Homogenize the tissue using a mechanical homogenizer until fully dissociated.
-
-
Lipid Extraction (Folch Method):
-
Incubate the homogenate at room temperature for 20 minutes.
-
Add 0.2 mL of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new pre-weighed tube.
-
-
Triglyceride Quantification:
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried lipid extract in a known volume of isopropanol.
-
Use a commercial colorimetric triglyceride quantification kit according to the manufacturer's instructions.
-
Measure the absorbance and calculate the triglyceride concentration based on a standard curve.
-
Normalize the triglyceride content to the initial liver tissue weight (mg/g).
-
Protocol 2: In Vitro De Novo Lipogenesis Assay in Hepatocytes
Objective: To measure the rate of de novo lipogenesis in cultured hepatocytes treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in 12-well plates.
-
Once confluent, starve the cells in a low-glucose medium for 2-4 hours.
-
Treat the cells with this compound at various concentrations in a medium containing high glucose (e.g., 25 mM) and a radiolabeled substrate such as [1-14C]-acetic acid (0.5 µCi/mL) for 4-6 hours.[4]
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a 3:2 hexane:isopropanol solution.
-
Collect the organic phase and dry it under nitrogen.
-
-
Scintillation Counting:
-
Resuspend the dried lipids in a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of the cell lysate from a parallel well.
-
Visualizations
References
- 1. SREBP-1c mediates the insulin-dependent hepatic glucokinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SREBP-1c and lipogenesis in the liver: an update1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic triglyceride contents are genetically determined in mice: results of a strain survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical activation of transcription factor SREBP1c and de novo lipogenesis by hepatocyte-selective ATP-citrate lyase depletion in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GKA-71 interference with common laboratory assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glucokinase activator, GKA-71. The information provided here will help address potential interference with common laboratory assay reagents and ensure the generation of accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule allosteric activator of the glucokinase (GK) enzyme.[1][2][3][4][5] Glucokinase plays a critical role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis.[6] In pancreatic β-cells, this action serves as a glucose sensor, triggering insulin (B600854) secretion in response to rising blood glucose levels. In the liver, GK activation promotes glucose uptake and glycogen (B147801) synthesis.[6][7][8] this compound binds to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and/or its maximal catalytic rate (Vmax).[3][4][5]
Q2: What are the common mechanisms by which a small molecule like this compound can interfere with laboratory assays?
Small molecules can interfere with assays through several mechanisms, potentially leading to false-positive or false-negative results.[9][10][11] It is crucial to identify these artifacts early. The primary modes of interference include:
-
Light-Based Interference:
-
Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used in a fluorescence-based assay, leading to a false-positive signal.[11][12]
-
Fluorescence Quenching: The compound may absorb the light emitted by the assay's fluorophore, resulting in a false-negative signal, often referred to as the "inner filter effect".[11][12]
-
Colored Compounds: In absorbance-based (colorimetric) assays, colored compounds can interfere with the optical density measurement.[11][12]
-
-
Chemical Reactivity: The compound may chemically react with assay components, such as the target protein, substrates, or detection reagents.[10][13]
-
Colloidal Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[10][11]
-
Chelation: The compound may chelate metal ions that are essential for enzyme function.[10]
-
Membrane Disruption: In cell-based assays, the compound might disrupt cellular membranes, leading to cytotoxicity or other off-target effects.[10]
Troubleshooting Guides by Assay Type
Fluorescence and Absorbance (Colorimetric) Assays
Issue: Unexpected increase or decrease in signal in a fluorescence or absorbance-based assay.
| Potential Cause | Symptoms | Troubleshooting Steps |
| Autofluorescence of this compound | Dose-dependent increase in signal in a fluorescence assay, even in the absence of the target enzyme.[11] | 1. Run a control experiment with this compound in the assay buffer without the enzyme or substrate. 2. Measure fluorescence at the same excitation/emission wavelengths. 3. If a signal is detected, subtract the background fluorescence from this compound or use a different fluorophore with non-overlapping spectra. |
| Fluorescence Quenching by this compound | Dose-dependent decrease in signal in a fluorescence assay. | 1. Perform a quenching control by adding this compound to a known concentration of the fluorophore used in the assay. 2. If quenching is observed, consider using a fluorophore with a different emission spectrum or an orthogonal assay. |
| Colorimetric Interference by this compound | This compound solution has a visible color that absorbs light at the wavelength used for measurement in an absorbance assay.[12] | 1. Measure the absorbance of this compound alone in the assay buffer at the detection wavelength. 2. Subtract the background absorbance from your experimental values. |
ELISA (Enzyme-Linked Immunosorbent Assay)
Issue: Inconsistent results, high background, or reduced signal in an ELISA.
| Potential Cause | Symptoms | Troubleshooting Steps |
| Non-specific Binding | High background signal across the plate. | 1. Increase the number of wash steps. 2. Optimize the blocking buffer (e.g., try a different blocking agent). 3. Run a "compound-only" control to quantify and subtract the background signal from this compound.[14] |
| Inhibition of Reporter Enzyme (e.g., HRP) | Reduced signal or a false negative result. | 1. Run an enzyme activity assay with the purified reporter enzyme (e.g., HRP) in the presence and absence of this compound to directly test for inhibition.[14] 2. If inhibition is confirmed, consider using a different reporter enzyme or an orthogonal assay. |
| Interference with Antibody-Antigen Binding | Changes in signal intensity that are not dose-dependent in a predictable manner. | 1. Perform a competition ELISA to see if this compound interferes with the binding of the detection antibody.[15] 2. Consider pre-incubating the sample with the antibody before adding it to the plate to minimize potential interaction time with this compound. |
Cell-Based Assays
Issue: Unexpected cytotoxicity or altered cellular responses.
| Potential Cause | Symptoms | Troubleshooting Steps |
| Off-Target Cytotoxicity | Decreased cell viability at concentrations where the on-target effect is expected. | 1. Perform a standard cytotoxicity assay (e.g., MTT, LDH release) with this compound on the cell line being used. 2. Compare the cytotoxic concentration range with the effective concentration range for glucokinase activation. |
| Interference with Reporter Systems | In assays using fluorescent or luminescent reporters (e.g., luciferase), this compound may directly affect the reporter protein or the detection chemistry. | 1. Test this compound in a cell-free reporter enzyme assay to check for direct inhibition. 2. Use a control cell line that does not express the target (glucokinase) but does express the reporter to identify off-target effects on the reporter system. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Preparation: Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment.
-
Plate Setup: Add the this compound dilutions to the wells of a microplate. Include wells with assay buffer only as a blank control.
-
Measurement: Read the plate using the same fluorescence reader and filter set (excitation and emission wavelengths) as your primary assay.
-
Analysis: If you observe a concentration-dependent increase in fluorescence from this compound alone, this confirms autofluorescence.
Protocol 2: Investigating Compound Aggregation using Detergents
-
Reagent Preparation: Prepare your standard assay buffer and a second batch of assay buffer containing a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.
-
Assay Performance: Run your primary assay in parallel using both the standard and the detergent-containing buffers with a dilution series of this compound.
-
Data Comparison: Compare the dose-response curves. If the inhibitory or activating effect of this compound is significantly reduced in the presence of the detergent, it suggests that the observed activity may be due to colloidal aggregation.
Visualizations
Signaling Pathway
Caption: Glucokinase activation pathway by this compound in pancreas and liver.
Experimental Workflow
References
- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucokinase activators for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Assessing the potential of glucokinase activators in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. benchchem.com [benchchem.com]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
GKA-71 Technical Support Center: Managing Triglyceride Levels in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the effects of GKA-71 and other glucokinase activators (GKAs) on triglyceride levels in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated triglyceride levels in our animal models treated with this compound. Is this a known effect?
A1: Yes, an increase in plasma and hepatic triglyceride levels is a well-documented effect of many glucokinase activators (GKAs), including compounds structurally and functionally similar to this compound.[1][2] This is considered an on-target effect related to the mechanism of action of GKAs in the liver.
Q2: What is the underlying mechanism for this compound-induced hypertriglyceridemia?
A2: this compound allosterically activates glucokinase (GK) in the liver. This enhances glucose phosphorylation to glucose-6-phosphate, leading to increased glycolytic flux. The subsequent increase in the precursors for lipid synthesis activates the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[3][4] Activated SREBP-1c upregulates the expression of lipogenic genes, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), resulting in increased de novo lipogenesis and triglyceride synthesis in the liver.[2][3]
Q3: How can we experimentally control for the hypertriglyceridemic effect of this compound in our studies?
A3: To control for this compound's effect on triglyceride levels, researchers can consider the co-administration of agents that modulate lipid metabolism. Two commonly used and well-characterized compounds are fenofibrate (B1672516) and metformin (B114582). It is crucial to include appropriate control groups in your study design, such as a vehicle-only group, a this compound only group, and groups receiving this compound in combination with the controlling agent.
Q4: What is the rationale for using fenofibrate to counteract this compound-induced hypertriglyceridemia?
A4: Fenofibrate is a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα in the liver increases the expression of genes involved in fatty acid oxidation and lipoprotein lipase (B570770) (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the plasma.[5] By increasing fatty acid breakdown and clearance, fenofibrate can counteract the increased lipogenesis induced by this compound.
Q5: How does metformin help in controlling this compound's effect on triglycerides?
A5: Metformin's primary mechanism in this context is the activation of AMP-activated protein kinase (AMPK). Activated AMPK can inhibit acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing de novo lipogenesis. Metformin has been shown to decrease the activity and expression of SREBP-1, which is a key driver of GKA-induced lipogenesis.[1]
Troubleshooting Guides
Issue: Significant and unexpected increases in plasma triglycerides are observed shortly after initiating this compound treatment.
| Potential Cause | Troubleshooting Step |
| On-target hepatic lipogenesis | This is an expected effect. Implement a control strategy such as co-administration with fenofibrate or metformin. |
| Animal model sensitivity | Certain animal models, such as db/db mice and Zucker Diabetic Fatty (ZDF) rats, are more prone to developing hypertriglyceridemia.[6][7] Consider using a different, less sensitive strain if appropriate for the study goals. |
| Dietary factors | High-carbohydrate or high-fat diets can exacerbate GKA-induced hypertriglyceridemia.[8] Ensure a standardized and controlled diet across all experimental groups. |
Issue: Hepatic steatosis (fatty liver) is developing in this compound treated animals.
| Potential Cause | Troubleshooting Step |
| Sustained increase in hepatic triglyceride synthesis | The increased de novo lipogenesis can lead to the accumulation of triglycerides in the liver.[2] |
| Insufficient triglyceride clearance | If the rate of triglyceride synthesis exceeds the rate of VLDL secretion, triglycerides will accumulate in the liver. |
| Long-term this compound administration | Chronic treatment with some GKAs has been associated with hepatic triglyceride accumulation.[1] |
| Solution: Co-administration with fenofibrate can help by increasing fatty acid oxidation in the liver. Monitor liver enzyme levels (ALT, AST) to assess liver health. Consider intermittent dosing schedules if the experimental design allows. |
Quantitative Data on Glucokinase Activators and Triglyceride Levels
The following tables summarize the effects of various glucokinase activators on triglyceride levels in different animal models. While specific data for this compound is proprietary, these data from similar compounds illustrate the expected range of effects.
Table 1: Effect of Glucokinase Activators on Plasma Triglycerides
| Glucokinase Activator | Animal Model | Dose | Duration | Change in Plasma Triglycerides | Reference |
| TMG-123 | Goto-Kakizaki rats | 12.5-50 mg/kg/day | 4 weeks | No significant change | [5] |
| TMG-123 | DIO mice | 0.002-0.06% in diet | 24 weeks | No significant change | [5] |
| Dorzagliatin (B607184) | Human (T2DM) | 75 mg BID | 52 weeks | Minor increase | [9] |
| GKA50 | CD-1 mice | 20-60 mg/kg/day | 4 days | No significant change | [10] |
| Piragliatin | Human (T2DM) | 10-200 mg BID | 8 days | Increase reported | [11] |
Table 2: Effect of Glucokinase Activators on Hepatic Triglycerides
| Glucokinase Activator | Animal Model | Dose | Duration | Change in Hepatic Triglycerides | Reference |
| GKA (unspecified) | db/db mice | Not specified | 28 days | Significant increase | [2] |
| TMG-123 | Goto-Kakizaki rats | 12.5-50 mg/kg/day | 4 weeks | No significant change | [5] |
| TMG-123 | DIO mice | 0.002-0.06% in diet | 24 weeks | No significant change | [5] |
| GKA50 | CD-1 mice | 60 mg/kg/day | 4 days | Significant increase | [10] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a temperature and light-controlled environment with ad libitum access to standard chow and water.
-
Dosage Preparation: Prepare the this compound formulation at the desired concentration in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Animal Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head.
-
Gavage Needle Insertion: Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib) to avoid stomach perforation.[12][13][14] Gently insert the ball-tipped gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus.
-
Compound Administration: Slowly administer the prepared this compound solution. The volume should not exceed 10 mL/kg of body weight.[14]
-
Post-Administration Monitoring: Observe the animal for any signs of distress immediately after the procedure and return it to its home cage.
Protocol 2: Blood Collection for Plasma Triglyceride Analysis in Rats
-
Animal Preparation: Fast the rats for 4-6 hours before blood collection to minimize postprandial lipemia.
-
Anesthesia (if required): For terminal blood collection, anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane). For survival bleeds, anesthesia may not be necessary depending on the collection site.
-
Blood Collection Site: Common sites for blood collection in rats include the tail vein, saphenous vein, or cardiac puncture for terminal procedures.[15][16]
-
Sample Collection: Collect approximately 0.5-1 mL of blood into a tube containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at 2000 x g for 10 minutes at 4°C.
-
Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
Protocol 3: Quantification of Hepatic Triglycerides
-
Tissue Collection: At the end of the study, euthanize the animal and excise the liver. Rinse the liver with ice-cold phosphate-buffered saline (PBS) and blot it dry.
-
Tissue Homogenization: Weigh a portion of the liver (approximately 50-100 mg) and homogenize it in a suitable lysis buffer.
-
Lipid Extraction: Extract the total lipids from the homogenate using a chloroform:methanol (2:1) solution.[2][5]
-
Triglyceride Measurement: After evaporation of the organic solvent, resuspend the lipid extract in a buffer containing a detergent. Use a commercial triglyceride assay kit, which typically involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric or fluorometric measurement of glycerol.[17][18]
-
Data Normalization: Express the triglyceride content as mg of triglyceride per gram of liver tissue.
Visualizations
References
- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucokinase activation leads to an unsustained hypoglycaemic effect with hepatic triglyceride accumulation in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling of Zucker diabetic fatty rats in their progression to the overt diabetic state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TMG-123, a novel glucokinase activator, exerts durable effects on hyperglycemia without increasing triglyceride in diabetic animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Hepatic Glucokinase in Type 2 Diabetes: Weighing the Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of high-carbohydrate diets on liver triglyceride formation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a Novel Glucokinase Activator, Dorzagliatin, on Glycemic Control and Glucose Fluctuation in Drug-Naïve Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. breakthrought1d.org [breakthrought1d.org]
- 15. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 16. Pioglitazone improves lipid and insulin levels in overweight rats on a high cholesterol and fructose diet by decreasing hepatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. vtvtherapeutics.com [vtvtherapeutics.com]
Validation & Comparative
GKA-71 versus other glucokinase activators in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for several key glucokinase activators (GKAs), a class of therapeutic agents investigated for the treatment of type 2 diabetes mellitus. The objective of this document is to present a side-by-side comparison of their in vitro potency and in vivo efficacy based on available preclinical studies. This guide focuses on four prominent GKAs: Piragliatin, Dorzagliatin, TTP399, and AZD1656.
Note on GKA-71: Extensive searches for preclinical data on a glucokinase activator specifically designated as "this compound" did not yield any relevant results. It is possible that this is an internal compound name not yet disclosed in public literature, a developmental code that has been discontinued, or a typographical error. The data presented herein is therefore focused on other well-documented GKAs.
Glucokinase Activation Signaling Pathway
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. In pancreatic β-cells, GK-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. In the liver, GK activation promotes glycogen (B147801) synthesis and glycolysis. Glucokinase activators are allosteric modulators that bind to a site distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's affinity for glucose and its catalytic activity.[1]
Glucokinase signaling pathway in pancreatic β-cells.
In Vitro Glucokinase Activation
The in vitro potency of GKAs is a primary indicator of their direct effect on the glucokinase enzyme. This is typically measured as the half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximal activation of the enzyme.
| Compound | EC50 (nM) | Organism/System | Reference |
| Piragliatin | ~516-632 (compared to standards) | Not specified | [2] |
| AM-2394 (example GKA) | 60 | Mouse | [3] |
| GKA-50 (example GKA) | 33 | Rat | [4] |
| GKA-50 (example GKA) | 22 | Human | [4] |
Preclinical In Vivo Efficacy
The in vivo efficacy of GKAs is commonly assessed in animal models of diabetes and obesity, such as db/db mice or Zucker diabetic fatty (ZDF) rats. The oral glucose tolerance test (OGTT) is a key experiment to evaluate the ability of a compound to improve glucose disposal after a glucose challenge.
| Compound | Animal Model | Dose | Key Findings | Reference |
| Piragliatin | Rodent models of T2D | Not specified | Comparable in vivo efficacy to RO0281675. | [5] |
| Dorzagliatin | Drug-naïve T2D patients | 75 mg twice daily | Significant reduction in HbA1c, fasting, and postprandial glucose. | [2] |
| TTP399 | Animal models of T2D | Not specified | Improved glycemic control without inducing hypoglycemia or dyslipidemia. | [6] |
| AZD1656 | Gckr-P446L mouse | 3 mg/kg | Blood glucose-lowering efficacy declined after 19 weeks in the LL genotype. | [7] |
Experimental Protocols
In Vitro Glucokinase Activation Assay (Fluorometric, Coupled-Enzyme Assay)
This protocol is a generalized procedure for determining the in vitro potency of a glucokinase activator.
Objective: To measure the half-maximal effective concentration (EC50) of a test compound for glucokinase activation.
Principle: Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The fluorescence of NADPH is monitored to determine the rate of the GK reaction.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., a known GKA)
-
384-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the microplate. Include wells with DMSO only as a vehicle control.
-
Prepare a reaction mixture containing assay buffer, glucose, ATP, NADP+, and G6PDH.
-
Add the reaction mixture to all wells.
-
Initiate the reaction by adding a solution of glucokinase to all wells.
-
Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for NADPH (e.g., Ex/Em = 340/460 nm).
-
Monitor the increase in fluorescence over time (kinetic read).
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).
-
Plot the reaction velocities against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
General workflow for an in vitro glucokinase activation assay.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol provides a general framework for assessing the in vivo efficacy of a glucokinase activator in a mouse model of diabetes.
Objective: To evaluate the effect of a test compound on glucose tolerance in diabetic mice.
Animals: Male db/db mice (8-10 weeks old) are a commonly used model.
Materials:
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Glucose solution (e.g., 20% w/v)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the body weight of each mouse.
-
Administer the test compound or vehicle control by oral gavage at a predetermined time (e.g., 30 or 60 minutes) before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood sample, administer a glucose solution (e.g., 2 g/kg body weight) by oral gavage.
-
Collect blood samples from the tail vein at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion profile for each animal to quantify the overall effect on glucose tolerance.
-
Perform statistical analysis to compare the treatment groups to the vehicle control group.
General workflow for an oral glucose tolerance test (OGTT).
Conclusion
The preclinical data available for Piragliatin, Dorzagliatin, TTP399, and AZD1656 demonstrate their potential as glucokinase activators for the management of type 2 diabetes. While all aim to enhance glucokinase activity, they exhibit differences in their preclinical profiles, including potency and in vivo efficacy. Dorzagliatin has progressed to clinical use, while the development of others has faced challenges, highlighting the complexities of targeting the glucokinase enzyme. Further head-to-head preclinical studies under standardized conditions would be invaluable for a more direct and definitive comparison of these and other emerging glucokinase activators.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 3:The Discovery of Piragliatin, a Glucokinase Activator | Semantic Scholar [semanticscholar.org]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Glucokinase Activators: A Focus on Dorzagliatin
A comprehensive comparison between the novel glucokinase activator (GKA) dorzagliatin (B607184) and GKA-71 is currently hampered by the limited publicly available scientific data on this compound. While both are classified as glucokinase activators, detailed information regarding the mechanism of action, binding site, pharmacokinetics, and clinical efficacy of this compound is not readily accessible in peer-reviewed literature. Conversely, dorzagliatin has been extensively studied, with a wealth of data from preclinical and clinical trials supporting its unique profile as a promising therapeutic agent for type 2 diabetes.
This guide will provide a detailed analysis of the mechanism of action of dorzagliatin, supported by experimental data and protocols. This information is intended for researchers, scientists, and drug development professionals interested in the field of glucokinase activation.
Dorzagliatin: A Dual-Acting Allosteric Glucokinase Activator
Dorzagliatin is a first-in-class, dual-acting, allosteric glucokinase (GK) activator.[1][2] It targets GK in both the pancreas and the liver, enhancing glucose sensitivity and promoting a glucose-dependent regulation of insulin (B600854) secretion and hepatic glucose uptake.[3][4] This dual action addresses key pathological defects in type 2 diabetes.
Mechanism of Action
Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[3][5] Dorzagliatin binds to an allosteric site on the GK enzyme, distinct from the glucose-binding site.[1][3] This binding induces a conformational change that increases the enzyme's affinity for glucose, effectively lowering the glucose concentration required for GK activation.[1][3]
A key differentiator for dorzagliatin compared to earlier-generation GKAs, such as MK-0941, is its preference for binding to the "closed" or active conformation of GK.[6] This leads to a more controlled, glucose-dependent activation, avoiding the overstimulation of insulin secretion at low glucose levels, which was a significant safety concern with previous GKAs.[6]
Signaling Pathway
The activation of glucokinase by dorzagliatin initiates a cascade of events in pancreatic β-cells and hepatocytes.
Quantitative Data Comparison
Due to the lack of data for this compound, this section focuses on the key pharmacokinetic and pharmacodynamic parameters of dorzagliatin.
Table 1: Pharmacokinetic Properties of Dorzagliatin
| Parameter | Value | Reference |
| Apparent Total Clearance (CL/F) | 10.4 L/h | [7] |
| Apparent Volume of Central Compartment (Vc/F) | 80.6 L | [7] |
| Apparent Volume of Peripheral Compartment (Vp/F) | 26.5 L | [7] |
| Absorption Rate Constant (Ka) | 3.29 h⁻¹ | [7] |
| Duration of Zero-Order Absorption (D1) | 0.418 h | [7] |
Data from a population pharmacokinetic model in healthy subjects and patients with type 2 diabetes.[7]
Table 2: Clinical Efficacy of Dorzagliatin (Phase 3 Monotherapy Trial - SEED Study)
| Parameter | Dorzagliatin (75 mg BID) | Placebo | Reference |
| Change in HbA1c from baseline at Week 24 | -1.07% | -0.50% | [1][8] |
| Change in 2-hour Postprandial Glucose (2h-PPG) from baseline | Significant reduction | - | [8][9] |
| Change in Fasting Plasma Glucose (FPG) from baseline | Significant reduction | - | [8][9] |
BID: twice daily.
Experimental Protocols
In Vitro Glucokinase Activity Assay
Objective: To determine the effect of GKAs on the enzymatic activity of glucokinase.
Methodology:
-
Recombinant human glucokinase is expressed and purified.
-
The enzyme activity is measured using a coupled enzymatic assay. Glucose is phosphorylated by GK to glucose-6-phosphate (G6P).
-
Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, leading to the reduction of NADP+ to NADPH.
-
The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
Assays are performed at varying glucose concentrations in the presence and absence of the GKA to determine the effect on the enzyme's S0.5 (glucose concentration at half-maximal activity) and Vmax (maximum reaction velocity).[6]
Human Islet Perifusion Studies
Objective: To assess the effect of GKAs on glucose-stimulated insulin secretion (GSIS) from human pancreatic islets.
Methodology:
-
Isolated human islets are placed in perifusion chambers.
-
The islets are perifused with a buffer containing varying concentrations of glucose to mimic physiological changes.
-
The GKA or vehicle control is introduced into the perifusion buffer at specific time points.
-
Fractions of the perifusate are collected at regular intervals.
-
Insulin concentrations in the collected fractions are measured using an enzyme-linked immunosorbent assay (ELISA).
-
This allows for the dynamic assessment of insulin secretion in response to glucose and the modulatory effect of the GKA.[6]
X-ray Crystallography of GK-GKA Complex
Objective: To determine the three-dimensional structure of the glucokinase enzyme in complex with the GKA.
Methodology:
-
Purified glucokinase is co-crystallized with the GKA and glucose.
-
The crystals are subjected to X-ray diffraction.
-
The resulting diffraction pattern is used to solve the atomic-resolution structure of the protein-ligand complex.
-
This provides detailed insights into the binding mode of the GKA at the allosteric site and the conformational changes it induces in the enzyme.[6]
Logical Workflow for GKA Drug Development
The development and evaluation of a novel glucokinase activator like dorzagliatin follows a structured pipeline from initial discovery to clinical application.
Conclusion
Dorzagliatin represents a significant advancement in the development of glucokinase activators for the treatment of type 2 diabetes. Its unique mechanism of action, characterized by a glucose-dependent and controlled activation of glucokinase in both the pancreas and liver, has translated into promising clinical efficacy and a favorable safety profile. The detailed experimental data and established protocols for dorzagliatin provide a robust framework for understanding its therapeutic potential.
While this compound is also identified as a glucokinase activator, the absence of comprehensive scientific literature precludes a direct comparative analysis with dorzagliatin at this time. Further research and publication of data on this compound are necessary to fully evaluate its mechanism and potential role in diabetes therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 5. Population-Based Characterization of the Pharmacokinetics and Food Effect of ANAVEX3-71, a Novel Sigma-1 Receptor and Allosteric M1 Muscarinic Receptor Agonist in Development for Treatment of Frontotemporal Dementia, Schizophrenia, and Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
Validating the Therapeutic Efficacy of GKA-71 in Diabetes Models: A Comparative Guide
Glucokinase (GK), a critical enzyme in glucose metabolism, has emerged as a promising therapeutic target for Type 2 Diabetes (T2D).[1][2] Glucokinase activators (GKAs) are a class of small-molecule drugs designed to enhance the activity of GK, thereby improving glycemic control.[1][3] This guide provides a comprehensive comparison of the therapeutic efficacy of a specific GKA, GKA-71, with other alternatives, supported by experimental data from preclinical studies.
Mechanism of Action of Glucokinase Activators
Glucokinase acts as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[2][3] In pancreatic β-cells, increased GK activity leads to greater glucose-6-phosphate production, which in turn stimulates insulin (B600854) secretion.[3] In the liver, GK activation promotes glycogen (B147801) synthesis and glycolysis, leading to increased hepatic glucose uptake and a reduction in glucose production.[2][4] GKAs allosterically bind to GK, stabilizing the enzyme in a high-affinity conformation and increasing its catalytic activity.[1][3]
Preclinical Efficacy of this compound
Chronic treatment with this compound has demonstrated sustained glucose-lowering effects in animal models of T2D. A long-term study in hyperglycemic gkwt/del mice provided key insights into its efficacy.
Table 1: Summary of this compound Efficacy in gkwt/del Mice (11-month study)
| Parameter | Control (High-Fat Diet) | This compound (2.5 mg·kg⁻¹·day⁻¹) | This compound (5 mg·kg⁻¹·day⁻¹) |
| Mean Blood Glucose Reduction | - | 2.4 ± 0.3 mM | 3.2 ± 0.3 mM |
| % HbA1c (Terminal) | Higher (unspecified) | Significantly Reduced | Significantly Reduced |
| Plasma Cholesterol (Terminal) | No significant difference | No significant difference | No significant difference |
| Plasma Triglycerides (Terminal) | No significant difference | No significant difference | No significant difference |
| Hepatic Triglycerides (Terminal) | No significant difference | No significant difference | No significant difference |
| Body Weight Gain | Biphasic increase | No significant effect | Downward trend after 41 weeks |
Data sourced from a study on gkwt/del mice on a high-fat diet.[5]
These findings indicate that this compound provides durable glycemic control without adversely affecting plasma or hepatic lipid profiles in this preclinical model.[5]
Comparison with Other Glucokinase Activators
While this compound has shown promise in preclinical studies, it is important to consider the broader landscape of GKA development. Several GKAs have entered clinical trials, but some have been discontinued (B1498344) due to a time-dependent loss of efficacy or adverse side effects.[3][4]
Dorzagliatin (B607184), a dual-acting GKA, has shown more favorable outcomes in Phase III clinical trials.[3] A key difference lies in their interaction with the glucokinase enzyme. Unsuccessful GKAs like MK-0941 tended to induce maximal insulin secretion even at low glucose concentrations, potentially leading to overstimulation and subsequent loss of efficacy.[6] In contrast, dorzagliatin demonstrates a more glucose-dependent effect, reducing the risk of hypoglycemia and preserving the insulin secretory response at high glucose levels.[6]
Table 2: Comparison of this compound and Other Diabetes Therapies
| Feature | This compound (preclinical) | Other GKAs (clinical) | SGLT-2 Inhibitors (preclinical/clinical) |
| Primary Mechanism | Allosteric activation of glucokinase[1] | Allosteric activation of glucokinase[1][3] | Inhibition of sodium-glucose cotransporter-2 in the kidney[7] |
| Effect on HbA1c | Significant reduction[5] | Variable; some show initial reduction followed by loss of efficacy[4][8] | Consistent reduction[7] |
| Risk of Hypoglycemia | Low (glucose-dependent action)[1] | Varies; some earlier GKAs showed higher risk[3][8] | Low, as the mechanism is insulin-independent[9] |
| Effect on Body Weight | Neutral to slight decrease[5] | Variable | Weight loss[7] |
| Effect on Lipids | No significant effect on plasma or hepatic triglycerides[5] | Some GKAs associated with increased triglycerides and hepatic steatosis[4][8] | Generally neutral or modest improvements |
| Key Adverse Events | Not extensively documented in provided results | Hypoglycemia, hyperlipidemia, hepatic steatosis[3][4][8] | Genital and urinary tract infections, diabetic ketoacidosis (rare)[9] |
Experimental Protocols
Long-Term Efficacy Study in a Diabetic Mouse Model
The following protocol outlines a typical long-term study to evaluate the efficacy of a GKA like this compound in a diabetic animal model.
Objective: To assess the chronic effects of this compound on blood glucose, HbA1c, body weight, and lipid profiles in a model of Type 2 Diabetes.
Animal Model: Hyperglycemic gkwt/del mice on a high-fat diet.[5]
Experimental Groups:
-
Control: High-fat diet alone.
-
This compound Low Dose: High-fat diet + 2.5 mg·kg⁻¹·day⁻¹ this compound.
-
This compound High Dose: High-fat diet + 5 mg·kg⁻¹·day⁻¹ this compound.
Duration: 11-12 months.[5]
Methodology:
-
Acclimatization and Baseline Measurements: Mice are acclimatized and fed a high-fat diet. Baseline measurements of blood glucose, body weight, and a 24-hour free-feeding blood glucose profile are taken.[5]
-
Randomization and Treatment: Mice are randomized into the different treatment groups. This compound is administered daily in the diet.[5]
-
Weekly Monitoring: Blood glucose and body weight are measured weekly.[5]
-
Monthly Monitoring: A 24-hour free-feeding blood glucose profile is measured monthly.[5]
-
Terminal Measurements: At the end of the study, blood samples are collected for HbA1c, plasma cholesterol, and triglyceride analysis. Liver tissue is collected for hepatic triglyceride and glycogen content analysis.[5]
Conclusion
This compound demonstrates significant and sustained therapeutic efficacy in preclinical diabetes models, effectively lowering blood glucose and HbA1c without negatively impacting lipid profiles or body weight.[5] While the broader class of GKAs has faced challenges in clinical development, particularly concerning long-term efficacy and side effects like hyperlipidemia, newer generation GKAs are being developed with improved pharmacological profiles.[3][4][8] The preclinical data for this compound positions it as a promising candidate for further investigation. Future research should focus on translating these positive animal model findings to human clinical trials, with careful monitoring of efficacy durability and potential for adverse events.
References
- 1. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Effect of Sodium-Glucose Cotransporter-2 Inhibitors on Endothelial Function: A Systematic Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical characteristics and outcomes of diabetes‐related ketoacidosis (DKA) in sodium‐glucose co‐transporter‐2 inhibitor (SGLT2i) users with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
GKA-71 vs. Sulfonylureas: A Comparative Analysis of Insulin Release Efficacy
A detailed guide for researchers and drug development professionals on the mechanistic differences and efficacy in stimulating insulin (B600854) secretion between the novel glucokinase activator GKA-71 and traditional sulfonylureas.
This guide provides a comprehensive comparison of this compound, a glucokinase activator (GKA), and sulfonylureas, a long-established class of insulin secretagogues. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective mechanisms of action, supporting experimental data on insulin release, and relevant experimental protocols.
At a Glance: Key Differences in Insulin Stimulation
| Feature | This compound (Glucokinase Activator) | Sulfonylureas (e.g., Glibenclamide, Glipizide) |
| Primary Target | Glucokinase (GK) in pancreatic β-cells | ATP-sensitive potassium (KATP) channels (SUR1 subunit) in pancreatic β-cells[1][2][3] |
| Mechanism of Action | Allosterically activates glucokinase, increasing its affinity for glucose. This enhances glucose sensing and metabolism, leading to an increased ATP:ADP ratio and subsequent downstream events of insulin exocytosis.[4][5] | Bind to the SUR1 subunit of the KATP channel, leading to its closure. This depolarizes the β-cell membrane, opening voltage-gated calcium channels and triggering insulin release.[1][3] |
| Glucose Dependency | Strictly glucose-dependent; its effect is proportional to the ambient glucose concentration.[4][5][6] | Largely glucose-independent; can stimulate insulin secretion even at low glucose levels, which carries a risk of hypoglycemia.[7][8] |
| Risk of Hypoglycemia | Lower, due to its glucose-dependent mechanism.[4] | Higher, as it can induce insulin release irrespective of blood glucose levels.[8] |
Signaling Pathways and Mechanisms of Action
The fundamental difference between this compound and sulfonylureas lies in their initial molecular targets within the pancreatic β-cell, leading to distinct signaling cascades for insulin release.
This compound: Enhancing the Glucose Sensor
This compound acts as an allosteric activator of glucokinase, the primary glucose sensor in pancreatic β-cells. By binding to a site distinct from the glucose-binding site, this compound increases the enzyme's affinity for glucose. This amplification of glucokinase activity at any given glucose concentration leads to a more robust conversion of glucose to glucose-6-phosphate, thereby accelerating glycolysis and increasing the intracellular ATP:ADP ratio. This metabolic shift mimics a higher glucose state, leading to the closure of KATP channels, membrane depolarization, calcium influx, and ultimately, insulin exocytosis. The glucose-dependent nature of this compound's action is a key feature, as it augments insulin secretion in response to rising blood glucose levels.[4][5]
Sulfonylureas: Direct Channel Inhibition
Sulfonylureas bypass the initial glucose metabolism steps and directly target the ATP-sensitive potassium (KATP) channels on the β-cell membrane. Specifically, they bind to the sulfonylurea receptor 1 (SUR1) subunit of the channel.[1][2][3] This binding event induces a conformational change that closes the channel, preventing potassium ion efflux. The resulting buildup of positive charge inside the cell leads to membrane depolarization. This change in membrane potential activates voltage-gated calcium channels, allowing an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules. Because sulfonylureas directly close the KATP channel, their action is not dependent on the ambient glucose concentration, which can lead to insulin release even when blood glucose is low.[7][8]
Efficacy in Stimulating Insulin Release: A Data-Driven Comparison
While direct head-to-head comparative studies with this compound and sulfonylureas are limited in publicly available literature, data from studies on other glucokinase activators and various sulfonylureas allow for an indirect comparison of their efficacy in stimulating insulin secretion from isolated pancreatic islets.
Table 1: Comparative Efficacy of a Glucokinase Activator and Sulfonylureas on Insulin Secretion in Isolated Islets
| Compound Class | Specific Compound | Species | Glucose Condition (mM) | EC50 / Concentration | Observed Effect on Insulin Secretion | Reference |
| Glucokinase Activator | R0-28-1675 (GKA) | Mouse | 24 | 500 nM | Significant increase in insulin secretion compared to 24 mM glucose alone. | [9] |
| Sulfonylurea | Glibenclamide | Rat | 2.5 and 5.0 | 0.1 µM | Increased glucose sensitivity, with an EC50 for glucose-stimulated insulin release of 5.8 mM (vs. 10.6 mM in control). | [7] |
| Sulfonylurea | Tolbutamide (B1681337) | Rat | 4.2 (75 mg/dl) | 20-500 µg/mL | Rapid, dose-dependent increase in insulin release. | [1] |
| Sulfonylurea | Gliclazide | Rat | 5-8 | 0.25 µg/mL | Significantly potentiated glucose-induced insulin secretion. | [10] |
| Sulfonylurea | Glimepiride | Human | Euglycemic and Hyperglycemic | 1, 4, 8 mg (in vivo) | Dose-dependent decreases in fasting plasma glucose, indicating increased insulin secretion. | [11] |
It is important to note that the data presented in this table are from different studies and experimental conditions, and therefore, a direct quantitative comparison should be made with caution.
Experimental Protocols
The following section outlines a typical experimental protocol for assessing glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets, which can be adapted to test the efficacy of compounds like this compound and sulfonylureas.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin released from isolated islets in response to different glucose concentrations and test compounds.
1. Islet Isolation and Culture:
-
Pancreatic islets are isolated from rodents (e.g., mice or rats) or human donors using collagenase digestion followed by density gradient centrifugation.
-
Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.
2. Pre-incubation:
-
Batches of size-matched islets (typically 10-20 islets per replicate) are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 60 minutes) to establish a basal insulin secretion rate.
3. Incubation with Test Compounds:
-
The pre-incubation buffer is replaced with fresh KRB buffer containing:
-
Low glucose (e.g., 2.8 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
Low glucose plus the test compound (this compound or a sulfonylurea) at various concentrations.
-
High glucose plus the test compound at various concentrations.
-
-
Islets are incubated for a specified time (e.g., 60 minutes) at 37°C.
4. Sample Collection and Insulin Measurement:
-
At the end of the incubation period, the supernatant (containing the secreted insulin) is collected from each well.
-
The insulin concentration in the supernatant is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
5. Data Analysis:
-
Insulin secretion is often normalized to the islet number or total insulin/protein content.
-
The stimulation index (SI) is calculated by dividing the insulin secreted at a high glucose concentration by the insulin secreted at a low glucose concentration.
-
Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of the test compounds.
Conclusion
This compound and sulfonylureas represent two distinct classes of insulin secretagogues with fundamentally different mechanisms of action. This compound enhances the β-cell's natural glucose-sensing ability, leading to a glucose-dependent insulin release. This mechanism suggests a potentially lower risk of hypoglycemia compared to sulfonylureas, which directly stimulate insulin secretion by closing KATP channels, largely independent of ambient glucose levels. The choice between these therapeutic strategies in drug development will depend on the desired pharmacological profile, with GKAs offering a more physiological and potentially safer approach to enhancing insulin secretion. Further direct comparative studies are warranted to fully elucidate the relative efficacy and long-term effects of this compound versus various sulfonylureas.
References
- 1. Tolbutamide stimulation and inhibition of insulin release: studies of the underlying ionic mechanisms in isolated rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glyburide and tolbutamide induce desensitization of insulin release in rat pancreatic islets by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of sulfonylureas with pancreatic beta-cells. A study with glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Capacity to Secrete Insulin Is Dose-Dependent to Extremely High Glucose Concentrations: A Key Role for Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gliclazide at a lower concentration than therapeutic dose increases the sensitivity of insulin secretion to glucose in perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Durability of GKA-71's Glucose-Lowering Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enduring efficacy of glucose-lowering agents is a critical determinant of their clinical value in the management of type 2 diabetes. This guide provides a comparative assessment of the long-term durability of the glucose-lowering effect of the novel glucokinase activator (GKA), GKA-71, against established therapeutic alternatives. Due to the limited availability of direct long-term data for this compound, this analysis incorporates data from newer-generation GKAs, dorzagliatin (B607184) and TTP399, as surrogates to project the potential long-term performance of this class.
Comparative Efficacy Over Time
The following tables summarize the long-term glucose-lowering effects of newer-generation glucokinase activators and comparator drugs.
Table 1: Long-Term Glycemic Efficacy of Newer-Generation Glucokinase Activators
| Drug Class | Drug | Study Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Key Findings |
| Glucokinase Activator | Dorzagliatin | 24 weeks | ~8.4 | -1.02 | Superior HbA1c reduction compared to placebo (-0.66% difference).[1] |
| Dorzagliatin | 52 weeks | ~8.1 | Sustained | Maintained glycemic control over the 52-week period.[2][3] | |
| TTP399 | 6 months | Not specified | -0.9 (placebo-subtracted) | Clinically significant and sustained reduction in HbA1c.[4] |
Table 2: Long-Term Glycemic Efficacy of Comparator Glucose-Lowering Agents
| Drug Class | Drug(s) | Study Duration | Baseline HbA1c (%) | Change in HbA1c (%) / Secondary Failure Rate | Key Findings |
| Biguanide | Metformin | 2-5 years | ~7.9 | 17% per year (secondary failure rate) | Higher initial A1C and longer duration of diabetes were associated with a higher failure rate.[5][6][7][8] |
| Sulfonylureas | Gliclazide (B1671584), Glimepiride | 27 weeks (6 months) | Not specified | -1.0 to -1.1 | Similar HbA1c reduction between gliclazide and glimepiride.[9] |
| Glyburide | 5 years | ~7.2 | Higher failure rate vs. rosiglitazone (B1679542) and metformin | Part of the ADOPT study, which showed better durability for other agents.[9] | |
| DPP-4 Inhibitors | Sitagliptin | 52 weeks | Not specified | -0.67 | Demonstrated sustained efficacy over one year.[10] |
| Linagliptin | 52 weeks | Not specified | Significant improvement vs. placebo | Effective as an add-on therapy to insulin (B600854).[11] | |
| SGLT2 Inhibitors | Various | 6 months - 1 year | Not specified | Maintained reduction | HbA1c reduction is typically maintained for up to a year.[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of glucose-lowering durability are provided below.
Oral Glucose Tolerance Test (OGTT) in Humans
The OGTT is a standard procedure to assess an individual's ability to handle a glucose load.
Patient Preparation:
-
For at least three days prior to the test, the patient should consume a diet with unrestricted carbohydrates (at least 150g per day) and maintain normal physical activity.[13][14]
-
The patient must fast for 8-14 hours overnight before the test; only water is permitted.[14][15][16]
-
Certain medications that can interfere with glucose tolerance should be discontinued (B1498344) if possible, as advised by a physician.[13][14]
Procedure:
-
A baseline (fasting) venous blood sample is collected.[15][16]
-
The patient is given a 75g glucose solution to drink over a 5-minute period.[13][14]
-
Subsequent venous blood samples are collected at specific time points, typically 1 and 2 hours after the glucose load.[13][15]
-
Throughout the test, the patient should remain seated and refrain from smoking, eating, or drinking (except for small sips of water).[14]
Hyperglycemic Clamp in Rodents
The hyperglycemic clamp is a gold-standard technique to assess insulin secretion in response to a controlled level of hyperglycemia.
Animal Preparation:
-
Rodents (mice or rats) undergo surgery for the implantation of indwelling catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling) at least 5 days prior to the clamp study to allow for recovery.[17]
-
Animals are fasted for a specified period before the experiment, typically 5-6 hours or overnight.[18]
Procedure:
-
A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure glucose turnover.[18]
-
After a basal period for baseline blood sampling, a variable infusion of a concentrated glucose solution (e.g., 20-50% dextrose) is started to raise and maintain blood glucose at a specific hyperglycemic level (e.g., 250-300 mg/dL).[17][19]
-
Arterial blood samples are taken every 5-10 minutes to monitor blood glucose levels, and the glucose infusion rate is adjusted accordingly to maintain the target hyperglycemia.[18][19]
-
Blood samples are collected at steady-state to measure plasma insulin and C-peptide concentrations, which reflect the insulin secretory response to hyperglycemia.[17]
-
To prevent a drop in hematocrit due to blood sampling, saline-washed red blood cells from a donor animal may be infused.[18]
Long-Term Efficacy Studies in Diabetic Animal Models
Preclinical assessment of the long-term durability of glucose-lowering agents often involves the use of animal models that spontaneously develop or are induced to have type 2 diabetes.
Model Selection:
-
Commonly used models include Zucker Diabetic Fatty (ZDF) rats, db/db mice, and Goto-Kakizaki (GK) rats. These models exhibit key features of human type 2 diabetes, such as insulin resistance and progressive beta-cell dysfunction.
General Protocol Outline:
-
Acclimatization and Baseline Characterization: Animals are acclimatized to the housing conditions. Baseline measurements of body weight, food and water intake, fasting blood glucose, and HbA1c are taken. An initial OGTT may be performed to characterize the baseline glucose tolerance.
-
Treatment Initiation: Animals are randomized into treatment and control (vehicle) groups. The test compound (e.g., this compound) and comparator drugs are administered daily via an appropriate route (e.g., oral gavage) for an extended period (e.g., 12-24 weeks or longer).
-
Regular Monitoring: Body weight, food and water intake, and fasting blood glucose are monitored regularly (e.g., weekly).
-
Interim and Final Assessments: OGTTs are performed at multiple time points throughout the study (e.g., every 4-8 weeks) to assess changes in glucose tolerance. HbA1c is measured at the beginning and end of the study to evaluate long-term glycemic control.
-
Terminal Procedures: At the end of the study, animals are euthanized, and blood and tissues (e.g., pancreas, liver, muscle) are collected for further analysis, such as measurement of plasma insulin and lipids, and histological examination of pancreatic islets.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: this compound Signaling Pathway in Pancreas and Liver.
Caption: Comparative Experimental Workflow for Durability Assessment.
Caption: Logical Relationship of this compound and Comparators to T2D Pathophysiology.
References
- 1. Hua Medicine Announces Positive 24-Week Topline Results of Phase III Metformin Combination Trial of Dorzagliatin-Company News-Hua Medicine [huamedicine.com]
- 2. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Secondary Failure of Metformin Monotherapy in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. [PDF] Secondary Failure of Metformin Monotherapy in Clinical Practice | Semantic Scholar [semanticscholar.org]
- 9. Latest Evidence on Sulfonylureas: What’s New? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPP-4 Inhibitors: Impact on glycemic control and cardiovascular risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. An Update on SGLT2 Inhibitors for the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ruh.nhs.uk [ruh.nhs.uk]
- 15. testmenu.com [testmenu.com]
- 16. Glucose tolerance test - non-pregnant: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 17. mmpc.org [mmpc.org]
- 18. researchgate.net [researchgate.net]
- 19. Hyperglycemic Clamp and Hypoglycemic Clamp in Conscious Mice [jove.com]
Cross-Validation of GKA-71's Efficacy in Preclinical Models of Type 2 Diabetes
This guide provides a comparative analysis of the glucokinase activator (GKA) GKA-71, focusing on its performance across different animal models of type 2 diabetes (T2D). Glucokinase activators are a class of antidiabetic drugs that enhance the activity of the glucokinase enzyme, a crucial glucose sensor in the body.[1][2] By activating glucokinase, these agents aim to improve glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increase glucose uptake and metabolism in the liver, thereby lowering blood glucose levels.[2][3] This document is intended for researchers and drug development professionals, offering a summary of experimental data, detailed methodologies, and a visual representation of the underlying mechanisms.
Comparative Efficacy of this compound: A Data-Driven Overview
Chronic treatment with this compound has demonstrated sustained glucose-lowering effects in preclinical T2D models.[4] The following tables summarize the key quantitative outcomes from a long-term study (up to 11 months) in hyperglycemic heterozygous glucokinase knockout mice (gk_wt/del_) on a high-fat (HF) diet, a model that mimics key aspects of human T2D.[4]
Table 1: Glycemic Control and Metabolic Parameters with Chronic this compound Treatment
| Parameter | Animal Model | Treatment Group | Dose | Duration | Key Findings |
| Mean Blood Glucose | gk_wt/del_ mice on HF diet | This compound | 2.5 mg·kg⁻¹·day⁻¹ | 47 weeks | 2.4 ± 0.3 mM reduction vs. control (P < 0.001)[4] |
| This compound | 5 mg·kg⁻¹·day⁻¹ | 47 weeks | 3.2 ± 0.3 mM reduction vs. control (P < 0.001)[4] | ||
| Glycated Hemoglobin (HbA1c) | gk_wt/del_ mice on HF diet | This compound | 2.5 mg·kg⁻¹·day⁻¹ | 49 weeks | Significant reduction vs. control[4] |
| This compound | 5 mg·kg⁻¹·day⁻¹ | 49 weeks | Significant reduction vs. control[4] | ||
| Glucose Tolerance (OGTT) | gk_wt/del_ mice on HF diet | This compound | 5 mg·kg⁻¹·day⁻¹ | 49 weeks | Lower 4-hour fasted blood glucose (14.4 ± 0.5 mM vs. 16.9 ± 1.0 mM for control, P < 0.05)[4] |
Table 2: Effects of this compound on Body Weight and Lipids
| Parameter | Animal Model | Treatment Group | Dose | Duration | Key Findings |
| Body Weight | gk_wt/del_ mice on HF diet | This compound | 2.5 mg·kg⁻¹·day⁻¹ | 49 weeks | No significant effect on body weight gain.[4] |
| This compound | 5 mg·kg⁻¹·day⁻¹ | 49 weeks | Trend towards lower mean body weight after week 41.[4] | ||
| Plasma Lipids | gk_wt/del_ mice on HF diet | This compound | 2.5 and 5 mg·kg⁻¹·day⁻¹ | 49 weeks | No significant effect on terminal plasma cholesterol or triglycerides.[4] |
| Hepatic Triglycerides | gk_wt/del_ mice on HF diet | This compound | 2.5 and 5 mg·kg⁻¹·day⁻¹ | 49 weeks | No significant effect on terminal hepatic triglyceride content.[4] |
Mechanism of Action: Glucokinase Activation Pathway
Glucokinase (GK) acts as a glucose sensor in key metabolic tissues, including the pancreas, liver, and hypothalamus.[1][2] In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[3] In the liver, GK controls the flux of glucose into glycolysis and glycogen (B147801) synthesis.[2] GKAs, like this compound, are allosteric activators that bind to a site on the GK enzyme distinct from the glucose-binding site.[1] This binding stabilizes the enzyme in a high-activity conformation, effectively increasing its affinity for glucose and enhancing its catalytic rate.[3] This dual action on the pancreas and liver improves the body's sensitivity to glucose and helps restore normal glucose homeostasis.[1]
Caption: Dual action of this compound in pancreatic β-cells and hepatocytes.
Experimental Protocols
The successful cross-validation of a compound relies on robust and reproducible experimental designs. Below are the methodologies employed in the evaluation of this compound.
Animal Models
-
Insulin-Resistant Obese Zucker Rats: A well-established model of obesity, insulin resistance, and T2D.
-
Hyperglycemic gk_wt/del_ Mice: These mice have a heterozygous deletion of the glucokinase gene, leading to chronic hyperglycemia.[4] For long-term studies, they are often placed on a high-fat diet to induce insulin resistance, further mimicking the human T2D condition.[4] Other models used in general diabetes research include Akita mice, Goto-Kakizaki (GK) rats, and chemically-induced models using streptozotocin.[5][6][7][8][9]
Compound Administration
-
Route of Administration: For chronic studies, this compound was administered in the diet to ensure consistent exposure.[4] Alternative standard routes for rodent studies include oral gavage (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) injection.[10][11]
-
Vehicle: The choice of vehicle is critical for compound solubility and animal welfare. Common vehicles include sterile water with suspending agents like 0.5% methylcellulose (B11928114) or 1% Pluronic F127 for oral administration.[10]
-
Dosage: Doses of 2.5 mg·kg⁻¹·day⁻¹ and 5 mg·kg⁻¹·day⁻¹ were used in the long-term mouse study.[4] Dosing volumes are carefully calculated based on the animal's body weight, with maximum recommended volumes for mice being around 10 mL/kg for oral gavage and i.p. injection, and 5 mL/kg for bolus i.v. injection.[10][12]
Key Experiments
-
24-hour Free-Feeding Blood Glucose Profiles: Blood glucose was measured periodically over a 24-hour cycle in freely feeding animals to assess the compound's effect on daily glycemic fluctuations.[4]
-
Oral Glucose Tolerance Test (OGTT): After a fasting period (e.g., 4 hours), animals are given a bolus of glucose via oral gavage. Blood glucose is then measured at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose disposal capacity.[4]
-
Metabolic Parameter Analysis: At the end of the study, terminal blood samples are collected to measure HbA1c, plasma cholesterol, and triglycerides. Liver tissue is also collected to quantify hepatic triglyceride and glycogen content.[4]
Caption: A generalized workflow for preclinical evaluation of this compound.
Comparison with Other Glucokinase Activators
This compound is one of several GKAs that have been developed. While direct comparative data in the same study is often limited, the field has learned from both successful and unsuccessful compounds. For instance, early GKAs faced challenges with hypoglycemia and durability of effect.[4] Newer generation agents like Dorzagliatin have shown promise in Phase III clinical trials by demonstrating a dual-acting mechanism on both the liver and pancreas.[1][3] The sustained efficacy of this compound for up to 11 months in animal models without adverse lipid effects contrasts with clinical findings for some other GKAs where glucose-lowering effects were not maintained.[4] This highlights that while animal models are indispensable, their predictive power for human response requires careful consideration of the specific compound's pharmacology.[4]
References
- 1. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental animal models for diabetes and its related complications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Experimental Diabetes Mellitus in Different Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 9. Animal Models for Long-Term Type 2 Diabetes Complications Research | Taconic Biosciences [taconic.com]
- 10. benchchem.com [benchchem.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. downstate.edu [downstate.edu]
Benchmarking GKA-71's Potency and Selectivity Against Known Glucokinase Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and selectivity of various glucokinase activators (GKAs), a class of drugs with significant therapeutic potential for Type 2 Diabetes. While direct, publicly available quantitative data for GKA-71 is limited, this guide establishes a framework for its evaluation by benchmarking it against other well-characterized GKAs. The included experimental data, protocols, and pathway diagrams are intended to support researchers in the objective assessment of novel and existing GKAs.
Glucokinase (GK) acts as a glucose sensor in key metabolic tissues, including the pancreas and liver. In pancreatic β-cells, GK is the rate-limiting enzyme for glucose-stimulated insulin (B600854) secretion.[1][2] In the liver, it controls the uptake and storage of glucose as glycogen.[1][2] GKAs are small molecule allosteric activators that enhance the enzyme's affinity for glucose, thereby promoting insulin release and hepatic glucose uptake in a glucose-dependent manner.[1][3] This dual mechanism of action makes them an attractive therapeutic strategy, although challenges such as the risk of hypoglycemia and ensuring long-term efficacy remain.[1][4]
Quantitative Comparison of Glucokinase Activator Potency
The potency of GKAs is a critical determinant of their therapeutic potential and is typically expressed as the half-maximal effective concentration (EC50).[5] This value represents the concentration of the activator required to produce 50% of its maximum effect. The following table summarizes the in vitro potency of several known GKAs. It is important to note that the EC50 of GKAs is highly dependent on the glucose concentration used in the assay, as these compounds function by increasing the affinity of glucokinase for glucose.[6]
| Glucokinase Activator | EC50 (nM) | Glucose Concentration (mM) | Activator Type |
| This compound | Data not publicly available | - | - |
| GKA-50 | 33 | 5 | Not Specified |
| AM-2394 | 60 | Not Specified | Not Specified |
| MK-0941 | 240 / 65 | 2.5 / 10 | Allosteric |
| TTP399 | 762 / 304 | 5 / 15 | Hepatoselective |
| Dorzagliatin | See Note 1 | Not Specified | Dual-acting |
| AZD1656 | No in vitro EC50 data available | - | Not Specified |
| Piragliatin | See Note 2 | - | - |
| PF-04937319 | See Note 2 | - | - |
Note 1: For Dorzagliatin, a direct EC50 value was not readily available in the reviewed literature. However, one study reported that at a concentration of 10 µM, Dorzagliatin increased the relative activity index of wild-type glucokinase by 50-fold.[6] Note 2: For Piragliatin and PF-04937319, specific EC50 values were not found in the initial search, but they are included for comparative context as clinically studied GKAs.
Understanding GKA Selectivity
Selectivity is a crucial aspect of drug development, aiming to maximize the therapeutic effect while minimizing off-target effects. For GKAs, selectivity can be considered in several ways:
-
Isoform Selectivity: Differentiating between glucokinase and other hexokinases.
-
Tissue Selectivity: Preferentially activating glucokinase in the liver versus the pancreas (hepatoselectivity) to potentially reduce the risk of hypoglycemia.[1]
-
Kinome Selectivity: Assessing the activity of the compound against a broad panel of other kinases to identify potential off-target interactions that could lead to adverse effects.
Quantitative measures of selectivity often involve determining the IC50 or Ki values against a panel of related and unrelated targets and comparing them to the on-target potency (EC50 for an activator). A higher ratio of off-target to on-target IC50/Ki indicates greater selectivity.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which GKAs operate and how they are evaluated, the following diagrams illustrate the glucokinase signaling pathway and a typical experimental workflow for assessing GKA potency.
References
- 1. abcam.com [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Glucokinase Activating Potentials of Naturally Occurring Prenylated Flavonoids: An Explicit Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC50 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Hepatoselective vs. Pancreatic Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct classes of glucokinase activators (GKAs): the hepatoselective GKA, TTP399, and the non-selective GKA, GKA-50. The development of hepatoselective GKAs aims to mitigate the risk of hypoglycemia associated with systemic glucokinase activation by focusing on the liver's role in glucose homeostasis while avoiding the potentiation of insulin (B600854) secretion in the pancreas. This document outlines the differential effects of these compounds, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the hepatoselective GKA TTP399 and the non-selective GKA GKA-50, highlighting their distinct pharmacological profiles.
Table 1: Comparative Efficacy and Potency
| Parameter | Hepatoselective GKA (TTP399) | Non-Selective GKA (GKA-50) | Tissue of Action |
| Glucokinase Activation (EC50) | 304 nM (at 15 mM glucose)[1] | 22 - 33 nM[2][3][4] | Enzyme Level |
| 762 nM (at 5 mM glucose)[1][5] | |||
| Hepatic Glucose Metabolism (EC50) | Lactate Production: 2.39 µM[6] | Not Applicable | Liver (Hepatocytes) |
| Glycogen Production: 2.64 µM[6] | |||
| Insulin Secretion (EC50) | Does not stimulate insulin secretion[1][5][6] | 65 nM (in INS-1 cells)[2][3] | Pancreas (β-cells) |
| ~300 nM (in MIN6 cells at 5 mM glucose)[7] |
Table 2: Comparative Selectivity and Safety Profile
| Parameter | Hepatoselective GKA | Non-Selective GKA (GKA-50) | Implication |
| Liver to Pancreas Distribution Ratio | >70-fold for a representative hepatoselective GKA[8] | Lower, more uniform distribution | Higher concentration in the liver minimizes off-target pancreatic effects. |
| Effect on Insulin Secretion | No significant effect on plasma insulin levels[8] | Potent glucose-dependent stimulation of insulin secretion[7] | Reduced risk of hypoglycemia. |
| Hypoglycemia Risk | Significantly reduced[8] | A primary concern limiting therapeutic potential. | Enhanced safety profile for hepatoselective agents. |
Signaling Pathways
The activation of glucokinase by GKAs initiates distinct downstream signaling cascades in hepatocytes and pancreatic β-cells, as illustrated in the diagrams below.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Glucokinase Activation Assay (Biochemical)
This assay measures the direct effect of a compound on the enzymatic activity of glucokinase.
Materials:
-
Recombinant human glucokinase
-
GKA-50 (as a positive control)
-
Test compound (e.g., TTP399)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound and GKA-50 in DMSO.
-
In a microplate, combine the assay buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+, and G6PDH.
-
Add the diluted compounds to the respective wells.
-
Initiate the reaction by adding a solution of glucokinase and ATP.
-
Immediately begin kinetic reading of absorbance at 340 nm to measure the rate of NADPH production, which is coupled to the phosphorylation of glucose by glucokinase.
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the reaction velocity against the compound concentration and fit the data to a dose-response curve to determine the EC50.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This cell-based assay evaluates the effect of a compound on insulin secretion from pancreatic β-cells in response to glucose.
Materials:
-
Pancreatic β-cell line (e.g., MIN6 or INS-1) or isolated pancreatic islets.
-
Cell culture medium (e.g., RPMI-1640 or DMEM).
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
Glucose solutions of various concentrations.
-
GKA-50 (as a positive control).
-
Test compound (e.g., TTP399).
-
Insulin ELISA kit.
Procedure:
-
Culture pancreatic β-cells or islets to the desired confluency.
-
Wash the cells/islets with glucose-free KRBH buffer.
-
Pre-incubate in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.
-
Replace the pre-incubation buffer with KRBH containing various glucose concentrations (e.g., low, medium, high) with or without the test compound or GKA-50.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant from each well.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit.
-
Normalize insulin secretion to the total protein or DNA content of the cells in each well.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glucose-dependent modulation of insulin secretion and intracellular calcium ions by GKA50, a glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of orally active hepatoselective glucokinase activators for treatment of Type II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of GKA-71: A Comprehensive Guide to Personal Protective Equipment and Disposal
Disclaimer: The precise chemical identity of "GKA-71" is not definitively established through publicly available information. This guide utilizes safety data for "GP-71-SS," a product with a similar designation, as an illustrative example. It is imperative for all personnel to obtain and thoroughly review the specific Safety Data Sheet (SDS) for the exact this compound product in use from the manufacturer or supplier before handling. The information presented here is intended to exemplify best practices in laboratory safety and chemical handling and should not be substituted for the explicit guidance provided in the official SDS.
Essential Immediate Safety and Logistical Information
This document provides a procedural framework for the safe handling and disposal of this compound, emphasizing the critical role of Personal Protective Equipment (PPE). Adherence to these guidelines is essential for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Assessment and Control
Before any handling of this compound, a thorough risk assessment must be conducted. Based on available information for similar compounds, this compound should be treated as a potentially hazardous substance.[1] Key considerations include the potential for skin and eye irritation upon prolonged exposure.[2]
Engineering Controls:
-
Ventilation: All handling of this compound should occur in a well-ventilated area. For procedures that may generate vapors, mists, or aerosols, a chemical fume hood is mandatory to minimize inhalation exposure.[1]
-
Eyewash and Safety Shower: Suitable eye/body wash equipment must be readily accessible in the immediate vicinity of any potential exposure.[2]
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the example SDS.
| Protection Level | Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | ANSI Z87.1 approved | Protects against splashes and airborne particles that may cause eye irritation.[2] |
| Hand Protection | Chemical-Resistant Gloves | Consult manufacturer's glove compatibility chart | Prevents skin contact and potential irritation.[2] |
| Body Protection | Protective Clothing / Lab Coat | Chemically resistant material | Protects skin from accidental spills and splashes.[2] |
| Respiratory Protection | Approved Respirator | NIOSH-approved, as per exposure assessment | Required if exposure limits are exceeded, if irritation is experienced, or in case of inadequate ventilation.[2] |
Donning and Doffing PPE: A strict protocol for putting on and removing PPE is crucial to prevent cross-contamination.
Experimental Protocols: PPE Selection and Use Workflow
The following diagram outlines the logical workflow for determining and utilizing the appropriate PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
